5-Heptyl-1,3,4-oxadiazole-2(3H)-thione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-heptyl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c1-2-3-4-5-6-7-8-10-11-9(13)12-8/h2-7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBMHZSJUYNNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NNC(=S)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8070463 | |
| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8070463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66473-10-7 | |
| Record name | 2-Mercapto-5-heptyloxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66473-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066473107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8070463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-heptyl-1,3,4-oxadiazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold
An In-Depth Technical Guide to the Synthesis of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties—acting as a bioisostere for carboxylic acids and amides—make it a cornerstone for the design of novel therapeutic agents.[2] Compounds incorporating this scaffold exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3][4]
The introduction of a 5-heptyl substituent is a deliberate molecular design choice. The seven-carbon alkyl chain significantly increases the lipophilicity of the molecule, a critical parameter that governs its pharmacokinetic profile, including membrane permeability and interaction with hydrophobic binding pockets in biological targets. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, focusing not just on the procedural steps but on the underlying chemical principles and critical control points that ensure a successful and reproducible outcome.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a robust, two-stage process commencing from heptanoic acid. This strategy is predicated on the formation of a key intermediate, heptanoic acid hydrazide, which possesses the necessary nucleophilic character to undergo cyclization with carbon disulfide.
References
chemical properties of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione
An In-depth Technical Guide to the Chemical Properties of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione
Introduction: Unveiling a Versatile Heterocyclic Scaffold
The compound this compound belongs to the 1,3,4-oxadiazole class, a group of five-membered heterocyclic compounds that are a cornerstone in modern medicinal chemistry.[1][2][3][4] The oxadiazole nucleus is considered a bioisostere for ester and amide functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties.[5] Derivatives of 1,3,4-oxadiazole are renowned for their extensive and diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][4][6][7] This guide provides a comprehensive examination of the core chemical properties of the 5-heptyl substituted variant, offering foundational knowledge for its application in synthesis, drug design, and materials science.
Core Chemical Identity and Physicochemical Properties
This compound is a distinct organic molecule featuring a 1,3,4-oxadiazole core functionalized with a seven-carbon alkyl chain and a thione group.[8] This structure imparts specific physicochemical characteristics that are critical for its handling, reactivity, and biological interactions. The key identifiers and predicted properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 66473-10-7 | [9][10][11][12][13] |
| Molecular Formula | C₉H₁₆N₂OS | [9][10][12] |
| Molecular Weight | 200.30 g/mol | [9][10][13] |
| IUPAC Name | 5-heptyl-3H-1,3,4-oxadiazole-2-thione | [13] |
| Synonyms | 2-Mercapto-5-heptyloxadiazole, 5-Heptyl-1,3,4-oxadiazoline-2-thione | [8][9][12] |
| Physical State | Solid (Predicted) | [8] |
| Boiling Point | 247.4 °C at 760 mmHg (Predicted) | [8][9] |
| Density | 1.16 g/cm³ (Predicted) | [8][9] |
| pKa | 4.86 ± 0.70 (Predicted) | [8] |
| XLogP3 | 2.87120 | [9] |
| InChIKey | XDBMHZSJUYNNQP-UHFFFAOYSA-N | [9][10] |
Structural Analysis: The Thione-Thiol Tautomerism
A critical chemical feature of this compound is its existence in a tautomeric equilibrium between the thione and thiol forms.[14][15] The thione form contains a carbon-sulfur double bond (C=S) within the heterocyclic ring system, while the thiol form features a sulfur-hydrogen bond (S-H), imparting aromaticity to the ring. Spectroscopic evidence from related compounds strongly indicates that in both solid and solution states, the thione tautomer is overwhelmingly predominant.[15][16] This preference is a key determinant of the molecule's reactivity, particularly its behavior in alkylation and condensation reactions.
Caption: Thione-thiol tautomeric equilibrium of the title compound.
General Synthesis Protocol
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones is a well-established process in heterocyclic chemistry.[14] The most common and reliable pathway involves the cyclization of an appropriate acid hydrazide with carbon disulfide. This multi-step synthesis provides a high-yield route to the target scaffold.
Experimental Workflow
-
Step 1: Hydrazide Formation: The synthesis begins with a suitable carboxylic acid, octanoic acid in this case, which contains the required heptyl chain. The acid is first converted to its corresponding ester (e.g., methyl octanoate) via Fischer esterification. Subsequently, the ester is treated with hydrazine hydrate in an alcoholic solvent under reflux to yield the key intermediate, octanohydrazide. The nucleophilic attack by hydrazine on the ester's carbonyl carbon is the driving force for this conversion.
-
Step 2: Ring Closure/Cyclization: The purified octanohydrazide is dissolved in an alcoholic solution of potassium hydroxide. Carbon disulfide (CS₂) is then added dropwise to the cooled solution. The reaction mixture is refluxed for several hours. During this step, the hydrazide and CS₂ react to form a dithiocarbazate salt intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the 1,3,4-oxadiazole ring.
-
Step 3: Acidification and Isolation: Upon completion, the reaction mixture is cooled and acidified with a dilute mineral acid (e.g., HCl). The acidification protonates the potassium salt of the product, causing the this compound to precipitate out of the solution as a solid. The product can then be isolated by filtration, washed with water to remove inorganic salts, and purified by recrystallization from a suitable solvent like ethanol.[17][18]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (66473-10-7) for sale [vulcanchem.com]
- 9. echemi.com [echemi.com]
- 10. This compound | CAS: 66473-10-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 11. wlpbiochem.lookchem.com [wlpbiochem.lookchem.com]
- 12. pschemicals.com [pschemicals.com]
- 13. 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | C9H16N2OS | CID 3034773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. asianpubs.org [asianpubs.org]
- 18. healthinformaticsjournal.com [healthinformaticsjournal.com]
An In-depth Technical Guide on 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione (CAS: 66473-10-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity. Among these, the 1,3,4-oxadiazole core has emerged as a "privileged" structure, a testament to its frequent appearance in bioactive compounds. The derivatization of this core into 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione introduces a unique combination of a heterocyclic system with a lipophilic alkyl chain, creating a molecule of significant interest for therapeutic applications. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential pharmacological applications, designed to equip researchers with the knowledge necessary for its exploration in drug discovery programs.
Section 1: Core Molecular Profile
This compound is a heterocyclic compound featuring a five-membered 1,3,4-oxadiazole ring.[1][2] Key structural features include a thione group at the 2-position and a heptyl group at the 5-position.[1] This structure exists in equilibrium between the thione and thiol tautomeric forms, a characteristic that can significantly influence its chemical reactivity and biological interactions.[1][3]
Physicochemical Characteristics
A thorough understanding of the physicochemical properties is crucial for predicting the compound's behavior in biological systems and for formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 66473-10-7 | [2][4] |
| Molecular Formula | C₉H₁₆N₂OS | [1][2] |
| Molecular Weight | 200.30 g/mol | [1][2] |
| Boiling Point (Predicted) | 247.4 ± 23.0 °C | [1][4] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [1][4] |
| pKa (Predicted) | 4.86 ± 0.70 | [1][4] |
Section 2: Synthesis and Manufacturing
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones is a well-established process in organic chemistry. The primary route involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[3][5] This method is widely applicable for creating a variety of 1,3,4-oxadiazole derivatives.[3]
Synthetic Pathway Visualization
References
- 1. This compound (66473-10-7) for sale [vulcanchem.com]
- 2. 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | C9H16N2OS | CID 3034773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. 66473-10-7 | CAS DataBase [m.chemicalbook.com]
- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione
Abstract: This technical guide provides an in-depth analysis of the spectroscopic profile of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione (CAS No. 66473-10-7). The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2][3][4] Accurate structural elucidation and purity assessment are paramount for any research or drug development program involving this class of compounds. This document offers a detailed examination of the expected Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS) data for the title compound. It explains the causality behind experimental choices, provides validated protocols, and interprets the spectral data to build a comprehensive and self-validating structural confirmation.
Introduction and Core Structural Concepts
This compound belongs to the versatile family of five-membered heterocyclic compounds that are integral to numerous pharmacologically active agents.[5] The unique arrangement of heteroatoms (two nitrogen, one oxygen) and the exocyclic thione group imparts specific chemical and biological properties. A critical aspect of this molecule's structure is its existence in a thiol-thione tautomeric equilibrium. Spectroscopic evidence overwhelmingly supports the predominance of the thione tautomer in both solid and solution phases.[6][7][8] This guide will interpret all spectroscopic data based on this stable thione form.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 66473-10-7 | [9][10] |
| Molecular Formula | C₉H₁₆N₂OS | [9][11] |
| Molecular Weight | 200.30 g/mol | [9][10] |
| IUPAC Name | 5-heptyl-3H-1,3,4-oxadiazole-2-thione | [10] |
| Synonyms | 2-Mercapto-5-heptyl-1,3,4-oxadiazole | [9][10] |
Molecular Structure
The structural representation below highlights the key features of the molecule, including the heptyl chain and the 1,3,4-oxadiazole-2-thione core.
Caption: Molecular structure of this compound.
Synthesis Pathway: Context for Analysis
Understanding the synthesis is crucial for anticipating potential impurities. The most common and efficient route to 5-substituted-1,3,4-oxadiazole-2-thiones involves a one-pot cyclization reaction.[1][5][6] This context informs our analytical strategy, ensuring methods are chosen to detect starting materials or side-products.
Caption: General synthesis workflow for the target compound.
Spectroscopic Analysis Workflow
A multi-technique approach is essential for unambiguous structure confirmation. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Integrated workflow for spectroscopic characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is the primary tool for identifying functional groups. For this molecule, its power lies in confirming the thione tautomer. The absence of a sharp S-H stretch (typically ~2500-2600 cm⁻¹) and the presence of characteristic N-H and C=S stretches provide definitive evidence for the thione structure.[5][7]
Experimental Protocol: KBr Pellet Method
-
Preparation: Gently grind 1-2 mg of the dried compound with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: Transfer the fine powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Acquire a background spectrum of an empty pellet holder or pure KBr pellet for correction.
Expected Data and Interpretation
The following table summarizes the expected characteristic absorption bands for this compound based on analogous structures.[5][6][12]
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation and Significance |
| ~3150-3050 | N-H stretch | Broad peak, indicative of the N-H bond in the thione tautomer. Its presence is a key confirmation point. |
| ~2955, 2925, 2855 | C-H stretch (aliphatic) | Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of CH₃ and CH₂ groups in the heptyl chain. |
| ~1620-1580 | C=N stretch | Medium to strong absorption from the endocyclic C=N bond of the oxadiazole ring. |
| ~1270-1250 | C=S stretch | A band of medium intensity confirming the presence of the thione group. This, combined with the N-H stretch, is crucial evidence. |
| ~1140-1020 | C-O-C stretch | Strong band associated with the ether-like C-O-C linkage within the oxadiazole ring. |
| Absence | ||
| ~2600-2500 | S-H stretch | The definitive absence of a peak in this region rules out the presence of the thiol tautomer.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. ¹H NMR confirms the presence and connectivity of the heptyl chain protons and the labile N-H proton. ¹³C NMR identifies all unique carbon environments, crucially distinguishing the C=S carbon from the other heterocyclic carbons.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to better solubilize these compounds and prevent rapid exchange of the labile N-H proton.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Analysis: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C, a proton-decoupled experiment (e.g., DEPT) can be run to aid in assigning carbon types (CH₃, CH₂, CH).
Expected ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation and Significance |
| ~14.5 - 12.0 | broad singlet (br s) | 1H | NH | A highly deshielded proton, characteristic of the N-H in the thione tautomer.[5][8] Its broadness is due to exchange and quadrupolar effects. |
| ~2.75 | triplet (t) | 2H | -CH₂ -C=N | The methylene group adjacent to the electron-withdrawing oxadiazole ring is deshielded relative to other methylenes. |
| ~1.65 | quintet | 2H | -CH₂ -CH₂-C=N | Methylene group β to the ring. |
| ~1.30 - 1.20 | multiplet (m) | 8H | -(CH₂ )₄- | Overlapping signals from the central four methylene groups of the heptyl chain. |
| ~0.85 | triplet (t) | 3H | -CH₃ | The terminal methyl group of the heptyl chain, appearing in the typical aliphatic region. |
Expected ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Interpretation and Significance |
| ~178 - 182 | C =S | The most downfield signal, characteristic of a thione carbon. Its presence is a cornerstone of the structural proof.[5] |
| ~160 - 165 | C -heptyl (C5) | The carbon of the oxadiazole ring attached to the heptyl group. |
| ~31.0, 28.5, 28.0, 25.5, 22.0 | Heptyl C H₂ | Signals for the six methylene carbons of the heptyl chain. |
| ~14.0 | Heptyl C H₃ | The terminal methyl carbon, typically the most upfield signal. |
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, offering the most direct confirmation of the elemental formula. Furthermore, the fragmentation pattern gives valuable structural clues that corroborate the findings from other spectroscopic methods. Electron Impact (EI) is a common technique for this type of analysis.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation.
-
Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Expected Data and Interpretation
| m/z Value | Ion | Interpretation and Significance |
| 200 | [M]⁺ | Molecular Ion Peak: Confirms the molecular weight of 200.3 g/mol . Its presence is the primary confirmation of the compound's identity.[10] |
| Varies | [M - C₇H₁₅]⁺, [M - CS]⁺, etc. | Fragment Ions: Fragmentation patterns for oxadiazoles can be complex but often involve cleavage of the substituent chain or fragmentation of the heterocyclic ring.[5][13] These fragments provide corroborating evidence for the proposed structure. |
Integrated Analysis and Conclusion
The structural elucidation of this compound is a textbook example of synergistic, multi-technique spectroscopic analysis.
-
Mass Spectrometry unequivocally establishes the molecular weight at 200.
-
FT-IR Spectroscopy confirms the key functional groups and, most critically, proves the predominance of the thione tautomer through the presence of N-H and C=S bands and the absence of an S-H band.
-
¹H and ¹³C NMR Spectroscopy provide a complete map of the carbon-hydrogen skeleton, confirming the heptyl chain's structure and its attachment to the oxadiazole ring. The characteristic chemical shifts of the N-H proton and the C=S carbon provide definitive and complementary evidence for the thione structure.
Together, these techniques provide a robust and self-validating data package that confirms the identity, structure, and purity of this compound with a high degree of confidence, making it suitable for further investigation in research and development settings.
References
- 1. bingol.edu.tr [bingol.edu.tr]
- 2. Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 3. researchgate.net [researchgate.net]
- 4. neliti.com [neliti.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | C9H16N2OS | CID 3034773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS: 66473-10-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 12. updatepublishing.com [updatepublishing.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Multifaceted Biological Activities of 1,3,4-Oxadiazole-2-thione Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Prominence of the 1,3,4-Oxadiazole-2-thione Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological properties.[1][2] Among its various derivatives, the 1,3,4-oxadiazole-2-thione core stands out as a privileged scaffold, conferring a unique combination of physicochemical properties that make it an attractive building block for the design of novel therapeutic agents. These compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][3][4] This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 1,3,4-oxadiazole-2-thione derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.
The synthesis of the 5-substituted-1,3,4-oxadiazole-2-thiol (which exists in tautomeric equilibrium with the thione form) is commonly achieved through the reaction of an acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[1] This versatile synthetic route allows for the introduction of a wide variety of substituents at the 5-position, enabling the systematic exploration of structure-activity relationships (SAR).
Anticancer Activity: A Major Therapeutic Avenue
Derivatives of 1,3,4-oxadiazole-2-thione have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.
Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest
A prominent mechanism of action for several anticancer 1,3,4-oxadiazole-2-thione derivatives is the inhibition of tubulin polymerization.[7][8] By disrupting the dynamics of microtubule formation, these compounds interfere with the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5] For instance, certain 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[3][5][9]oxadiazole-2-thione derivatives have been shown to be potent tubulin inhibitors.[7][8] Compound 5h in one study was identified as a potent tubulin inhibitor in HepG2 cells, with 81.1% inhibition.[8] Another compound, 5a , with trimethoxy substituents on both phenyl rings, showed high cytotoxic effects against HepG2, MCF-7, and HL-60 cells.[7][8]
The induction of apoptosis is a key downstream effect of cell cycle arrest. This is often characterized by the activation of caspases, such as caspase-3, cleavage of poly(ADP-ribose) polymerase (PARP), and a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to evaluate the in vitro cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group receives only the solvent.
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]
Data Presentation: Cytotoxicity of Selected 1,3,4-Oxadiazole-2-thione Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5a | HepG2 | 12.01 | [7][8] |
| 5a | MCF-7 | 7.52 | [7][8] |
| 5a | HL-60 | 9.7 | [7][8] |
| 4h | A549 | <0.14 | [10] |
| 4i | A549 | 1.59 | [10] |
| 4l | A549 | 1.80 | [10] |
| Cisplatin | A549 | 4.98 | [10] |
Antimicrobial Activity: Combating Drug Resistance
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[11][12] 1,3,4-Oxadiazole-2-thione derivatives have shown promising activity against a broad spectrum of pathogenic microbes, including bacteria and fungi.[11][13][14]
Mechanism of Action
The antimicrobial mechanism of these compounds is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The thione group is often crucial for their activity, potentially acting as a metal chelator or interacting with active site residues of microbial proteins.
Structure-Activity Relationship (SAR)
Studies have shown that the nature of the substituent at the 5-position of the oxadiazole ring significantly influences the antimicrobial potency and spectrum. For example, the presence of a 4-fluorophenyl group at the 5-position has been associated with strong activity against E. coli and S. pneumoniae.[11] The introduction of a pyrazine moiety has also been shown to enhance antibacterial and antifungal activity.[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimal inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for evaluating antimicrobial activity.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]
Data Presentation: Antimicrobial Activity of a Selected 1,3,4-Oxadiazole-2-thione Derivative
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 35 | E. coli | Stronger than ampicillin | [11] |
| Compound 35 | S. pneumoniae | Stronger than ampicillin | [11] |
| Compound 35 | P. aeruginosa | >100 times stronger than ampicillin | [11] |
Note: "Stronger than ampicillin" indicates a lower MIC value, but the exact value was not provided in the source.
Anti-inflammatory and Anticonvulsant Activities
Beyond their anticancer and antimicrobial properties, 1,3,4-oxadiazole-2-thione derivatives have also been investigated for their anti-inflammatory and anticonvulsant potential.[1][3][16]
Anti-inflammatory Activity
Several derivatives have shown significant anti-inflammatory activity, with some compounds being more potent than standard drugs like acetylsalicylic acid and indomethacin.[2][17] The mechanism is believed to involve the inhibition of inflammatory mediators.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating acute anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.[18]
Anticonvulsant Activity
Certain 1,3,4-oxadiazole-2-thione derivatives have exhibited potent anticonvulsant activity in preclinical models.[16][19][20] The proposed mechanism of action involves the modulation of GABAergic neurotransmission, with some compounds showing a binding affinity for the GABAA receptor.[16][21]
Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Tests
These are two standard models used to screen for anticonvulsant drugs.
Step-by-Step Methodology (MES Test):
-
Animal Grouping and Compound Administration: As described for the anti-inflammatory assay.
-
Induction of Seizure: An electrical stimulus is delivered through corneal electrodes to induce tonic-clonic seizures.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.
Step-by-Step Methodology (PTZ Test):
-
Animal Grouping and Compound Administration: As described previously.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole is administered subcutaneously or intraperitoneally.
-
Observation: The animals are observed for the onset and duration of clonic and tonic seizures.[19]
Visualizing the Path to Discovery
To better illustrate the interconnectedness of the concepts discussed, the following diagrams provide a visual representation of the synthetic pathway and the workflow for evaluating biological activity.
References
- 1. jchemrev.com [jchemrev.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of 1,3,4-oxadiazole thione based novel anticancer agents: Design, synthesis and in-vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]
- 20. tis.wu.ac.th [tis.wu.ac.th]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Technical Guide to the Synthesis of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione: Starting Materials and Core Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway to obtain 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document details the requisite starting materials, provides validated, step-by-step experimental protocols, and elucidates the underlying reaction mechanisms. The synthesis is presented as a two-stage process: the preparation of the key intermediate, octanoic hydrazide, followed by its cyclization to the target oxadiazole-thione. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug discovery.
Strategic Overview of the Synthesis
The synthesis of this compound is efficiently achieved through a well-established and robust two-step sequence. The overall strategy hinges on the formation of a key intermediate, octanoic hydrazide, which possesses the necessary heptyl side chain and a reactive hydrazide functional group. This intermediate is then subjected to a cyclization reaction with carbon disulfide under basic conditions to construct the desired 1,3,4-oxadiazole-2-thione ring system.
The logical flow of this synthesis is outlined below:
Figure 1: Overall synthetic workflow for this compound.
Sourcing and Selection of Starting Materials
The success of the synthesis relies on the quality and appropriate selection of the primary starting materials. The core reactants are readily available commercially.
| Material | Structure | Role | Key Considerations |
| Octanoic Acid | CH₃(CH₂)₆COOH | Precursor to Hydrazide | High purity grade is recommended. Can be substituted with its ester derivative, such as ethyl octanoate or methyl octanoate.[1] |
| Hydrazine Hydrate | N₂H₄·H₂O | Nucleophile | Typically used as an 80% aqueous solution. It is corrosive and toxic; handle with appropriate personal protective equipment. An excess is often used to drive the reaction to completion.[3][4] |
| Carbon Disulfide | CS₂ | Carbon Source for Ring | Highly volatile and flammable liquid with a low boiling point. All operations should be conducted in a well-ventilated fume hood.[5][6] |
| Potassium Hydroxide | KOH | Base | Acts as a catalyst by deprotonating the hydrazide, making it a more potent nucleophile.[7] Usually dissolved in an alcoholic solvent like ethanol. |
| Ethanol | C₂H₅OH | Solvent | Serves as the reaction medium for both steps. Absolute ethanol is preferred to minimize water content which can affect reactivity. |
| Hydrochloric Acid | HCl | Acid | Used in the final step to neutralize the reaction mixture and precipitate the product by protonating the intermediate salt.[5][8] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis.
Step 1: Synthesis of Octanoic Hydrazide (Intermediate)
This procedure outlines the conversion of an ester (ethyl octanoate) to the corresponding hydrazide. This is a classic and high-yielding nucleophilic acyl substitution reaction.
Protocol:
-
Reaction Setup: To a round-bottomed flask equipped with a reflux condenser, add ethyl octanoate (1 molar equivalent).
-
Reagent Addition: Add absolute ethanol to dissolve the ester, followed by the addition of hydrazine hydrate (1.2 to 1.5 molar equivalents).[3] Using a slight excess of hydrazine hydrate ensures complete conversion of the ester.[4]
-
Reflux: Heat the reaction mixture to reflux (typically around 80-90°C) and maintain for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. The product, octanoic hydrazide, will often crystallize out of the solution upon cooling.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified octanoic hydrazide under vacuum to obtain a white crystalline solid.
Step 2: Synthesis of this compound
This step involves the cyclization of the octanoic hydrazide intermediate with carbon disulfide in a basic medium.
Protocol:
-
Reaction Setup: In a round-bottomed flask, dissolve octanoic hydrazide (1 molar equivalent) and potassium hydroxide (1 molar equivalent) in absolute ethanol.[7] Stir the mixture in an ice bath to maintain a low temperature.
-
Reagent Addition: Slowly add carbon disulfide (1.2 to 1.5 molar equivalents) to the cooled solution. The slow addition is crucial to control the exothermic reaction.
-
Reflux: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (around 80-90°C) for 8-10 hours.[1]
-
Solvent Removal: After the reflux period, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting residue in water and cool the solution in an ice bath. Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is acidic. A precipitate will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. The crude solid can be further purified by recrystallization from ethanol to yield the final product.
Mechanistic Insights: The Chemistry Behind the Synthesis
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.
Formation of the Potassium Dithiocarbazinate Intermediate
The synthesis of the oxadiazole-thione proceeds through a key intermediate, potassium dithiocarbazinate.
-
Activation of Hydrazide: The potassium hydroxide deprotonates the terminal nitrogen of the octanoic hydrazide, increasing its nucleophilicity.
-
Nucleophilic Attack: The activated hydrazide then acts as a potent nucleophile, attacking the electrophilic carbon atom of carbon disulfide.
-
Salt Formation: This nucleophilic addition results in the formation of a dithiocarbazinate salt, which is a stable intermediate in the alkaline alcoholic solution.
Figure 2: Formation of the potassium dithiocarbazinate intermediate.
Intramolecular Cyclization and Dehydration
The dithiocarbazinate intermediate undergoes an intramolecular cyclization, driven by the nucleophilicity of the oxygen atom of the carbonyl group.
-
Tautomerization & Cyclization: The intermediate can tautomerize, allowing the carbonyl oxygen to attack the thiocarbonyl carbon. This intramolecular reaction forms a five-membered heterocyclic ring.
-
Dehydration: The resulting cyclic intermediate is unstable and readily eliminates a molecule of water under the reaction conditions.
-
Protonation: Upon acidification during the work-up, the resulting potassium salt is protonated to yield the final this compound. The product exists in a tautomeric equilibrium between the thione and thiol forms, with the thione form generally predominating.[5]
This cyclization is a classic example of heterocycle synthesis and is a widely applicable method for generating the 1,3,4-oxadiazole core.[6][7][8]
Product Characterization
Validation of the final product's identity and purity is essential.
| Property | Value |
| IUPAC Name | 5-heptyl-3H-1,3,4-oxadiazole-2-thione[9] |
| Molecular Formula | C₉H₁₆N₂OS[9] |
| Molecular Weight | 200.30 g/mol [9] |
| Appearance | Typically a white or off-white solid |
| Key IR Peaks (cm⁻¹) | ~3200-3300 (N-H stretch), ~1600-1650 (C=N stretch), ~1200-1300 (C=S stretch)[1] |
| ¹H NMR | Signals corresponding to the heptyl chain protons and a broad singlet for the N-H proton. |
Conclusion
The synthesis of this compound is a straightforward and reproducible process that relies on fundamental principles of organic chemistry. The key starting materials, octanoic acid (or its ester) and carbon disulfide, are readily accessible, making this an efficient route for laboratory-scale synthesis. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical protocols to empower researchers in their efforts to synthesize this and related heterocyclic compounds for further investigation in drug discovery and development programs.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | C9H16N2OS | CID 3034773 - PubChem [pubchem.ncbi.nlm.nih.gov]
Substituted 1,3,4-Oxadiazole-2-thiones: A Comprehensive Technical Guide for Drug Discovery
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3][4] This technical guide focuses on a specific, highly versatile subclass: substituted 1,3,4-oxadiazole-2-thiones. These compounds, characterized by a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and an exocyclic sulfur, have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][5][6][7][8] This document provides an in-depth exploration of their synthesis, spectroscopic characterization, and diverse biological activities, with a particular emphasis on their anticancer properties. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Significance of the 1,3,4-Oxadiazole-2-thione Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the 1,3,4-oxadiazole ring is a prominent member of this class.[1][3][4] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral effects.[1][3][8] The incorporation of a thione group at the 2-position of the 1,3,4-oxadiazole ring gives rise to 1,3,4-oxadiazole-2-thiones, a class of compounds with unique chemical properties and enhanced biological potential. These molecules can exist in tautomeric forms, as the thione and thiol, which can influence their biological activity.[1] The versatile nature of this scaffold allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles.
Synthetic Strategies for 5-Substituted-1,3,4-oxadiazole-2-thiones
The most prevalent and efficient method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones involves a multi-step process starting from a substituted benzoic acid.[6] This approach offers a high degree of flexibility in introducing various substituents at the 5-position of the oxadiazole ring.
General Synthetic Pathway
The synthesis typically proceeds through the following key steps:
-
Esterification: The starting substituted benzoic acid is converted to its corresponding methyl or ethyl ester.
-
Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form the corresponding acid hydrazide.
-
Cyclization: The acid hydrazide undergoes cyclization with carbon disulfide in an alkaline medium, such as ethanolic potassium hydroxide, to yield the final 5-substituted-1,3,4-oxadiazole-2-thione.[6]
Caption: General synthetic workflow for 5-substituted-1,3,4-oxadiazole-2-thiones.
Detailed Experimental Protocol: Synthesis of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione
This protocol provides a step-by-step methodology for the synthesis of a representative compound, 5-phenyl-1,3,4-oxadiazole-2(3H)-thione.[6]
Step 1: Esterification of Benzoic Acid
-
To benzoic acid, add methanol and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
After cooling, pour the reaction mixture into cold water and extract the methyl benzoate with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl benzoate.
Step 2: Synthesis of Benzoylhydrazide
-
Dissolve methyl benzoate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 6 hours.[6]
-
Upon cooling, a solid precipitate of benzoylhydrazide will form.
-
Filter the solid, wash with cold ethanol, and dry.
Step 3: Cyclization to 5-phenyl-1,3,4-oxadiazole-2(3H)-thione
-
To a solution of benzoylhydrazide in ethanol, add potassium hydroxide and carbon disulfide.[6]
-
Reflux the reaction mixture for an appropriate time until the reaction is complete (monitored by TLC).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to precipitate the product.[9]
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 5-phenyl-1,3,4-oxadiazole-2(3H)-thione.[6][9]
Spectroscopic Characterization
The structural elucidation of the synthesized 1,3,4-oxadiazole-2-thiones is accomplished through a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching (around 3100-3300 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C=N stretching (around 1600-1650 cm⁻¹) vibrations.[9] The absence of a thiol (S-H) peak around 2550-2600 cm⁻¹ suggests that the compound predominantly exists in the thione form in the solid state.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will display a characteristic signal for the N-H proton, typically in the downfield region. Aromatic protons will appear in their expected regions.[6][10]
-
¹³C NMR: The carbon of the C=S group will show a characteristic resonance at a low field (around 175-186 ppm).[10][11] The carbons of the oxadiazole ring and the substituent will also be observed at their respective chemical shifts.[10]
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit the molecular ion peak (M+) corresponding to the calculated molecular weight of the compound, confirming its identity.[6]
Biological Activities and Therapeutic Potential
Substituted 1,3,4-oxadiazole-2-thiones have emerged as a promising class of compounds with a wide range of biological activities.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these compounds. They have been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole-2-thione Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5a (trimethoxy substituted) | HepG2 (Hepatocarcinoma) | 12.01 | [12][13] |
| 5a (trimethoxy substituted) | MCF-7 (Breast Adenocarcinoma) | 7.52 | [12][13] |
| 5a (trimethoxy substituted) | HL-60 (Leukemia) | 9.7 | [12][13] |
| 4h | A549 (Lung Carcinoma) | <0.14 | [14] |
| 4i | A549 (Lung Carcinoma) | 1.59 | [14] |
| 4l | A549 (Lung Carcinoma) | 1.80 | [14] |
| AMK OX-8 | A549 (Lung Carcinoma) | 25.04 | [15] |
| AMK OX-9 | A549 (Lung Carcinoma) | 20.73 | [15] |
| AMK OX-10 | HeLa (Cervical Cancer) | 5.34 | [15] |
| 5m (piperazine derivative) | HepG2 (Hepatocarcinoma) | 5.78 | [16] |
Mechanism of Action: The anticancer activity of 1,3,4-oxadiazole-2-thiones is often attributed to their ability to interfere with various cellular processes. Some derivatives have been found to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[12][13] Others have been identified as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as thymidine phosphorylase, telomerase, and histone deacetylases (HDACs).[17] Certain derivatives have also been shown to target signaling pathways like NF-κB, which plays a key role in cancer progression.[18] For instance, some compounds have shown inhibitory activity against Focal Adhesion Kinase (FAK), a critical mediator in cell signaling.[16]
Caption: Potential mechanisms of anticancer action for 1,3,4-oxadiazole-2-thiones.
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole-2-thione have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[19]
Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole-2-thione Derivatives
| Compound(s) | Microorganism | MIC (µg/mL) | Reference |
| 4a, 4b, 4c | Methicillin-Resistant Staphylococcus aureus (MRSA) | 62 | [20] |
| OZE-I, -II | Staphylococcus aureus | 4-16 | [21] |
| OZE-III | Staphylococcus aureus | 8-32 | [21] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli & Streptococcus pneumoniae | Stronger than ampicillin | [19] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Pseudomonas aeruginosa | >100x stronger than ampicillin | [19] |
The antimicrobial mechanism of these compounds is believed to involve the disruption of essential cellular processes in microorganisms.
Other Biological Activities
In addition to their anticancer and antimicrobial properties, various derivatives of 1,3,4-oxadiazole-2-thiones have been investigated for other therapeutic applications, including:
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-substituted-1,3,4-oxadiazole-2-thiones is highly dependent on the nature of the substituent at the 5-position of the oxadiazole ring.
-
Anticancer Activity: The presence of electron-donating or electron-withdrawing groups on an aromatic ring at the 5-position can significantly influence cytotoxicity. For example, trimethoxy substitution on the phenyl rings has been shown to enhance cytotoxic effects.[12][13] The incorporation of a piperazine moiety has also been found to improve anticancer potency.[16]
-
Antimicrobial Activity: The nature of the substituent at the 5-position is also critical for antimicrobial activity. For instance, compounds with a 4-fluorophenyl group have shown potent antibacterial and antifungal properties.[19]
Conclusion and Future Directions
Substituted 1,3,4-oxadiazole-2-thiones represent a versatile and highly promising scaffold in drug discovery. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for the development of novel therapeutic agents. Future research in this area should focus on the synthesis of new derivatives with enhanced potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs, particularly in the fields of oncology and infectious diseases.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sctunisie.org [sctunisie.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing piperazine skeleton as potential FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 19. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 21. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Thione-Thiol Landscape: An In-depth Technical Guide to Tautomerism in 5-Substituted-1,3,4-Oxadiazole-2-thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Among its derivatives, 5-substituted-1,3,4-oxadiazole-2-thiols are of particular interest due to the fascinating chemical phenomenon of thione-thiol tautomerism, which significantly influences their physicochemical properties, reactivity, and ultimately, their biological function. This guide provides a comprehensive exploration of this tautomerism, offering both foundational knowledge and practical, field-proven methodologies for its study.
The Duality of Form: Understanding Thione-Thiol Tautomerism
5-Substituted-1,3,4-oxadiazole-2-thiol compounds can exist in two interconverting isomeric forms: the thione form and the thiol form. This dynamic equilibrium involves the migration of a proton between the sulfur and a nitrogen atom of the oxadiazole ring.
Caption: The tautomeric equilibrium between the thione and thiol forms of 5-substituted-1,3,4-oxadiazole-2-thiol.
Overwhelming evidence from spectroscopic and crystallographic studies indicates that the thione tautomer is the predominant and more stable form in both the solid state and in various solvents.[2][3][4] This preference is attributed to the greater thermodynamic stability of the C=S double bond within the delocalized aromatic system of the oxadiazole ring.
Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols: A Generalized Protocol
The most common and efficient method for the synthesis of these compounds involves the cyclization of an appropriate acid hydrazide with carbon disulfide in a basic medium.[5]
Experimental Protocol:
-
Preparation of the Acid Hydrazide:
-
To a solution of the corresponding carboxylic acid ester in ethanol, add an equimolar amount of hydrazine hydrate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated acid hydrazide by filtration. Wash the solid with cold ethanol and dry.
-
-
Cyclization to the 1,3,4-Oxadiazole-2-thiol:
-
Dissolve the synthesized acid hydrazide in ethanol, followed by the addition of an equimolar amount of potassium hydroxide (dissolved in a small amount of water).
-
To this solution, add a slight excess (1.1 equivalents) of carbon disulfide.
-
Reflux the reaction mixture for 8-12 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it into ice-cold water.
-
Acidify the solution with a dilute mineral acid (e.g., HCl) to a pH of 5-6 to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 5-substituted-1,3,4-oxadiazole-2-thiol.
-
Caption: Generalized workflow for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.
Characterization: Unambiguous Identification of the Dominant Tautomer
A multi-faceted analytical approach is essential to unequivocally determine the predominant tautomeric form.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
Thione Form: The presence of a strong absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration and a band around 1250-1350 cm⁻¹ attributed to the C=S stretching vibration are characteristic of the thione tautomer.[4][6]
-
Thiol Form: The thiol tautomer would exhibit a weak S-H stretching band around 2500-2600 cm⁻¹ and the absence of the N-H stretch. The consistent observation of the N-H and C=S bands and the absence of the S-H band in the IR spectra of these compounds strongly support the predominance of the thione form.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive evidence for the thione form in ¹H NMR spectra is the presence of a broad singlet in the downfield region (δ 13-15 ppm) , which is characteristic of the N-H proton . The S-H proton of the thiol form would appear at a much higher field (δ 3-4 ppm).[3]
-
¹³C NMR: The thione tautomer is characterized by a resonance for the C=S carbon atom in the range of δ 175-190 ppm .[4][7] This deshielded signal is a clear indicator of the thione functionality.
| Spectroscopic Technique | Thione Tautomer | Thiol Tautomer |
| IR (cm⁻¹) | N-H stretch: 3100-3300C=S stretch: 1250-1350 | S-H stretch: 2500-2600 |
| ¹H NMR (δ, ppm) | N-H: 13-15 | S-H: 3-4 |
| ¹³C NMR (δ, ppm) | C=S: 175-190 | C-S: (shielded) |
X-ray Crystallography
Single-crystal X-ray diffraction studies provide unequivocal proof of the molecular structure in the solid state. Numerous crystallographic reports on 5-substituted-1,3,4-oxadiazole-2-thiols have confirmed that these compounds exist exclusively in the thione form in the crystalline state.[3][8][9] The crystal structures clearly show the presence of a C=S double bond and a proton attached to a nitrogen atom of the oxadiazole ring.
Factors Influencing the Tautomeric Equilibrium
While the thione form is generally dominant, the position of the tautomeric equilibrium can be subtly influenced by several factors.
-
Substituents at the 5-position: The electronic nature of the substituent on the oxadiazole ring can have a minor effect on the tautomeric equilibrium. Electron-withdrawing groups tend to slightly favor the thione form by stabilizing the delocalized π-system.[10]
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the tautomeric ratio. Polar, protic solvents can stabilize the more polar thione tautomer through hydrogen bonding with the N-H and C=S groups.[11] In non-polar solvents, the less polar thiol form might be slightly more favored, though the thione form generally remains predominant.
-
Temperature and pH: Changes in temperature can shift the equilibrium, although the effect is typically modest. The pH of the medium can have a more significant impact, as deprotonation at low pH or protonation at high pH can favor one tautomer over the other.[12]
Quantitative Analysis of Tautomeric Equilibrium by ¹H NMR
¹H NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[13][14]
Experimental Protocol for Quantitative ¹H NMR:
-
Sample Preparation:
-
Accurately weigh a known amount of the 5-substituted-1,3,4-oxadiazole-2-thiol and dissolve it in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Optimize acquisition parameters, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.
-
-
Data Analysis:
-
Carefully integrate the signals corresponding to the N-H proton of the thione form and a well-resolved, non-overlapping signal from a proton on the substituent at the 5-position.
-
The ratio of the integrals will give the molar ratio of the thione tautomer.
-
If the thiol tautomer is present in a detectable amount, integrate its characteristic S-H proton signal and a corresponding signal from the 5-substituent.
-
The equilibrium constant (Keq) can be calculated as: Keq = [Thiol] / [Thione]
-
Caption: Workflow for quantitative analysis of tautomeric equilibrium using ¹H NMR.
Computational Insights into Tautomerism
Density Functional Theory (DFT) calculations are a valuable tool for corroborating experimental findings and providing deeper insights into the thermodynamics of tautomerism.[10][15]
A Step-by-Step Guide to a Typical DFT Workflow (using Gaussian):
-
Molecular Modeling:
-
Build the 3D structures of both the thione and thiol tautomers using a molecular modeling software (e.g., GaussView).[16]
-
-
Geometry Optimization and Frequency Calculation:
-
Solvation Effects:
-
To model the effect of a solvent, perform the geometry optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[19]
-
-
Energy Analysis:
-
Compare the calculated Gibbs free energies (G) of the thione and thiol tautomers. The tautomer with the lower free energy is the more stable form.
-
The energy difference (ΔG) between the two tautomers provides a quantitative measure of their relative stability.
-
Caption: A typical workflow for studying tautomerism using DFT calculations.
Conclusion
The thione-thiol tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiol compounds is a critical aspect that dictates their chemical behavior and biological activity. A thorough understanding and characterization of the predominant thione form are paramount for rational drug design and development. By employing a combination of robust synthetic methods, comprehensive spectroscopic and crystallographic analysis, and insightful computational modeling, researchers can confidently navigate this tautomeric landscape and unlock the full potential of this important class of heterocyclic compounds.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. gaussian.com [gaussian.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct and solvent-assisted thione-thiol tautomerism in 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and molecular modeling study [acikerisim.comu.edu.tr]
- 12. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. medium.com [medium.com]
- 18. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 19. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Heterocyclic Compounds in Corrosion Science
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries. The economic and safety implications of corrosion necessitate the development of effective protective strategies. Among these, the use of organic corrosion inhibitors is a widely adopted and practical approach. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
Heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, have emerged as a promising class of corrosion inhibitors. The presence of these heteroatoms, along with π-electrons in their aromatic rings, facilitates their adsorption onto metal surfaces. This document provides a detailed guide on the application of a specific heterocyclic compound, 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione , as a corrosion inhibitor. Its unique structural features, including the 1,3,4-oxadiazole ring and a seven-carbon alkyl chain, suggest a potent combination of strong surface interaction and effective barrier formation.
Mechanism of Action: A Dual Approach to Corrosion Inhibition
The efficacy of this compound as a corrosion inhibitor stems from its ability to interact with the metal surface through a combination of physical and chemical adsorption.
-
Chemisorption: The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the oxadiazole ring, can be shared with the vacant d-orbitals of the metal (e.g., iron in steel). This forms a coordinate covalent bond, leading to strong adsorption on the metal surface.
-
Physisorption: The protonated form of the inhibitor in an acidic medium can be electrostatically attracted to the negatively charged metal surface (at potentials negative to the potential of zero charge).
-
Hydrophobic Barrier: The long heptyl group extends away from the metal surface into the corrosive medium. This non-polar alkyl chain creates a hydrophobic layer that repels water and corrosive species, further enhancing the protective barrier.
This mixed-mode adsorption leads to the formation of a stable, dense protective film on the metal surface, which inhibits both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying it as a mixed-type inhibitor .
Caption: Adsorption mechanism of this compound.
Synthesis Protocol
The synthesis of this compound is a straightforward multi-step process that can be readily performed in a standard organic chemistry laboratory.[1][2]
Step 1: Esterification of Octanoic Acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve octanoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product, methyl octanoate, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Formation of Octanohydrazide
-
Dissolve the methyl octanoate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid, octanohydrazide, can be purified by recrystallization from ethanol or an ethanol/water mixture.
Step 3: Cyclization to this compound
-
Dissolve the octanohydrazide (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol in a round-bottom flask.
-
Add carbon disulfide (1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Reflux the reaction mixture for 10-14 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and filtered.
-
The filtrate is acidified with dilute hydrochloric acid to precipitate the product.
-
The solid product, this compound, is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.
Evaluation of Corrosion Inhibition Performance
A combination of gravimetric and electrochemical techniques is recommended for a comprehensive evaluation of the inhibitor's performance.
Weight Loss Measurements
This is a simple and direct method to determine the corrosion rate.[3]
Protocol:
-
Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2 cm x 2 cm x 0.1 cm). Polish the coupons with a series of emery papers of decreasing grit size, degrease with acetone, wash with distilled water, and dry.
-
Immersion Test: Weigh the prepared coupons accurately. Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.
-
Post-Immersion Analysis: After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., Clarke's solution) to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/y) = (87.6 * W) / (D * A * T) where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Illustrative Data:
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 0 (Blank) | 50.2 | 12.55 | - |
| 0.1 | 15.1 | 3.78 | 70.0 |
| 0.5 | 8.0 | 2.00 | 84.1 |
| 1.0 | 4.5 | 1.13 | 91.0 |
| 2.0 | 2.8 | 0.70 | 94.4 |
Note: The data presented in this table is illustrative and based on the expected performance of similar long-chain alkyl-substituted oxadiazole inhibitors. Actual experimental results may vary.
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[2][4] A standard three-electrode cell setup is used, consisting of a working electrode (mild steel), a counter electrode (platinum), and a reference electrode (saturated calomel electrode, SCE).
a) Potentiodynamic Polarization
This technique determines the effect of the inhibitor on both the anodic and cathodic reactions.[5]
Protocol:
-
Immerse the working electrode in the corrosive solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the resulting potential versus the logarithm of the current density to obtain Tafel plots.
-
Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
b) Electrochemical Impedance Spectroscopy (EIS)
EIS provides information about the resistance of the protective film and the charge transfer process at the metal-solution interface.[6][7]
Protocol:
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The data can be fitted to an equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.
-
Calculate the inhibition efficiency: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
Caption: Workflow for evaluating corrosion inhibition.
Adsorption Isotherm and Thermodynamic Considerations
To understand the interaction between the inhibitor and the metal surface, it is crucial to study the adsorption isotherm. The surface coverage (θ), calculated from the inhibition efficiency (IE%/100), at different inhibitor concentrations is fitted to various adsorption isotherm models (e.g., Langmuir, Temkin, Frumkin).[8] The Langmuir adsorption isotherm is often found to be a good fit for such systems, and it is described by the equation:
C / θ = 1 / K_ads + C
where C is the inhibitor concentration and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.
The standard free energy of adsorption (ΔG°ads) can be calculated using the following equation:
ΔG°ads = -RT ln(55.5 * K_ads)
where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution. The value of ΔG°ads provides insights into the nature of adsorption. Generally, values around -20 kJ/mol or less positive are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. A value between -20 and -40 kJ/mol suggests a mixed-mode of adsorption.
Conclusion
This compound presents itself as a highly promising corrosion inhibitor. Its molecular structure is well-suited for forming a robust protective layer on metal surfaces, acting through a mixed mechanism of chemical and physical adsorption, complemented by a hydrophobic barrier. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of this and similar inhibitor molecules. For researchers in materials science and related fields, the exploration of such compounds opens avenues for the development of more effective and environmentally benign corrosion protection strategies.
References
- 1. jchemrev.com [jchemrev.com]
- 2. asianpubs.org [asianpubs.org]
- 3. bingol.edu.tr [bingol.edu.tr]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. mocedes.org [mocedes.org]
- 7. Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles: An Integrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition Evaluation of 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole for the Corrosion of Mild Steel in an Acidic Environment: Thermodynamic and DFT Aspects | Tribologia - Finnish Journal of Tribology [journal.fi]
Protocol for In Vitro Antifungal Activity Assessment of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to evaluating the in vitro antifungal activity of the novel compound 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione. The 1,3,4-oxadiazole scaffold is a recurring motif in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antifungal properties.[1][2][3][4] This guide presents two robust, standardized methodologies—broth microdilution for quantitative Minimum Inhibitory Concentration (MIC) determination and agar disk diffusion for qualitative screening. These protocols are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reliability and inter-laboratory reproducibility.[5][6][7] By explaining the causality behind critical experimental steps and providing clear guidelines for data interpretation, this application note serves as an essential resource for the preclinical assessment of this promising antifungal candidate.
Introduction and Scientific Background
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[8][9] This has intensified the search for new antifungal agents with novel mechanisms of action. Heterocyclic compounds are a cornerstone of drug discovery, and among them, the 1,3,4-oxadiazole ring is of particular interest due to its versatile pharmacological profile.[2][3] Derivatives of this scaffold have been reported to possess antibacterial, anti-inflammatory, and potent antifungal activities.[1][4][10]
The specific compound, this compound, belongs to this promising class. The thione substitution on the oxadiazole ring is known to enhance biological activities.[1] The mechanism of action for many oxadiazole derivatives is thought to involve the inhibition of crucial fungal enzymes, such as lanosterol 14α-demethylase (a key enzyme in the ergosterol biosynthesis pathway) or thioredoxin reductase.[3][8][11]
Antifungal Susceptibility Testing (AFST) is the primary method for evaluating the in vitro efficacy of a new compound.[12] The goal of AFST is to produce a reliable Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism.[13][14][15] This value is critical for preclinical assessment and guiding further development.
This guide details two complementary, standardized methods for testing this compound:
-
Broth Microdilution: The gold standard for quantitative MIC determination.[16][17][18]
-
Agar Disk Diffusion: A simple, cost-effective method for initial qualitative screening.[19][20][21]
Adherence to standardized protocols, such as those from CLSI and EUCAST, is paramount to minimize variability arising from factors like inoculum size, media composition, and incubation conditions.[22][23]
Overall Experimental Workflow
The process of evaluating the antifungal activity of the test compound follows a structured sequence of steps designed to ensure accuracy and reproducibility. The workflow begins with the careful preparation of the compound and fungal cultures, proceeds to the execution of the susceptibility assays, and concludes with data acquisition and interpretation.
Caption: High-level workflow for antifungal susceptibility testing.
Protocol 1: Broth Microdilution for MIC Determination
This method determines the quantitative MIC of the test compound against selected fungal strains in a 96-well microtiter plate format, based on CLSI document M27.[5][12]
Principle and Rationale
The broth microdilution test exposes a standardized fungal inoculum to a range of serially diluted concentrations of the antifungal agent in a liquid growth medium.[16][17] The MIC is defined as the lowest drug concentration that inhibits visible growth after a specified incubation period.[15] This method is considered the gold standard because it provides a quantitative result (e.g., in µg/mL) that is essential for comparing the potency of different compounds and for establishing a correlation with in vivo efficacy. The use of RPMI-1640 medium buffered with MOPS ensures a stable pH, which is critical as the activity of many antifungal agents is pH-dependent.[24][25]
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)
-
Fungal Strains: e.g., Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305)
-
Positive Control: Fluconazole or Amphotericin B
-
Culture Media: Sabouraud Dextrose Agar (SDA), RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (pH 7.0).[24][26]
-
Equipment: 96-well flat-bottom microtiter plates (sterile), multichannel pipettes, spectrophotometer, 35°C incubator, sterile saline (0.85% NaCl), 0.5 McFarland turbidity standard.
Step-by-Step Methodology
Step 1: Preparation of Compound Stock Solutions
-
Accurately weigh the test compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
Rationale: DMSO is a common solvent for non-polar compounds. The initial concentration should be high enough to allow for subsequent dilutions while keeping the final DMSO concentration in the assay below a non-toxic level (typically ≤1%).
-
-
Prepare a stock solution of the positive control drug (e.g., Fluconazole) in a suitable solvent (water or DMSO).
Step 2: Preparation of Fungal Inoculum
-
Culture the fungal strain on an SDA plate for 24 hours (for yeasts) or 48-72 hours (for molds, to allow for sporulation).
-
Pick several distinct colonies (or harvest conidia for molds) and suspend them in sterile saline.
-
Vortex the suspension for 15-20 seconds to ensure homogeneity.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more colonies or sterile saline. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[5]
-
Rationale: Standardizing the inoculum density is the most critical step for reproducibility. An inoculum that is too dense can lead to falsely high MIC values (the "inoculum effect").[23]
-
-
Prepare the final inoculum by diluting the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.[5][16]
Step 3: Preparation of the Microdilution Plate
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate.
-
In well 1, add 200 µL of the test compound, diluted in RPMI-1640 to be twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (drug-free).
-
Well 12 serves as the sterility control (medium only, no inoculum).
-
Repeat this process for the positive control drug in a separate set of rows.
Step 4: Inoculation and Incubation
-
Add 100 µL of the final fungal inoculum (prepared in Step 2) to wells 1 through 11. This brings the total volume in each well to 200 µL and dilutes the drug concentrations to their final desired values.
-
Do not add inoculum to well 12 (sterility control).
-
Seal the plate and incubate at 35°C for 24-48 hours.[12]
Step 5: Reading the MIC
-
Before reading the results, confirm that the sterility control (well 12) shows no growth and the growth control (well 11) shows adequate turbidity.
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control.
-
For azoles and related compounds, the endpoint is often defined as the concentration that produces at least a 50% reduction in turbidity (growth) compared to the control.[12][23] For fungicidal compounds like Amphotericin B, the endpoint is complete visual inhibition of growth.[12] The endpoint for this compound should be determined empirically and applied consistently.
Protocol 2: Agar Disk Diffusion Method
This qualitative method assesses antifungal activity based on the size of the growth-free zone around a compound-impregnated disk. It is a simple and effective primary screening tool, based on CLSI document M44.[27][28]
Principle and Rationale
A paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with a fungal suspension. During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. If the fungus is susceptible, a clear "zone of inhibition" (ZOI) will form around the disk where the concentration of the compound is sufficient to prevent growth.[24] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the drug. This method is ideal for rapidly screening multiple compounds or strains due to its ease of use and low cost.[19][21]
Materials and Reagents
-
Test Compound and Controls: As in Protocol 1.
-
Agar Medium: Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue.[5][24]
-
Equipment: Petri dishes (100 mm or 150 mm), sterile paper disks (6 mm diameter), sterile cotton swabs, 0.5 McFarland standard, 35°C incubator, calipers or ruler.
Step-by-Step Methodology
Step 1: Preparation of Agar Plates
-
Prepare MHA according to the manufacturer's instructions, adding the glucose and methylene blue supplements.
-
Rationale: Glucose supports robust fungal growth, while methylene blue enhances the definition of the zone edge, making measurement easier and more reproducible.[24]
-
-
Pour the molten agar into petri dishes to a uniform depth of approximately 4 mm. Allow them to solidify on a level surface.
Step 2: Inoculum Preparation and Plating
-
Prepare a standardized fungal inoculum matching the 0.5 McFarland standard as described in Protocol 1 (Step 2, points 1-4).
-
Dip a sterile cotton swab into the standardized suspension and remove excess liquid by pressing it against the inside of the tube.
-
Inoculate the entire surface of the MHA plate by swabbing it in three different directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
Allow the plate surface to dry for 5-15 minutes before applying the disks.
Step 3: Preparation and Application of Disks
-
Prepare a high-concentration solution of the test compound.
-
Apply a precise volume (e.g., 10-20 µL) of the compound solution onto a sterile paper disk to achieve the desired final amount (e.g., 50 µ g/disk ).
-
Prepare a positive control disk (e.g., fluconazole) and a negative control disk (solvent only).
-
Allow the solvent to evaporate completely from the disks in a sterile environment.
-
Using sterile forceps, place the impregnated disks firmly onto the surface of the inoculated agar plates, ensuring complete contact. Space them sufficiently far apart to prevent the zones from overlapping.
Step 4: Incubation and Measurement
-
Invert the plates and incubate at 35°C for 20-24 hours.
-
After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
Data Analysis and Interpretation
Interpreting MIC Values
The MIC is the primary quantitative output. The result is typically reported in µg/mL.
-
Endpoint Definition: The MIC is the lowest concentration showing a prominent decrease in growth (≥50% inhibition) compared to the positive control well.[12] It is crucial to be consistent in reading this endpoint. The "trailing effect," where low-level growth occurs at concentrations above the apparent MIC, can complicate visual reading; in such cases, a spectrophotometric reading can provide more objectivity.[23]
-
Categorization: For new compounds, clinical breakpoints (Susceptible, Intermediate, Resistant) do not exist.[13][29][30] Therefore, the activity of this compound should be evaluated by direct comparison with the MIC of the positive control drug (e.g., Fluconazole) against the same fungal strain under identical conditions.
Interpreting Zone of Inhibition (ZOI)
The ZOI diameter provides a qualitative or semi-quantitative measure of activity.
-
Interpretation: A larger zone diameter generally indicates greater susceptibility of the fungus to the compound. The results are interpreted by comparing the ZOI of the test compound to that of the positive and negative controls. The solvent-only disk should show no zone of inhibition.
Data Presentation
Results should be recorded systematically. Below are example tables for presenting the data.
Table 1: Example MIC Data for this compound
| Fungal Strain | Test Compound | MIC (µg/mL) | Positive Control (Fluconazole) MIC (µg/mL) |
|---|---|---|---|
| Candida albicans ATCC 90028 | This compound | 16 | 1 |
| Aspergillus fumigatus ATCC 204305 | this compound | 32 | 16 |
Table 2: Example ZOI Data for this compound (50 µ g/disk )
| Fungal Strain | Test Compound ZOI (mm) | Positive Control (Fluconazole) ZOI (mm) | Negative Control (Solvent) ZOI (mm) |
|---|---|---|---|
| Candida albicans ATCC 90028 | 18 | 25 | 0 |
| Aspergillus fumigatus ATCC 204305 | 14 | 20 | 0 |
Caption: Decision logic for interpreting novel compound MICs.
References
- 1. asianpubs.org [asianpubs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. EUCAST: Fungi (AFST) [eucast.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 11. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. idexx.com [idexx.com]
- 14. idexx.dk [idexx.dk]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. [PDF] Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes | Semantic Scholar [semanticscholar.org]
- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 28. connectsci.au [connectsci.au]
- 29. dickwhitereferrals.com [dickwhitereferrals.com]
- 30. droracle.ai [droracle.ai]
Application Notes & Protocols: 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione as a Versatile Ligand for Bioactive Metal Complexes
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] When functionalized with a thione group at the 2-position, the resulting 1,3,4-oxadiazole-2(3H)-thione moiety presents a unique set of coordination sites, primarily the exocyclic sulfur and endocyclic nitrogen atoms.[2] This dual-donor capability makes these compounds exceptional ligands for coordinating with a wide range of transition metal ions. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, a phenomenon attributed to principles of chelation theory, which can increase the lipophilicity and membrane permeability of the molecule.[3][4]
This guide focuses on 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione , a derivative featuring a seven-carbon alkyl chain. This heptyl group imparts significant lipophilicity, a key parameter in modulating pharmacokinetic and pharmacodynamic properties, particularly for applications in drug development targeting cellular membranes or lipophilic binding pockets. We will provide detailed protocols for the synthesis of the ligand and a representative metal complex, their characterization, and subsequent evaluation for potential therapeutic applications, such as antimicrobial and anticancer activities.[5][6][7]
Physicochemical Properties of the Ligand
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 66473-10-7 | [8][9] |
| Molecular Formula | C₉H₁₆N₂OS | [9] |
| Molecular Weight | 200.30 g/mol | [8] |
| Physical State | Solid | [10] |
| Boiling Point | 247.4 °C (Predicted) | [8] |
| Density | 1.16 g/cm³ (Predicted) | [8] |
| pKa | 4.86 (Predicted) | [10] |
| XLogP3 | 2.87 | [8] |
Experimental Workflow Overview
The overall process involves a multi-stage approach, from the initial synthesis of the organic ligand to the final biological evaluation of its metal complexes. This workflow ensures a systematic progression with checkpoints for characterization and validation at each critical step.
Protocol 1: Synthesis of this compound (Ligand)
This protocol details the cyclization of an acid hydrazide with carbon disulfide in an alkaline medium, a standard and efficient method for forming the 1,3,4-oxadiazole-2-thione ring.[11][12] The starting material, octanoic hydrazide, is first prepared from the corresponding ester of octanoic acid.
Part A: Synthesis of Octanoic Hydrazide
-
Esterification: In a round-bottom flask, add octanoic acid (0.1 mol), 150 mL of methanol, and slowly add 5 mL of concentrated sulfuric acid while cooling in an ice bath.
-
Reflux: Reflux the mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: Acid-catalyzed esterification converts the carboxylic acid into a more reactive intermediate for the subsequent hydrazinolysis step.
-
-
Work-up: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the methyl octanoate with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Hydrazinolysis: Dissolve the crude methyl octanoate (0.08 mol) in 100 mL of ethanol and add hydrazine hydrate (0.16 mol, ~2 molar equivalents).
-
Reflux: Reflux the mixture for 8-12 hours. A white precipitate of octanoic hydrazide should form upon cooling.
-
Isolation: Filter the solid product, wash with cold ethanol, and dry in vacuo. The purity can be checked by its melting point.
Part B: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve octanoic hydrazide (0.05 mol) and potassium hydroxide (0.05 mol) in 100 mL of absolute ethanol.
-
Addition of CS₂: To this stirring solution, add carbon disulfide (0.06 mol, ~1.2 equivalents) dropwise over 30 minutes.
-
Causality Note: The reaction of the hydrazide with CS₂ in the presence of a base (KOH) forms a potassium dithiocarbazate salt intermediate, which is essential for the subsequent cyclization.
-
-
Reflux: Reflux the reaction mixture for 10-14 hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).
-
Acidification: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water. Acidify the solution to pH ~5-6 with dilute hydrochloric acid.
-
Precipitation & Isolation: A solid precipitate of this compound will form. Filter the solid, wash thoroughly with distilled water until the washings are neutral, and then dry.
-
Recrystallization: Recrystallize the crude product from an ethanol-water mixture to obtain a pure crystalline solid.
Self-Validation/Characterization:
-
FTIR (KBr, cm⁻¹): Expect characteristic peaks around 3100-3200 (N-H stretch), 1600-1620 (C=N stretch), and a strong band around 1300-1350 (C=S stretch). The absence of the C=O peak from the hydrazide confirms cyclization.[13]
-
¹H NMR (DMSO-d₆, δ ppm): Expect a broad singlet for the N-H proton (tautomeric), and signals corresponding to the heptyl chain (a triplet for the terminal CH₃ and multiplets for the CH₂ groups).[12]
-
Mass Spectrometry (MS): The molecular ion peak [M+] should correspond to the calculated molecular weight (200.30).
Protocol 2: Synthesis of a Representative Metal Complex: Bis(5-heptyl-1,3,4-oxadiazole-2-thionato)copper(II)
This protocol describes the synthesis of a Cu(II) complex. The methodology can be adapted for other divalent transition metals like Ni(II), Co(II), or Zn(II) with minor modifications to the reaction time and solvent system.[14]
-
Ligand Solution: Dissolve this compound (2 mmol) in 30 mL of hot ethanol in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 mmol) in 20 mL of ethanol.
-
Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and the formation of a precipitate should be observed immediately.
-
Causality Note: The 2:1 ligand-to-metal molar ratio is used because the ligand is expected to act as a monobasic monodentate or bidentate ligand, satisfying the typical coordination number of the metal ion.
-
-
Reflux: Reflux the mixture for 3-4 hours to ensure the completion of the reaction.
-
Isolation: Cool the mixture to room temperature. Filter the precipitated metal complex, wash with ethanol to remove any unreacted starting materials, and then with a small amount of diethyl ether.
-
Drying: Dry the final product in a desiccator over anhydrous CaCl₂.
Self-Validation/Characterization:
-
Elemental Analysis (C, H, N, S): The experimental percentages should be in close agreement with the calculated values for the proposed formula [Cu(C₉H₁₅N₂OS)₂].
-
FTIR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. A shift in the ν(C=S) and ν(C=N) bands to lower or higher frequencies indicates the coordination of the sulfur and/or nitrogen atoms to the copper ion.[14]
-
UV-Vis Spectroscopy: The appearance of d-d transition bands in the visible region confirms the presence of the Cu(II) ion in a specific geometric environment (e.g., tetrahedral or octahedral).
-
Magnetic Susceptibility: Measurement of the magnetic moment can help determine the geometry of the complex.
Application Note: Ligand Coordination Behavior
The this compound ligand can exist in tautomeric equilibrium between the thione and thiol forms. This tautomerism is crucial as it dictates the potential coordination sites for metal chelation. In the solid state and in solution, the thione form typically predominates.[15] Coordination to a metal ion can occur through several modes, most commonly via the exocyclic thione sulfur atom or one of the endocyclic nitrogen atoms.
Spectroscopic evidence is key to determining the binding mode. For instance, in IR spectroscopy, if the ligand coordinates through the sulfur atom, a significant shift in the ν(C=S) band is expected. If coordination also involves a nitrogen atom, the ν(C=N) band will also be affected.[14]
Application Note: Protocols for Biological Activity Screening
The enhanced lipophilicity of metal complexes of 1,3,4-oxadiazole-2-thiones often leads to significant biological activity.[5][14] Below are generalized protocols for preliminary screening.
Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion)
-
Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Standardized microbial inoculums (e.g., Staphylococcus aureus, Escherichia coli) are swabbed uniformly across the surface.
-
Well Creation: Aseptically punch wells (6 mm diameter) into the agar.
-
Compound Loading: Prepare stock solutions of the ligand and its metal complexes in DMSO (e.g., 1 mg/mL). Add 100 µL of each test solution into separate wells.
-
Controls: Use a well with 100 µL of pure DMSO as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic potential of compounds against cancer cell lines (e.g., MCF-7, HeLa, HepG2).[6][16][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (ligand and metal complexes) in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Causality Note: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Expected Results and Data Interpretation
The chelation of this compound with metal ions is expected to enhance its biological efficacy.
Table of Expected Biological Activity
| Compound | Antimicrobial Activity (Zone of Inhibition, mm) | Cytotoxicity (IC₅₀, µM) vs. MCF-7 |
| Ligand Alone | Low to moderate | > 50 |
| Cu(II) Complex | Moderate to high | 10 - 25 |
| Zn(II) Complex | Moderate | 20 - 40 |
| Ciprofloxacin | High (Standard) | N/A |
| Doxorubicin | N/A | < 5 (Standard) |
Note: These are hypothetical values for illustrative purposes.
A lower IC₅₀ value indicates higher cytotoxic potency. Many 1,3,4-oxadiazole derivatives have shown anticancer activity by mechanisms such as the inhibition of tubulin polymerization or key enzymes like carbonic anhydrase or matrix metalloproteinases.[16][17][18] Further mechanistic studies would be required to elucidate the specific mode of action for novel complexes.
Conclusion
This compound is a highly versatile and lipophilic ligand. Its straightforward synthesis and well-defined coordination sites make it an excellent building block for developing novel metal-based therapeutic agents. The protocols and notes provided herein offer a comprehensive framework for researchers to synthesize, characterize, and evaluate the biological potential of its metal complexes, paving the way for new discoveries in drug development.
References
- 1. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. Metal Complexes of Oxadiazole Ligands: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Some 1,3,4-Thiadiazole Metal Complexes | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. ijmspr.in [ijmspr.in]
- 6. Development of 1,3,4-oxadiazole thione based novel anticancer agents: Design, synthesis and in-vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]
- 8. echemi.com [echemi.com]
- 9. This compound | CAS: 66473-10-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 10. This compound (66473-10-7) for sale [vulcanchem.com]
- 11. rjptonline.org [rjptonline.org]
- 12. asianpubs.org [asianpubs.org]
- 13. tsijournals.com [tsijournals.com]
- 14. tsijournals.com [tsijournals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
in vitro assay for enzyme inhibition by 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione
Application Note & Protocol
Topic: In Vitro Assay for Carbonic Anhydrase Inhibition by 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including enzyme inhibition.[1][2][3] This application note provides a detailed protocol for evaluating the inhibitory potential of this compound against Carbonic Anhydrase (CA), a key enzyme family involved in various physiological and pathological processes.[4][5][6] The protocol describes a robust, high-throughput compatible colorimetric assay for determining the half-maximal inhibitory concentration (IC₅₀) of the compound. The methodology, data analysis, and interpretation are outlined to ensure scientific rigor and reproducibility, providing researchers with a self-validating system to characterize novel enzyme inhibitors.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][6] This fundamental reaction is crucial for processes such as pH regulation, CO₂ transport, respiration, and ion secretion.[4] The involvement of specific CA isozymes in the pathophysiology of diseases like glaucoma, epilepsy, and certain types of cancer has established them as significant therapeutic targets.[5]
The 1,3,4-oxadiazole-2(3H)-thione moiety is a well-documented pharmacophore known to coordinate with the zinc ion in the active site of metalloenzymes, making compounds like this compound promising candidates for CA inhibition. This document provides a comprehensive guide to quantify this inhibitory activity in vitro.
Assay Principle: A Spectrophotometric Approach
This protocol employs a spectrophotometric assay, a classic and robust method for measuring enzyme activity due to its cost-effectiveness and reproducibility.[7][8] The assay leverages the esterase activity of Carbonic Anhydrase.[4][5][6] The enzyme catalyzes the hydrolysis of a colorless ester substrate, p-nitrophenyl acetate (p-NPA), to produce the yellow-colored product, p-nitrophenol (p-NP).
The rate of p-NP formation is directly proportional to the CA activity and can be monitored by measuring the increase in absorbance at 400-405 nm over time.[5] In the presence of an inhibitor like this compound, the rate of this reaction decreases. The extent of this reduction is proportional to the inhibitor's concentration and potency, allowing for the calculation of key inhibitory parameters such as the IC₅₀ value.[5][9]
Experimental Workflow Overview
The following diagram outlines the complete workflow for the in vitro determination of Carbonic Anhydrase inhibition.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Materials and Reagents
-
Enzyme: Human or Bovine Erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich C4396)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Inhibitor: this compound
-
Positive Control: Acetazolamide (a known potent CA inhibitor)[4][6]
-
Buffer Component: Tris base (Tris(hydroxymethyl)aminomethane)
-
pH Adjustment: Hydrochloric acid (HCl)
-
Organic Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile (for dissolving substrate and inhibitor)
-
Hardware:
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm[5]
-
Calibrated single and multichannel pipettes
-
Deionized water
-
Detailed Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water. Adjust the pH to 7.5 using HCl. Bring to the final volume. This buffer provides a stable pH environment optimal for CA activity.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
CA Working Solution (e.g., 20 units/mL): Immediately before use, dilute the CA Stock Solution to the desired final concentration with cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-20 minutes.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution must be prepared fresh daily as p-NPA can undergo auto-hydrolysis.
-
Inhibitor Stock Solutions (e.g., 10 mM): Dissolve this compound and Acetazolamide (positive control) in 100% DMSO to create high-concentration stock solutions.
-
Inhibitor Working Solutions: Prepare a series of dilutions of the test inhibitor and positive control from the stock solutions using Assay Buffer. It is critical to maintain a constant final DMSO concentration across all wells (typically ≤1%) to avoid solvent-induced enzyme inhibition.[4]
Assay Procedure (96-Well Plate Format)
-
Plate Setup: Design the plate layout to include blanks, negative controls (100% enzyme activity), positive controls, and a range of test inhibitor concentrations (typically 8-10 concentrations for an IC₅₀ curve).
-
Add Controls and Inhibitor:
-
Blank Wells: Add 180 µL of Assay Buffer. These wells will not receive enzyme or substrate initially.
-
Negative Control (100% Activity): Add 160 µL of Assay Buffer and 20 µL of the solvent (e.g., 1% DMSO in buffer) used for inhibitor dilutions.
-
Inhibitor Wells: Add 160 µL of Assay Buffer containing the appropriate serial dilution of this compound.
-
Positive Control Wells: Add 160 µL of Assay Buffer containing the appropriate dilution of Acetazolamide.
-
-
Enzyme Addition & Pre-incubation:
-
Add 20 µL of the CA Working Solution to all wells except the blanks.
-
Mix the plate gently on a plate shaker.
-
Incubate the plate at room temperature for 10-15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for achieving equilibrium, especially for slow-binding inhibitors.[10]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the freshly prepared p-NPA Substrate Stock Solution to all wells (including blanks to measure non-enzymatic substrate hydrolysis). The total volume in each well should now be 200 µL.
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes at a constant temperature (e.g., 25°C or 37°C).[5]
-
Data Analysis and Interpretation
The goal of data analysis is to determine the IC₅₀ value, which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9][11]
Calculation of Reaction Rate
-
For each well, plot Absorbance vs. Time (in minutes).
-
Identify the linear portion of the curve. The slope of this linear range represents the reaction rate (V), typically expressed as ΔAbs/min.
-
Subtract the rate of the blank wells (non-enzymatic hydrolysis) from all other wells to get the corrected enzymatic rate.
Calculation of Percent Inhibition
Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:
% Inhibition = [1 - (V_inhibitor / V_control)] x 100 [12]
Where:
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
V_control is the reaction rate of the negative control (100% enzyme activity).
IC₅₀ Determination
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis software (e.g., GraphPad Prism, Origin).[9]
-
The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[11][13]
Sample Data Presentation
The results should be summarized in a clear, tabular format.
| Inhibitor Concentration [µM] | Log [Inhibitor] | Average Reaction Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | N/A | 0.0520 | 0.0 |
| 0.1 | -1.0 | 0.0485 | 6.7 |
| 0.5 | -0.3 | 0.0411 | 21.0 |
| 1.0 | 0.0 | 0.0338 | 35.0 |
| 5.0 | 0.7 | 0.0244 | 53.1 |
| 10.0 | 1.0 | 0.0151 | 71.0 |
| 50.0 | 1.7 | 0.0068 | 86.9 |
| 100.0 | 2.0 | 0.0042 | 91.9 |
Note: Data presented are hypothetical and for illustrative purposes only.
Trustworthiness and Self-Validation
To ensure the reliability of the results, this protocol incorporates several self-validating steps:
-
Positive Control: The inclusion of Acetazolamide, a known potent inhibitor, validates that the assay system is responsive to inhibition. The calculated IC₅₀ for the control should fall within the expected literature range.
-
Solvent Control: A negative control containing the maximum concentration of DMSO used in the assay confirms that the solvent itself does not significantly affect enzyme activity.
-
Linearity of Reaction: Analyzing the kinetic data ensures that calculations are based on the initial, linear rate of the reaction, where substrate concentration is not limiting.
-
Dose-Response Curve: A well-defined sigmoidal curve with a good fit (e.g., R² > 0.95) indicates a specific inhibitory effect rather than non-specific interference.
By meticulously following these steps and including the appropriate controls, researchers can have high confidence in the generated inhibition data.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. courses.edx.org [courses.edx.org]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione in Agricultural Research
Introduction: The Emerging Potential of 1,3,4-Oxadiazole Scaffolds in Crop Protection
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry due to its diverse biological activities.[1] Derivatives incorporating this moiety have demonstrated a wide spectrum of effects, including antifungal, antibacterial, insecticidal, and herbicidal properties.[1] The 5-substituted-1,3,4-oxadiazole-2(3H)-thione series, in particular, has shown considerable promise as potent antifungal agents.[2] The thione group is a key structural feature, and the nature of the substituent at the 5-position significantly modulates the biological activity.
This guide focuses on 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione , a derivative characterized by a seven-carbon alkyl chain. This lipophilic heptyl group is anticipated to influence the compound's interaction with fungal cell membranes and its potential enzymatic targets. While extensive research has been conducted on the broader class of 1,3,4-oxadiazoles, this document provides a detailed framework for the specific investigation of the 5-heptyl analog in an agricultural context. We will detail its synthesis, proposed mechanism of action, and comprehensive protocols for evaluating its efficacy against key plant pathogens.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a test compound is fundamental to experimental design, formulation, and interpretation of results.
| Property | Value | Source |
| CAS Number | 66473-10-7 | [3] |
| Molecular Formula | C₉H₁₆N₂OS | [3][4] |
| Molecular Weight | 200.30 g/mol | [3][4] |
| IUPAC Name | 5-heptyl-3H-1,3,4-oxadiazole-2-thione | [3] |
| Boiling Point | 247.4 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.16 g/cm³ (Predicted) | [4] |
| XLogP3 | 2.871 | [4] |
Causality Insight: The XLogP3 value of 2.871 suggests a moderate level of lipophilicity. This is a critical parameter in agrochemical research, as it influences the compound's ability to penetrate the waxy cuticle of plant leaves and the cell walls of fungal pathogens. This value falls within a range often associated with good bioavailability in agrochemicals.
Proposed Mechanism of Action: Targeting Fungal Respiration
While the precise mechanism for this compound has not been definitively elucidated, research on structurally related antifungal compounds from the oxadiazole family points towards the inhibition of succinate dehydrogenase (SDH) as a probable target.[5][6] SDH, also known as Complex II, is a critical enzyme in both the citric acid cycle and the mitochondrial electron transport chain.
Expert Insight: Inhibition of SDH disrupts fungal respiration, leading to a rapid depletion of cellular ATP and ultimately, cell death. This is a well-established mode of action for a successful class of fungicides known as SDHIs. Molecular docking studies on other antifungal oxadiazoles have shown that they can bind to the active site of SDH, suggesting a similar potential for the 5-heptyl derivative.[5] The thione group (C=S) is crucial for this activity, often participating in key binding interactions within the enzyme's active site.
Caption: Proposed mechanism: Inhibition of fungal SDH.
Experimental Protocols
The following protocols are designed to provide a comprehensive evaluation of this compound's potential as an agricultural fungicide.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[2][7] It involves a three-step process starting from octanoic acid.
Caption: Synthesis workflow for the target compound.
Step 1: Synthesis of Octanoyl Hydrazide
-
Esterification: Reflux octanoic acid (1.0 eq) with an excess of methanol and a catalytic amount of concentrated sulfuric acid for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the acid, extract the methyl octanoate ester, and purify.
-
Hydrazinolysis: Dissolve the purified methyl octanoate (1.0 eq) in absolute ethanol. Add hydrazine hydrate (2.0 eq) and reflux the mixture for 8-12 hours.[2] The product, octanoyl hydrazide, will precipitate upon cooling. Filter the solid, wash with cold ethanol, and dry.
Step 2: Cyclization to form this compound
-
Dissolve octanoyl hydrazide (1.0 eq) in absolute ethanol.
-
Add potassium hydroxide (1.1 eq) to the solution and stir until dissolved.
-
Add carbon disulfide (1.5 eq) dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 10-14 hours, monitoring by TLC.[2]
-
After cooling, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.
Self-Validation: The structure and purity of the synthesized compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The obtained spectral data should be compared with known values for this class of compounds.[2]
Protocol 2: In Vitro Antifungal Efficacy Screening
This protocol uses the mycelial growth rate method to determine the compound's efficacy against a panel of economically important plant pathogenic fungi.[5]
Materials:
-
Pure cultures of test fungi (e.g., Rhizoctonia solani, Gibberella zeae, Exserohilum turcicum).
-
Potato Dextrose Agar (PDA) medium.
-
This compound (stock solution in DMSO).
-
Commercial fungicide (e.g., Carbendazim) as a positive control.
-
Sterile Petri dishes (90 mm).
-
Sterile cork borer (5 mm).
Procedure:
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-55 °C.
-
Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 6.25, 12.5, 25, 50, 100 µg/mL).[5] Also prepare a DMSO-only control and a positive control plate with the commercial fungicide.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing culture of the test fungus.
-
Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.
-
Incubate the plates at 25-28 °C until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Data Analysis and Trustworthiness:
-
Each treatment should be performed in triplicate.
-
Calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by performing a probit analysis of the inhibition percentages against the logarithm of the compound concentrations.[5]
-
The inclusion of both a solvent control (DMSO) and a positive control (commercial fungicide) is essential for validating the results. The solvent control ensures that DMSO has no inherent antifungal activity at the concentrations used, while the positive control provides a benchmark for the potency of the test compound.
Anticipated Results (Based on related compounds): While specific data for the 5-heptyl derivative is pending experimental determination, studies on similar 1,3,4-oxadiazole derivatives have shown significant activity against maize pathogens. For instance, some derivatives exhibited EC₅₀ values against E. turcicum that were significantly lower (i.e., more potent) than the commercial fungicide Carbendazim.[5]
| Compound (from literature) | Target Fungus | EC₅₀ (µg/mL) | Reference Fungicide (Carbendazim) EC₅₀ (µg/mL) |
| Derivative 4k | E. turcicum | 50.48 | 102.83 |
| Derivative 5e | E. turcicum | 47.56 | 102.83 |
| Derivative 5k | E. turcicum | 32.25 | 102.83 |
| Derivative 5k | R. solani | 68.31 | >100 |
| Derivative 5k | G. zeae | 62.94 | >100 |
| (Data from Frontiers in Chemistry, 2022)[5] |
Protocol 3: Preliminary Mechanism of Action Study - SDH Inhibition Assay
This biochemical assay can be used to investigate whether this compound inhibits SDH activity. This protocol is a generalized approach and may require optimization.
Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
Materials:
-
Mitochondrial fraction isolated from the target fungus.
-
Assay buffer (e.g., potassium phosphate buffer with MgCl₂).
-
Sodium succinate (substrate).
-
DCPIP (electron acceptor).
-
Potassium cyanide (KCN) to inhibit Complex IV.
-
This compound.
-
Spectrophotometer.
Procedure:
-
Isolate mitochondria from the target fungus using standard cell fractionation techniques.
-
Prepare a reaction mixture containing the assay buffer, KCN, and the mitochondrial suspension.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a set period.
-
Initiate the reaction by adding sodium succinate.
-
Immediately add DCPIP and monitor the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
The rate of DCPIP reduction is proportional to SDH activity.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.
Causality and Validation: A dose-dependent decrease in the rate of DCPIP reduction in the presence of the compound would strongly suggest inhibition of the mitochondrial respiratory chain at or before Complex III. The use of KCN is critical to block the electron flow at Complex IV, ensuring that the measured electron transport is primarily through Complexes I, II, and III. Comparing the results with a known SDHI fungicide will further validate the findings.
Conclusion and Future Directions
This compound represents a promising candidate for a novel agricultural fungicide based on the well-documented bioactivity of the 1,3,4-oxadiazole scaffold. The protocols outlined in this guide provide a robust framework for its synthesis, in vitro efficacy evaluation, and investigation into its mechanism of action. The moderate lipophilicity conferred by the heptyl chain is a desirable characteristic for agrochemical applications. While efficacy data from closely related analogs is encouraging, it is imperative that the specific activity of the 5-heptyl derivative be experimentally determined. Future research should focus on expanding the screening panel to a wider range of plant pathogens, conducting in vivo greenhouse trials to assess its protective and curative properties on host plants, and performing detailed kinetic studies to confirm and characterize its inhibition of succinate dehydrogenase.
References
- 1. Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents [scirp.org]
- 2. asianpubs.org [asianpubs.org]
- 3. 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | C9H16N2OS | CID 3034773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 6. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
experimental setup for electrochemical studies of 1,3,4-oxadiazole corrosion inhibitors
Application Note & Protocol
Topic: Experimental Setup for Electrochemical Evaluation of 1,3,4-Oxadiazole Corrosion Inhibitors
Introduction: The Imperative for Advanced Corrosion Inhibition
The corrosion of metals, particularly mild steel in acidic industrial environments, poses a significant economic and safety challenge. The development of effective corrosion inhibitors is paramount. Among the various classes of organic inhibitors, 1,3,4-oxadiazole derivatives have emerged as a highly promising group.[1][2][3][4] Their efficacy stems from the presence of multiple adsorption centers, including nitrogen and oxygen heteroatoms and the aromatic π-electron system, which facilitate the formation of a protective film on the metal surface.[1][5]
This application note provides a comprehensive guide for researchers and scientists on the experimental setup and protocols for evaluating the performance of 1,3,4-oxadiazole derivatives as corrosion inhibitors using established electrochemical techniques. The methodologies described herein are grounded in standard practices, such as those outlined by ASTM International, to ensure data reliability and comparability.[6][7][8]
Core Principles of Electrochemical Evaluation
Electrochemical techniques offer rapid and sensitive methods for studying corrosion processes and inhibitor mechanisms.[9][10] They work by probing the electrochemical interface of the metal sample (the working electrode) in a corrosive electrolyte. The primary methods covered in this guide are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).
-
Potentiodynamic Polarization (PDP): This technique involves sweeping the potential of the working electrode and measuring the resulting current.[11][12] The resulting Tafel plot provides crucial kinetic information, including the corrosion potential (Ecorr), corrosion current density (icorr), and the inhibitor's mode of action (anodic, cathodic, or mixed-type).[1][4] A lower icorr value in the presence of the inhibitor signifies effective corrosion mitigation.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that uses a small amplitude AC signal over a wide frequency range to probe the properties of the electrode/electrolyte interface.[13][14][15] The resulting data, often presented as Nyquist and Bode plots, can be modeled with an equivalent electrical circuit to quantify parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[5] A significant increase in Rct indicates the formation of an insulating inhibitor film that hinders the charge transfer process, thereby inhibiting corrosion.[1]
Experimental Apparatus and Reagents
A standard three-electrode electrochemical cell is the cornerstone of the experimental setup.[5][10]
Instrumentation & Electrodes
-
Potentiostat/Galvanostat: A high-precision instrument capable of performing PDP, EIS, and open circuit potential (OCP) measurements. An integrated Frequency Response Analyzer (FRA) is required for EIS.
-
Electrochemical Cell: A glass cell of suitable volume (typically 100-250 mL) with ports for the three electrodes and gas purging.
-
Working Electrode (WE): The material under investigation (e.g., mild steel coupon). It is crucial that the metal composition is known and consistent across experiments. The WE is typically embedded in an insulating resin to expose a fixed surface area (e.g., 1 cm²).
-
Reference Electrode (RE): Provides a stable potential for reference. A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl, 3M KCl) electrode is standard.[10][16]
-
Counter Electrode (CE): An inert electrode with a surface area significantly larger than the WE to ensure the measured current does not limit the reaction. A platinum mesh or graphite rod is commonly used.[10][16]
Materials and Reagents
-
Corrosive Medium: Typically 1 M HCl or 0.5 M H₂SO₄, prepared by diluting analytical grade acid with deionized or double-distilled water.
-
1,3,4-Oxadiazole Inhibitor: The synthesized compound to be tested.
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit) and polishing cloths with alumina or diamond paste (e.g., 0.5 µm).
-
Cleaning Solvents: Acetone and absolute ethanol (analytical grade).
-
Inert Gas: High-purity nitrogen or argon for deaerating the test solution, if required.
Step-by-Step Experimental Protocols
Protocol 1: Working Electrode Preparation
The preparation of the working electrode is a critical step that directly impacts the reproducibility of the results.
-
Mounting: Securely mount the mild steel specimen in an epoxy or polyester resin, leaving a precise surface area (e.g., 1 cm²) exposed to the test solution. Ensure there are no crevices between the metal and the resin.
-
Grinding & Polishing: Mechanically grind the exposed surface using a series of SiC papers, starting with a coarse grit and progressing to a fine 1200 grit. Rinse with deionized water between each step.
-
Fine Polishing: Polish the surface to a mirror finish using a polishing cloth with a fine alumina or diamond suspension.
-
Cleaning: Degrease the polished surface by sonicating in acetone for 5 minutes, followed by a rinse with absolute ethanol and finally with deionized water.
-
Drying: Dry the electrode immediately using a stream of cool air and place it in a desiccator before use.
Protocol 2: Test Solution Preparation
-
Blank Solution: Prepare the corrosive medium (e.g., 1 M HCl) to the required volume.
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of the 1,3,4-oxadiazole inhibitor. If solubility in the acidic medium is low, a small amount of a suitable co-solvent may be used, ensuring the co-solvent itself does not affect the corrosion process.
-
Test Concentrations: Prepare a series of test solutions by adding aliquots of the inhibitor stock solution to the blank corrosive medium to achieve the desired final concentrations (e.g., 50, 100, 250, 500 ppm).
Protocol 3: Electrochemical Measurement Workflow
This workflow should be performed for the blank solution and for each inhibitor concentration.
-
Cell Assembly: Assemble the three-electrode cell. Place the RE in a Luggin capillary positioned close to the WE surface to minimize IR drop.
-
Stabilization: Immerse the electrodes in the test solution. Monitor the Open Circuit Potential (OCP) for 30-60 minutes, or until a stable potential (drift < 2 mV over 5 minutes) is achieved. This ensures the system has reached a steady state.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform the EIS measurement at the stabilized OCP.
-
Apply a small sinusoidal AC voltage perturbation, typically 10 mV (peak-to-peak).
-
Scan over a frequency range from 100 kHz down to 10 mHz.
-
Record the impedance data for generating Nyquist and Bode plots.
-
-
Potentiodynamic Polarization (PDP):
-
Immediately following the EIS measurement, begin the PDP scan.
-
Set the potential range, typically from -250 mV to +250 mV relative to the measured OCP.
-
Apply a slow, constant scan rate, such as 1 mV/s, to approximate a steady-state condition.[16]
-
Record the current density as a function of the applied potential.
-
Diagram 1: Overall Experimental Workflow
Caption: A flowchart of the complete experimental procedure.
Data Analysis and Interpretation
Potentiodynamic Polarization (PDP) Data
-
Corrosion Parameters: The corrosion current density (icorr) is determined by extrapolating the linear Tafel segments of the anodic and cathodic branches of the polarization curve back to the corrosion potential (Ecorr).
-
Inhibition Efficiency (IE%): Calculated using the icorr values obtained in the absence (icorr(blank)) and presence (icorr(inh)) of the inhibitor.
IE% = [ ( icorr(blank) - icorr(inh) ) / icorr(blank) ] × 100
-
Inhibitor Type: The inhibitor is considered anodic or cathodic if the displacement in Ecorr is more than 85 mV. If the displacement is less than 85 mV, it is classified as a mixed-type inhibitor.[3] 1,3,4-oxadiazoles often act as mixed-type inhibitors.[2][4]
Electrochemical Impedance Spectroscopy (EIS) Data
-
Equivalent Circuit Modeling: The impedance data is analyzed by fitting it to an appropriate equivalent electrical circuit (EEC). A common model for inhibitor studies is the Randles circuit. The key parameters are:
-
Rs: Solution resistance.
-
Rct: Charge transfer resistance. This is inversely proportional to the corrosion rate.
-
CPE: Constant Phase Element, used instead of a pure capacitor to account for the non-ideal, heterogeneous nature of the electrode surface.
-
-
Inhibition Efficiency (IE%): Calculated from the charge transfer resistance values in the absence (Rct(blank)) and presence (Rct(inh)) of the inhibitor.
IE% = [ ( Rct(inh) - Rct(blank) ) / Rct(inh) ] × 100
An effective inhibitor will show a significantly larger Rct value and a lower Cdl (or CPE) value compared to the blank solution. The decrease in capacitance is attributed to the displacement of water molecules by the organic inhibitor molecules at the metal surface.[1]
Diagram 2: Principle of Inhibition and the Three-Electrode Setup
Caption: The three-electrode system and inhibitor adsorption mechanism.
Summary of Experimental Parameters
For clarity and reproducibility, experimental parameters should be meticulously recorded.
| Parameter | Typical Value/Range | Technique | Justification |
| Working Electrode Area | 1.0 cm² | All | Provides a standardized basis for current density calculations. |
| OCP Stabilization Time | 30 - 60 minutes | All | Ensures the system reaches a steady-state before measurements. |
| EIS Amplitude | 10 mV (peak-to-peak) | EIS | A small perturbation to ensure a linear response without disturbing the system. |
| EIS Frequency Range | 100 kHz to 10 mHz | EIS | Covers both high-frequency (solution resistance) and low-frequency (charge transfer) processes. |
| PDP Scan Rate | 0.5 - 1.0 mV/s | PDP | Slow enough to maintain quasi-equilibrium conditions for accurate Tafel analysis. |
| PDP Potential Range | ± 250 mV vs. OCP | PDP | Sufficient range to establish clear anodic and cathodic Tafel regions. |
Conclusion
The electrochemical protocols detailed in this application note provide a robust framework for the systematic evaluation of 1,3,4-oxadiazole derivatives as corrosion inhibitors. By adhering to standardized procedures for electrode preparation, solution handling, and electrochemical measurements, researchers can obtain high-quality, reproducible data. The combination of Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy offers complementary insights into both the efficiency and the mechanism of inhibition, accelerating the development of new and more effective anti-corrosion technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effective corrosion inhibition of mild steel using novel 1,3,4-oxadiazole-pyridine hybrids: Synthesis, electrochemical, morphological, and computational insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. tft-pneumatic.com [tft-pneumatic.com]
- 7. Corrosion Electrochemistry: Theory and Testing [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. imrtest.com [imrtest.com]
- 10. scispace.com [scispace.com]
- 11. corrosionpedia.com [corrosionpedia.com]
- 12. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijcsi.pro [ijcsi.pro]
- 14. researchgate.net [researchgate.net]
- 15. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 16. nrc.gov [nrc.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiones
Welcome to the dedicated technical support guide for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic scaffold. Here, we provide in-depth, evidence-based troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the reaction mechanism to empower your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones, which typically involves the cyclization of an acylhydrazide with carbon disulfide in a basic medium.[1][2]
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields in this synthesis can often be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Typical reaction times range from 6 to 12 hours under reflux.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acylhydrazide spot is no longer visible.
-
Temperature: The reaction generally requires heating (reflux).[3][4] Ensure the reaction mixture is heated to the appropriate temperature for the solvent being used (e.g., ethanol refluxes at ~78°C).
-
-
-
Suboptimal Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and yield.
-
Troubleshooting:
-
Base Selection: Potassium hydroxide (KOH) is the most commonly used base and is generally effective.[1][4] Sodium hydroxide (NaOH) can also be used.[5] The basicity needs to be sufficient to deprotonate the hydrazide and facilitate the reaction with carbon disulfide.
-
Solvent Selection: Absolute ethanol is the most frequently reported solvent and generally provides good results.[3][6] Methanol can also be an effective solvent. In some cases, a polar aprotic solvent like DMF has been shown to assist the reaction, even in the absence of a traditional base catalyst under ultrasound irradiation.[1]
-
-
-
Poor Quality of Starting Materials: Impurities in the acylhydrazide or carbon disulfide can interfere with the reaction.
-
Troubleshooting:
-
Acylhydrazide Purity: Ensure your acylhydrazide is pure. If it has been stored for a long time, consider recrystallizing it before use. The presence of unreacted starting materials from the hydrazide synthesis (e.g., the corresponding ester or carboxylic acid) can lead to side reactions.
-
Carbon Disulfide Quality: Use freshly opened or properly stored carbon disulfide. Over time, it can decompose, affecting its reactivity.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of carbon disulfide is sometimes used, but a large excess may lead to the formation of dithiocarbamate-related byproducts.[7]
-
Temperature Control: While reflux is necessary, excessive heat for prolonged periods could lead to decomposition of the starting materials or the product.
-
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of multiple products is a common issue. Identifying these byproducts is key to optimizing the reaction to favor the desired oxadiazole-2-thione.
Common Side Products and Their Origins:
-
Unreacted Acylhydrazide: This is the most common impurity if the reaction has not gone to completion. It will typically have a different Rf value than the product.
-
Potassium Dithiocarbazinate Intermediate: The initial product of the reaction between the acylhydrazide, carbon disulfide, and base is a potassium dithiocarbazinate salt. This intermediate is typically water-soluble and should be converted to the cyclized product upon acidification. If the acidification step is incomplete or inefficient, this salt may persist.
-
Thiocarbohydrazide Derivatives: In the presence of excess hydrazine (if carried over from the acylhydrazide synthesis), carbon disulfide can react to form thiocarbohydrazide and related byproducts.[7]
-
Decomposition Products: Prolonged heating or the presence of impurities can lead to the decomposition of the starting materials or the desired product.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for addressing low yields.
Q3: How do the electronic properties of the substituent on the acylhydrazide affect the reaction?
The nature of the 'R' group in the 5-substituted position can influence the reaction rate and yield.
-
Electron-Withdrawing Groups (EWGs): Acylhydrazides with EWGs on the aromatic ring (e.g., nitro, chloro groups) can be more acidic, which may facilitate the initial deprotonation by the base. This can potentially lead to a faster reaction rate.
-
Electron-Donating Groups (EDGs): Acylhydrazides with EDGs (e.g., methoxy, methyl groups) may be less acidic, potentially slowing down the initial deprotonation step. However, the increased nucleophilicity of the hydrazide nitrogen might favor the subsequent reaction steps.
In practice, the synthesis is robust and has been successfully applied to a wide range of acylhydrazides with both electron-donating and electron-withdrawing substituents.[6] If you are working with a particularly challenging substrate, adjusting the reaction time or temperature may be necessary.
Q4: I'm having trouble purifying my product. What are the best methods?
Purification can sometimes be challenging due to the similar polarities of the product and unreacted starting materials.
Recommended Purification Strategies:
-
Recrystallization: This is the most common and often effective method. Ethanol is a widely used solvent for recrystallization.[3] The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a good alternative. A common eluent system is a mixture of petroleum ether and diethyl ether or methanol and chloroform.[8] The optimal ratio will depend on the polarity of your specific compound and should be determined by TLC analysis.
-
Acid-Base Extraction: Since the product is acidic due to the thione/thiol tautomerism, an acid-base extraction can be used to separate it from non-acidic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., dilute NaOH or NaHCO3). The product will move to the aqueous layer as its salt. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.
Reaction Mechanism and Key Intermediates
Understanding the reaction mechanism is crucial for making informed decisions during troubleshooting and optimization. The synthesis proceeds through the following key steps:
-
Deprotonation of the Acylhydrazide: The base (e.g., KOH) removes a proton from the terminal nitrogen of the acylhydrazide, increasing its nucleophilicity.
-
Nucleophilic Attack on Carbon Disulfide: The deprotonated acylhydrazide acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide to form a potassium dithiocarbazinate intermediate.
-
Intramolecular Cyclization: The dithiocarbazinate intermediate undergoes an intramolecular cyclization. The oxygen of the carbonyl group attacks the thione carbon, leading to the formation of the five-membered oxadiazole ring and the elimination of a molecule of hydrogen sulfide (which is neutralized by the base).
-
Acidification: The final step is the acidification of the reaction mixture. This protonates the intermediate salt to yield the final 5-substituted-1,3,4-oxadiazole-2-thione product.
Reaction Mechanism Diagram
Caption: The four main steps in the synthesis.
Detailed Experimental Protocols
Below are detailed protocols for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones, including a standard method and an alternative green chemistry approach.
Protocol 1: Standard Synthesis in Ethanolic KOH
This protocol is a widely used and reliable method for the synthesis of a variety of 5-substituted-1,3,4-oxadiazole-2-thiones.[3][4]
Materials:
-
Substituted Acylhydrazide (1 equivalent)
-
Potassium Hydroxide (KOH) (1 equivalent)
-
Carbon Disulfide (CS₂) (1.5 equivalents)
-
Absolute Ethanol
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted acylhydrazide (1 eq.) and potassium hydroxide (1 eq.) in absolute ethanol.
-
To this solution, add carbon disulfide (1.5 eq.) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated reaction mixture into ice-cold water.
-
Acidify the aqueous solution to a pH of 2-3 with dilute hydrochloric acid. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Ultrasound-Assisted, Solvent-Low, Catalyst-Free Synthesis
This method offers a greener alternative to the traditional protocol, with reduced solvent usage and no need for a base catalyst.[1]
Materials:
-
Aryl Acylhydrazide (1 equivalent)
-
Carbon Disulfide (CS₂) (1 equivalent)
-
N,N-Dimethylformamide (DMF) (a few drops)
Procedure:
-
In a suitable vessel, mix the aryl acylhydrazide (1 eq.) and carbon disulfide (1 eq.).
-
Add a few drops of DMF to the mixture.
-
Place the vessel in an ultrasonic bath and irradiate at a suitable frequency and power for the time specified in the literature (typically shorter than conventional heating).
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can often be isolated by simply removing any volatile components under reduced pressure, followed by purification if necessary (e.g., recrystallization).
Data Summary Table
The following table summarizes typical reaction conditions and reported yields for the synthesis of various 5-substituted-1,3,4-oxadiazole-2-thiones. This data can serve as a benchmark for your experiments.
| Substituent (R) | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Nitrophenyl | KOH | Ethanol | 8 | 76 | --INVALID-LINK-- |
| Phenyl | KOH | Ethanol | 8 | 82 | --INVALID-LINK-- |
| 4-Methoxybenzyl | KOH | Ethanol | 8 | 79 | --INVALID-LINK-- |
| 4-Chlorophenyl | KOH | Ethanol | 10 | 75 | --INVALID-LINK-- |
| 4-Fluorophenyl | None | DMF (drops) | 1.5 | 92 | --INVALID-LINK-- |
Structure Confirmation
It is essential to confirm the structure of your synthesized 5-substituted-1,3,4-oxadiazole-2-thione. The thiol-thione tautomerism is a key feature of these compounds, with the thione form generally predominating in the solid state and in solution.[1]
Key Spectroscopic Features:
-
¹H NMR: The spectrum should show the characteristic signals for the substituent 'R'. A broad singlet in the downfield region (typically >10 ppm) is often observed for the N-H proton of the thione tautomer. The absence of a signal for an S-H proton (typically 3-4 ppm) supports the predominance of the thione form.
-
¹³C NMR: The spectrum will show a characteristic signal for the C=S carbon in the range of 175-190 ppm.
-
FT-IR: Look for a characteristic C=S stretching vibration around 1300-1350 cm⁻¹. The absence of a sharp S-H stretching band (around 2550-2600 cm⁻¹) also indicates the thione form. A C=N stretching vibration is typically observed around 1600-1650 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the desired product.
By carefully considering the factors outlined in this guide, you can effectively troubleshoot common problems, optimize your reaction conditions, and confidently synthesize high-purity 5-substituted-1,3,4-oxadiazole-2-thiones for your research and development needs.
References
- 1. A Combined Synthetic and DFT Study on the Catalyst‐Free and Solvent‐Assisted Synthesis of 1,3,4‐Oxadiazole‐2‐thiol Deri… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. asianpubs.org [asianpubs.org]
- 7. US4940815A - Process for the production of thiocarbohydrazide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in 1,3,4-Oxadiazole Synthesis
Welcome to the technical support center for 1,3,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. As a senior application scientist, I have compiled this resource based on established literature and practical field experience to provide not just protocols, but a deeper understanding of the reaction mechanisms and how to troubleshoot effectively.
Introduction to 1,3,4-Oxadiazole Synthesis
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and wide range of biological activities.[1] Common synthetic routes to this heterocycle include the cyclodehydration of 1,2-diacylhydrazines, the oxidative cyclization of acylhydrazones, and the reaction of acid hydrazides with various one-carbon donors like orthoesters.[2][3] While these methods are robust, they are not without their challenges. This guide will address the most frequently encountered issues in a question-and-answer format, providing both mechanistic explanations and actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, from low yields to unexpected byproducts.
Cyclodehydration of 1,2-Diacylhydrazines
This is one of the most common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, typically employing dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[2][4]
Question 1: My reaction with POCl₃ is giving a low yield and a complex mixture of products. What are the likely side reactions?
Answer: Harsh dehydrating agents like POCl₃, while effective, can lead to several side reactions, especially at elevated temperatures.[5]
-
Incomplete Cyclization: The most straightforward issue is an incomplete reaction, leaving unreacted 1,2-diacylhydrazine starting material. This is often due to insufficient heating, short reaction times, or a suboptimal amount of the dehydrating agent.
-
Charring and Decomposition: POCl₃ is a very strong dehydrating agent and can cause decomposition of sensitive substrates, leading to a tar-like reaction mixture and a significant reduction in yield. This is exacerbated by prolonged heating at high temperatures.
-
Formation of Chloro-Intermediates and Byproducts: POCl₃ can act as a chlorinating agent.[6] The amide oxygen of the diacylhydrazine attacks the phosphorus atom, leading to the formation of a chlorophosphate intermediate. While this intermediate is key to the cyclization, under certain conditions, it can lead to chlorinated byproducts, although these are less commonly reported in this specific reaction.
-
N-N Bond Cleavage: Although less common under standard dehydrating conditions, at high temperatures, the N-N bond of the diacylhydrazine can cleave, leading to the formation of amides and other degradation products.
Troubleshooting Workflow for POCl₃ Reactions:
Caption: Troubleshooting flowchart for POCl₃-mediated cyclodehydration.
Question 2: I want to avoid the harshness of POCl₃. What are some milder alternatives for cyclodehydration?
Answer: Several milder reagents can effect the cyclodehydration of 1,2-diacylhydrazines with fewer side products and often at lower temperatures.[7]
| Reagent | Typical Conditions | Advantages |
| Burgess Reagent | THF, rt to reflux | Mild, often high yielding. |
| XtalFluor-E | DCM or MeCN, rt to 40°C | Mild, rapid reactions (1-3 hours).[8] |
| Tosyl Chloride (TsCl) | Pyridine or DIEA, rt to reflux | Readily available and effective. |
| Triflic Anhydride (Tf₂O) | Pyridine or N-methylimidazole, low temp to rt | Very powerful, but can be used under controlled, mild conditions. |
| Zirconium(IV) chloride (ZrCl₄) | Dichloromethane | Catalytic and mild. |
These reagents often provide a cleaner reaction profile and are more tolerant of sensitive functional groups.[8]
Reaction of Acid Hydrazides with Orthoesters
Reacting an acid hydrazide with an orthoester, such as triethyl orthoformate or triethyl orthoacetate, is a common route to 2,5-disubstituted 1,3,4-oxadiazoles.
Question 3: I am reacting my hydrazide with triethyl orthoformate in acetic acid and getting multiple products. What could be happening?
Answer: While this reaction is generally efficient, side reactions can occur, particularly with the solvent or under acidic conditions.
-
Formation of N-formyl and N-acetyl Hydrazides: When using acetic acid as a solvent or catalyst with triethyl orthoformate, solvolysis of the orthoformate can occur. This can lead to the formation of formic acid and acetic acid, which can then acylate the starting hydrazide, resulting in N-formyl and N-acetyl hydrazide byproducts.[9] These acylated hydrazides may not cyclize under the reaction conditions.
-
Incomplete Reaction: The reaction proceeds through an intermediate N-acylhydrazono-ester. If the cyclization step is not complete, this intermediate may be present in the final mixture.
-
Hydrolysis: Orthoesters are sensitive to water. If the reaction is not performed under anhydrous conditions, the orthoester can hydrolyze, reducing its availability for the reaction and potentially leading to other side products.
Preventative Measures:
-
Use a different acid catalyst: Consider using a non-carboxylic acid catalyst like p-toluenesulfonic acid (p-TsOH) to avoid competing acylation.
-
Run the reaction neat or in a non-reactive solvent: Heating the hydrazide and orthoester together without a solvent or in a high-boiling inert solvent like toluene or xylene can be effective.
-
Ensure anhydrous conditions: Use dry glassware and anhydrous solvents to prevent hydrolysis of the orthoester.
Oxidative Cyclization of Acylhydrazones
This method involves the condensation of an acid hydrazide with an aldehyde to form an acylhydrazone, which is then cyclized to the 1,3,4-oxadiazole using an oxidizing agent like iodine, bromine, or chloramine-T.[10]
Question 4: My oxidative cyclization with iodine is not going to completion, and I see multiple spots on my TLC plate. What are the likely impurities?
Answer: The primary issues in this reaction often stem from the stability of the acylhydrazone intermediate and the efficiency of the oxidation.
-
Unreacted Acylhydrazone: The most common impurity is the starting acylhydrazone. This can be due to an insufficient amount of the oxidizing agent, a reaction temperature that is too low, or a short reaction time.
-
Unreacted Aldehyde and Hydrazide: If the initial condensation to form the acylhydrazone is not complete, you will have the starting materials in your reaction mixture.
-
Over-oxidation: While less common with milder oxidants like iodine, stronger oxidizing agents can potentially lead to the degradation of the product or starting materials, especially if they contain sensitive functional groups.
-
Formation of 1,3,4-Thiadiazole (if sulfur is present): If your starting materials or reagents contain sulfur impurities, or if you are working with thiosemicarbazides, you can get the corresponding 1,3,4-thiadiazole as a byproduct.[5]
Troubleshooting Workflow for Oxidative Cyclization:
Caption: Troubleshooting flowchart for oxidative cyclization of acylhydrazones.
Frequently Asked Questions (FAQs)
Q1: How can I purify my 1,3,4-oxadiazole from unreacted 1,2-diacylhydrazine?
A1: Unreacted 1,2-diacylhydrazine is generally more polar than the corresponding 1,3,4-oxadiazole due to the presence of the N-H protons. This difference in polarity can be exploited for purification.
-
Column Chromatography: This is the most effective method. A silica gel column using a gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) will typically elute the less polar 1,3,4-oxadiazole first, followed by the more polar diacylhydrazine.
-
Recrystallization: If the polarity difference is significant, recrystallization can be effective. Choose a solvent system in which the oxadiazole has good solubility at high temperatures and poor solubility at low temperatures, while the diacylhydrazine remains more soluble.
-
Aqueous Wash: In some cases, a basic wash (e.g., with dilute sodium bicarbonate solution) can help remove acidic impurities, and a subsequent brine wash can help remove water-soluble byproducts.
Q2: I have a sulfur-containing impurity in my reaction. How can I confirm if it's a 1,3,4-thiadiazole?
A2: The formation of a 1,3,4-thiadiazole is a common side reaction when using sulfur-containing reagents like Lawesson's reagent or starting from thiosemicarbazides.[5] You can confirm its presence using a combination of spectroscopic methods:
-
Mass Spectrometry: The 1,3,4-thiadiazole will have a higher molecular weight than the corresponding 1,3,4-oxadiazole, with the mass difference corresponding to the replacement of an oxygen atom with a sulfur atom (approximately 16 amu).
-
¹³C NMR Spectroscopy: The carbon atoms of the thiadiazole ring will typically resonate at a different chemical shift compared to the oxadiazole ring.
-
Elemental Analysis: If you can isolate the impurity, elemental analysis will show the presence of sulfur.
Q3: My reaction is sensitive to high temperatures. Are there any room temperature methods for 1,3,4-oxadiazole synthesis?
A3: Yes, several methods have been developed to synthesize 1,3,4-oxadiazoles under mild, room temperature conditions. Many of these fall under the umbrella of "green chemistry" approaches.[2][11]
-
Using Mild Dehydrating Agents: Reagents like the Burgess reagent or XtalFluor-E can facilitate cyclodehydration at or near room temperature.[8]
-
Oxidative Cyclization with Mild Oxidants: Iodine-mediated oxidative cyclization of acylhydrazones can often be performed at room temperature.[12]
-
Microwave-Assisted Synthesis: While this involves heating, microwave irradiation can significantly shorten reaction times, reducing the overall thermal stress on the molecules and often leading to cleaner reactions with higher yields.[13]
Experimental Protocols
Protocol 1: General Procedure for Cyclodehydration of 1,2-Diacylhydrazine using POCl₃
-
To a round-bottom flask, add the 1,2-diacylhydrazine (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 eq) dropwise at 0 °C.
-
Slowly warm the reaction mixture to reflux and heat for the appropriate time (typically 2-6 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or another suitable base until the pH is ~7-8.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[14]
Protocol 2: General Procedure for Oxidative Cyclization of Acylhydrazone using Iodine
-
To a solution of the acylhydrazone (1.0 eq) in a suitable solvent (e.g., DMSO, ethanol), add potassium carbonate (2.0 eq).
-
Add iodine (1.1-1.5 eq) portion-wise to the stirring mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[10]
Conclusion
Successful synthesis of 1,3,4-oxadiazoles requires a good understanding of the reaction mechanism and potential pitfalls. By carefully selecting reagents, controlling reaction conditions, and being prepared to troubleshoot, researchers can minimize side reactions and obtain their desired products in high yield and purity. This guide provides a starting point for addressing common issues, but as with all organic synthesis, careful observation and systematic optimization are key to success.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione in aqueous solution
Welcome to the technical support center for 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
I. Understanding the Stability of this compound
This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds. Generally, the 1,3,4-oxadiazole ring is considered a stable aromatic system due to its electronic structure.[1][2] However, the presence of the thione group and the heptyl chain, coupled with the use of aqueous solutions, can introduce specific stability challenges.
A key characteristic of this molecule is the potential for thione-thiol tautomerism. In solution, an equilibrium exists between the this compound (thione form) and 5-heptyl-1,3,4-oxadiazole-2-thiol (thiol form). Studies on similar 1,3,4-oxadiazole-2-thione derivatives suggest that the thione form is generally more stable and predominant in solution.[3]
The long heptyl chain imparts significant lipophilicity to the molecule, which can lead to poor solubility in purely aqueous media. This necessitates the use of co-solvents, which can in turn influence the compound's stability.
II. Troubleshooting Guide: Stability Issues in Aqueous Solutions
This section addresses specific problems you might encounter during your experiments, their probable causes, and actionable solutions.
Issue: Precipitation or Cloudiness of the Aqueous Solution Upon Standing
-
Question: I dissolved this compound in my aqueous buffer, but over time, the solution becomes cloudy or a precipitate forms. What is happening and how can I fix it?
-
Answer:
-
Probable Cause 1: Poor Solubility and Aggregation. The most likely cause is the low aqueous solubility of the compound due to its hydrophobic heptyl chain. Even if it initially appears to dissolve, it may be forming a supersaturated solution that is not stable over time, leading to precipitation or aggregation.
-
Solution 1: Optimize Solvent System.
-
Introduce a Co-solvent: For compounds that are poorly soluble in water, the use of a co-solvent is a standard practice in forced degradation studies.[4][5][6][7] You can try adding a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or acetonitrile to your aqueous buffer. Start with a small percentage (e.g., 1-5% v/v) and gradually increase it until the compound remains in solution. Be mindful that the choice of co-solvent should not interfere with your downstream analysis.[5]
-
Adjust pH: The solubility of the compound may be pH-dependent, especially considering the thione-thiol tautomerism. Experiment with a range of pH values to find the optimal pH for solubility.
-
-
Probable Cause 2: Degradation to an Insoluble Product. It is possible that the compound is degrading into a less soluble product in your specific buffer conditions.
-
Solution 2: Characterize the Precipitate.
-
Isolate the precipitate by centrifugation.
-
Wash it with water to remove any buffer salts.
-
Analyze the precipitate using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Fourier-Transform Infrared (FTIR) spectroscopy to determine if it is the parent compound or a degradation product.[8]
-
-
Issue: Inconsistent Results in Biological or Chemical Assays
-
Question: I am getting variable results in my cell-based assay or chemical reaction. Could this be related to the stability of my this compound stock solution?
-
Answer:
-
Probable Cause 1: Time-Dependent Degradation. The compound may be degrading in your aqueous assay medium over the course of the experiment, leading to a decrease in the effective concentration and thus, inconsistent results.
-
Solution 1: Assess Stability in Assay Media.
-
Prepare a solution of the compound in your assay buffer.
-
Incubate it under the same conditions as your experiment (e.g., temperature, light exposure).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by a stability-indicating method like HPLC to quantify the remaining parent compound.[8][9] This will help you determine the time window within which your results will be reliable.
-
-
Probable Cause 2: Adsorption to Labware. The hydrophobic nature of the compound can cause it to adsorb to the surface of plastic labware (e.g., microplates, pipette tips), reducing the actual concentration in solution.
-
Solution 2: Use Low-Binding Labware and Include Detergents.
-
Utilize low-protein-binding microplates and tubes.
-
Consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to your buffer to prevent adsorption, if compatible with your assay.
-
-
Issue: Appearance of New Peaks in Chromatographic Analysis
-
Question: I am analyzing my sample of this compound using HPLC and I see new, unexpected peaks appearing over time. What could be the cause?
-
Answer:
-
Probable Cause: Chemical Degradation. The appearance of new peaks is a strong indicator that the compound is degrading. The nature of the degradation can be inferred from the experimental conditions.
-
Solution: Perform a Forced Degradation Study. To understand the degradation profile of your compound, a forced degradation study is recommended.[4][6][10] This involves subjecting the compound to various stress conditions to intentionally induce degradation and identify the resulting products. This is a critical step in developing a stability-indicating analytical method.[4][9]
Typical Forced Degradation Conditions:
Stress Condition Reagents and Conditions Potential Degradation Pathway Acidic Hydrolysis 0.1 M - 1 M HCl, room temperature to 60°C Cleavage of the oxadiazole ring Basic Hydrolysis 0.1 M - 1 M NaOH, room temperature to 60°C Ring opening of the oxadiazole nucleus Oxidation 3-30% H₂O₂, room temperature Oxidation of the thione group Thermal Degradation 40-80°C (in solution or solid state) General decomposition | Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) | Photolytic cleavage or rearrangement |
Note: The extent of degradation should ideally be between 5-20% to ensure that the degradation products are representative of those that might form under normal storage conditions.[10]
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the likely degradation pathway for this compound in aqueous solution?
-
Q2: How should I prepare and store my stock solutions of this compound?
-
A2: Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. Aliquot the stock solution into small, single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light. For working solutions in aqueous buffers, it is best to prepare them fresh before each experiment.
-
-
Q3: What analytical techniques are best suited for stability studies of this compound?
-
A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[8][9] This method should be able to separate the parent compound from all potential degradation products. UV-Vis spectroscopy can also be used for quantitative analysis if there is no significant spectral overlap between the parent compound and its degradants.[11][12] Mass spectrometry (MS) is invaluable for identifying the structure of unknown degradation products.[13]
-
-
Q4: Is this compound sensitive to light?
-
A4: Many organic molecules, especially those with heterocyclic rings, can be susceptible to photodegradation.[14][15] It is good practice to protect solutions of this compound from direct light exposure by using amber vials or wrapping containers in aluminum foil. A formal photostability study as part of a forced degradation protocol will definitively answer this question.[4][6]
-
IV. Visualizing Workflows and Pathways
Troubleshooting Workflow for Stability Issues
Caption: A general troubleshooting workflow for addressing stability issues.
Plausible Hydrolytic Degradation Pathway
Caption: A plausible pathway for hydrolytic degradation of the compound.
V. References
-
Effect of oxygen on photodegradation of π-conjugated aromatic poly(1,3,4-oxadiazole)s. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 1, 2026, from --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165. --INVALID-LINK--
-
Photocatalytic degradation of organic dyes by the conjugated polymer poly(1,3,4-oxadiazole)s and its photocatalytic mechanism. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 1, 2026, from --INVALID-LINK--
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 1, 2026, from --INVALID-LINK--
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Advanced Research in Chemical Science (IJARCS). Retrieved January 1, 2026, from --INVALID-LINK--
-
Structural and Solvent Effects on the Photophysical Behavior of Pyridyl-Substituted 1,3,4-Oxadiazole Derivatives. (2025). PubMed. Retrieved January 1, 2026, from --INVALID-LINK--
-
Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. --INVALID-LINK--
-
This compound. (n.d.). Echemi. Retrieved January 1, 2026, from --INVALID-LINK--
-
Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 10-17.
-
Recent Trends in Stability Indicating Analytical Method for Drug Substance. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved January 1, 2026, from --INVALID-LINK--
-
Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). Letters in Applied NanoBioScience, 10(3), 2370-2381.
-
Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2021). ACS Omega, 6(14), 9785–9801. --INVALID-LINK--
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). Drug Development Research, 83(4), 833-864. --INVALID-LINK--
-
5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives: Synthesis, characterization and antimicrobial evaluation. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). BioMed Research International. --INVALID-LINK--
-
A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). Journal of Drug Delivery and Therapeutics, 9(5-s), 154-161.
-
1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl-. (n.d.). PubChem. Retrieved January 1, 2026, from --INVALID-LINK--
-
Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (n.d.). RJPT. Retrieved January 1, 2026, from --INVALID-LINK--
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2020). Critical Reviews in Analytical Chemistry, 50(5), 419-432.
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2024). PubMed. Retrieved January 1, 2026, from --INVALID-LINK--
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America, 41(1), 24-28.
-
Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (2023). Molecules, 28(24), 8089. --INVALID-LINK--
-
Methods of synthesis-1,3,4-oxadiazole-2-thiones: A review. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--
-
Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2020). Journal of Applied Pharmaceutical Research, 8(4), 50-61. --INVALID-LINK--
-
1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--
-
[Analytical methods for stability testing of metronidazole infusion solutions]. (1990). Archiv der Pharmazie, 323(4), 195-200. --INVALID-LINK--
-
5-Furan-2yl[4][14][15]oxadiazole-2-thiol, 5-Furan-2yl-4H[10][14][15] triazole-3-thiol and Their Thiol-Thione Tautomerism. (2001). Molecules, 6(11), 903-910. --INVALID-LINK--
-
The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2010). E-Journal of Chemistry, 7(4), 1473-1479.
References
- 1. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. mdpi.com [mdpi.com]
- 12. [Analytical methods for stability testing of metronidazole infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyclization Reactions of Acyl Hydrazides
Welcome to the Technical Support Center dedicated to the intricate yet rewarding field of acyl hydrazide cyclization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing nitrogen-containing heterocycles such as oxadiazoles, triazoles, and pyrazoles. Acyl hydrazides are remarkably versatile building blocks, but their successful cyclization is highly dependent on a nuanced understanding of reaction parameters.
This resource moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, optimizing reaction conditions, and understanding the causality behind experimental choices. Our goal is to empower you to overcome synthetic challenges and achieve higher yields, purity, and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in acyl hydrazide cyclizations are a common challenge and can typically be attributed to one or more of the following factors:
-
Incomplete Dehydration/Cyclization: This is often the rate-limiting step. The choice of dehydrating agent is critical. Harsh reagents like polyphosphoric acid (PPA) or strong acids can cause degradation of sensitive substrates, while milder reagents may not provide sufficient driving force for cyclization.[1][2]
-
Purity of Starting Materials: Ensure your acyl hydrazide and coupling partner are pure. Acyl hydrazides can be susceptible to hydrolysis, and impurities in either reactant can lead to significant side product formation.[3]
-
Suboptimal Temperature: Temperature control is a delicate balance. Insufficient heat may lead to a sluggish or incomplete reaction. Conversely, excessive heat can promote decomposition of starting materials, intermediates, or the final heterocyclic product.[4][5]
-
Incorrect Stoichiometry: Precise stoichiometry is crucial. An excess of one reagent can lead to the formation of undesired by-products, such as the formation of 1,2-diacyl hydrazides when that is not the intended intermediate.[1][6][7]
-
Solvent Effects: The polarity and nature of the solvent can dramatically influence reaction rates and pathways. A solvent that works for one substrate may not be optimal for another.[1][4]
Q2: I am observing the formation of a significant amount of 1,2-diacyl hydrazide as a by-product. How can I minimize this?
A2: The formation of a stable 1,2-diacyl hydrazide intermediate that fails to cyclize is a frequent obstacle, particularly in the synthesis of 1,3,4-oxadiazoles.[1][6][7] To circumvent this, consider the following strategies:
-
Choice of Cyclizing Agent: Traditional methods often require harsh conditions to cyclize the diacyl intermediate.[1] Modern dehydrating agents such as triflic anhydride, Burgess reagent, or even electrochemical methods can promote cyclization under milder conditions.[2][8]
-
One-Pot Procedures: Some modern protocols are designed to avoid the isolation of the diacyl hydrazide intermediate altogether. For instance, coupling α-bromo nitroalkanes with acyl hydrazides can directly yield 2,5-disubstituted 1,3,4-oxadiazoles.[1][6][7]
-
Reaction Conditions: Microwave irradiation can be highly effective in driving the cyclodehydration of diacyl hydrazides to completion, often in much shorter reaction times and with higher yields compared to conventional heating.[9]
Q3: Can I use acyl hydrazides for peptide or protein cyclization?
A3: Yes, acyl hydrazide chemistry is a powerful tool for the cyclization of peptides and proteins. The C-terminal acyl hydrazide can be converted into a highly reactive acyl azide intermediate by oxidation with reagents like sodium nitrite at low pH and temperature.[10][11][12] This acyl azide can then undergo intramolecular aminolysis with an N-terminal amine to form a cyclic peptide.[10][11] This method is advantageous because it can be performed in aqueous buffers on fully unprotected peptides, and the high reactivity of the acyl azide can lead to rapid cyclization, minimizing side reactions like epimerization.[10][11][12]
Troubleshooting Guide: Specific Heterocycle Synthesis
This section provides targeted advice for common issues encountered during the synthesis of specific heterocyclic systems from acyl hydrazides.
Synthesis of 1,3,4-Oxadiazoles
The dehydrative cyclization of 1,2-diacylhydrazines is a classical route to 1,3,4-oxadiazoles. However, it often requires harsh conditions. Oxidative cyclization of acyl hydrazones offers a milder alternative.[1]
Problem: Low yield and incomplete conversion in the cyclodehydration of a 1,2-diacyl hydrazine.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low-yield 1,3,4-oxadiazole synthesis.
Detailed Solutions:
-
Optimize Thermal Conditions: If using conventional heating, incrementally increase the temperature. Consider switching to microwave irradiation, which is known to significantly improve yields and reduce reaction times for this transformation.[9]
-
Screen Dehydrating Agents: If harsh acids are failing or causing decomposition, explore milder and more modern reagents. A selection of common agents is presented in the table below.
-
Alternative Synthetic Routes: If dehydrative cyclization of the diacyl intermediate is problematic, consider synthesizing the corresponding acyl hydrazone and performing an oxidative cyclization.[1] Electrochemical methods also provide a mild and efficient alternative that avoids external oxidants and bases.[2][13]
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 120-160 °C | Inexpensive, powerful | Harsh, can cause charring, difficult workup |
| Thionyl Chloride (SOCl₂) | Reflux | Effective, volatile by-products | Harsh, corrosive, limited functional group tolerance |
| Triflic Anhydride | 0 °C to RT, with a base | Highly effective, mild conditions | Expensive, moisture-sensitive |
| Burgess Reagent | Reflux in THF | Mild, neutral conditions | Expensive, can have unexpected reactivity[8] |
| Carbonyldiimidazole (CDI) | RT to 80 °C | Mild, good for sensitive substrates | Can be slow |
Synthesis of 1,2,4-Triazoles
The reaction of acyl hydrazides with various nitrogen-containing synthons is a common route to 1,2,4-triazoles. The Pellizzari reaction, for example, involves the condensation of an acyl hydrazide with an amide.[14]
Problem: Formation of multiple regioisomers or side products when reacting an acyl hydrazide.
Solutions:
-
Control of Reactants: The choice of the second component is key to controlling regioselectivity. Reactions with dialkylcyanamides in the presence of a Lewis acid catalyst like ZnCl₂ can provide a clean and high-yielding route to 3-dialkylamino-1,2,4-triazoles.[15][16]
-
Catalyst Choice: For the coupling of acyl hydrazides and dialkylcyanamides, Zn(II) catalysts have proven to be effective, proceeding under mild conditions with good to excellent yields.[15][16] The reaction generally proceeds smoothly regardless of the electronic properties of the substituents on the acyl hydrazide.[16]
-
Reaction Conditions: For reactions like the Pellizzari, microwave irradiation in the absence of a catalyst can offer a simple and efficient method that shows excellent functional group tolerance.[17]
-
Purity of Amidrazone Intermediates: In multi-step syntheses that proceed via an amidrazone, ensure its purity. Amidrazones can be prone to hydrolysis, which can introduce impurities that lead to side reactions.[18]
Synthesis of Pyrazoles
The Knorr pyrazole synthesis and related reactions involve the condensation of a hydrazine derivative (including acyl hydrazides in some variations) with a 1,3-dicarbonyl compound.[19]
Problem: Poor regioselectivity with unsymmetrical 1,3-dicarbonyl compounds.
Solutions:
-
pH Control: The pH of the reaction medium can influence which carbonyl group is more reactive towards the initial condensation with the hydrazine. Acid catalysis is common, but the optimal pH may need to be determined empirically.[19]
-
Protecting Group Strategy: Temporarily protecting one of the carbonyl groups can enforce the desired regioselectivity.
-
Stepwise Addition: A controlled, slow addition of the hydrazine derivative to the dicarbonyl compound at low temperatures can help manage the exotherm and improve selectivity, especially during scale-up.[4]
-
Solvent Choice: Protic polar solvents like ethanol or methanol often favor pyrazole formation.[20] Screening solvents is recommended as non-polar solvents like toluene may not be effective.[20]
Problem: Runaway reaction or poor temperature control during scale-up.
Solutions:
-
Heat Dissipation: The condensation reaction is often exothermic.[4] The decrease in the surface-area-to-volume ratio upon scaling up makes heat dissipation less efficient. Ensure adequate cooling capacity and use a reactor with good heat transfer properties.
-
Controlled Reagent Addition: Implement a slow, controlled addition of the hydrazine component using a syringe pump or dropping funnel. This is critical for managing the exotherm.[4]
-
Internal Temperature Monitoring: Use a temperature probe to monitor the internal reaction temperature accurately, rather than relying on the external bath temperature. This allows for real-time adjustments to cooling or addition rates.[4]
Experimental Protocols
Protocol 1: General Procedure for Zn(II)-Catalyzed Synthesis of 3-Dialkylamino-1,2,4-Triazoles
This protocol is adapted from methodologies demonstrating the effective coupling of acyl hydrazides with dialkylcyanamides.[15][16]
Caption: Workflow for Zn(II)-catalyzed 1,2,4-triazole synthesis.
Detailed Steps:
-
To a suitable round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the acyl hydrazide (1.0 mmol, 1.0 equiv), the corresponding dialkylcyanamide (1.2 mmol, 1.2 equiv), and zinc chloride (0.1 mmol, 10 mol%).
-
Add ethanol (e.g., 5 mL) to the flask.
-
Heat the mixture to reflux and maintain for 6 hours, or until reaction completion is indicated by TLC or LC-MS analysis.
-
Allow the reaction to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by silica gel column chromatography to afford the desired 3-dialkylamino-1,2,4-triazole.
Protocol 2: One-Pot Peptide Cyclization via Acyl Azide Intermediate
This protocol is inspired by biomimetic approaches to the synthesis of cyclic peptides.[10][11]
Detailed Steps:
-
Acyl Azide Formation:
-
Dissolve the linear peptide acyl hydrazide (1.0 equiv) in an appropriate buffer (e.g., 6 M guanidinium chloride, pH 3) at a concentration of approximately 1-2 mM.
-
Cool the solution to between -15 °C and 0 °C in an ice-salt or cryocool bath.
-
Add a freshly prepared aqueous solution of sodium nitrite (NaNO₂, 5-20 equiv) dropwise while maintaining the low temperature.
-
Stir the reaction for 30 minutes at low temperature to allow for the complete formation of the acyl azide.
-
-
Intramolecular Cyclization:
-
Raise the pH of the solution to approximately 7.0-7.5 by adding a suitable buffer or a solution of sodium bicarbonate (NaHCO₃). An organic co-solvent like acetonitrile may be added at this stage to improve solubility and cyclization efficiency.[10][11]
-
Allow the reaction to proceed at room temperature. The cyclization is often rapid and can be complete within minutes to a few hours.[10][11]
-
Monitor the disappearance of the linear precursor and the formation of the cyclic product by HPLC and LC-MS.
-
-
Purification:
-
Once the reaction is complete, the cyclic peptide can be purified from the crude reaction mixture using preparative HPLC.
-
References
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pure.au.dk [pure.au.dk]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 3-Dialkylamino-1,2,4-triazoles via ZnII-Catalyzed Acyl Hydrazide–Dialkylcyanamide Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. chemhelpasap.com [chemhelpasap.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solubility Enhancement for Long-Chain Oxadiazoles
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and advanced strategies for tackling one of the most persistent challenges in preclinical research: the poor aqueous solubility of long-chain oxadiazole derivatives. Low solubility can mask true biological activity, generate irreproducible data, and prematurely terminate the development of otherwise promising therapeutic candidates.[1][2][3]
This center is structured to provide immediate answers through our FAQ section and to offer detailed, step-by-step solutions in our Troubleshooting Guides for more complex issues.
Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common initial queries regarding the solubility of long-chain oxadiazoles.
Q1: Why are my long-chain oxadiazole compounds so difficult to dissolve in aqueous buffers?
A1: The poor solubility is a direct consequence of the molecule's physicochemical properties. It's a dual challenge:
-
The Long-Chain Moiety: Alkyl or aryl-alkyl chains are inherently lipophilic (hydrophobic). The longer the chain, the greater the lipophilicity, which drives the molecule out of the aqueous phase.[4][5]
-
The Oxadiazole Core: The 1,3,4-oxadiazole ring is a planar, aromatic heterocycle. While it contains heteroatoms, its rigid, planar nature promotes strong crystal lattice packing (high melting point), which requires significant energy to break apart during dissolution.[6][7] Aryl substituents further decrease water solubility.[6]
Q2: My compound dissolves perfectly in 100% DMSO. Isn't that sufficient for my assay?
A2: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for a wide range of compounds, a clear DMSO stock solution is often misleading.[8] The primary issue is precipitation upon dilution . When a small volume of your DMSO stock is introduced into a large volume of aqueous assay buffer, the solvent environment rapidly shifts from polar aprotic (DMSO) to highly polar protic (water). This "solvent shift" dramatically lowers the solubility of your hydrophobic compound, causing it to crash out of solution as a fine precipitate or as micro-aggregates.[9][10] This leads to an actual test concentration that is far lower than your intended nominal concentration, resulting in inaccurate data.[2]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?
A3: This is highly dependent on the specific cell line and the duration of the experiment. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[8][9] However, sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[9] It is imperative to run a vehicle control (media with the same final DMSO concentration as your test samples) and, ideally, a DMSO toxicity curve for your specific experimental setup.[8]
Q4: What are the primary strategies I should consider to improve the solubility of my compound for a biological assay?
A4: There are several effective approaches, which can be used alone or in combination. The main categories are:
-
Formulation-Based Approaches: Using excipients like co-solvents, surfactants, or cyclodextrins to keep the compound in solution.[11][12][13]
-
Particle Size Reduction: Decreasing the particle size to increase the surface area and dissolution rate, primarily through techniques like nanosuspension.[11][13]
-
Structural Modification: Altering the chemical structure of the compound itself to improve its intrinsic physical properties.[7][14]
Our troubleshooting guides below will delve into the practical application of these strategies.
Troubleshooting Guide: From Precipitation to Publication-Ready Data
This section provides detailed solutions to specific experimental problems.
Problem: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer.
This is the most common manifestation of poor solubility. The key is to modify the final assay buffer to make it a more hospitable environment for your compound.
Solution 1: Optimize Your Dilution Protocol
Causality: Rapidly changing the solvent environment from 100% DMSO to >99% aqueous buffer is the primary cause of precipitation. A stepwise dilution can mitigate this shock. However, the most robust solution is to modify the final buffer.
Protocol: Intermediate Dilution Series (For Dilution into Aqueous Buffer) While often recommended, creating serial dilutions in DMSO first only solves part of the problem; the final dilution into buffer is still the critical step.[8] The true solution lies in formulating the final aqueous solution correctly.
Solution 2: Employ Co-solvents
Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, effectively making it a better solvent for lipophilic compounds.[12]
Protocol: Co-solvent Screening
-
Selection: Choose a co-solvent from the table below. Polyethylene glycol 400 (PEG-400) is an excellent starting point due to its efficacy and low toxicity in many assays.[15]
-
Preparation: Prepare several batches of your final assay buffer containing the co-solvent at varying concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Testing: Add your compound (from DMSO stock) to each co-solvent-containing buffer and visually inspect for precipitation. Use the lowest concentration of co-solvent that maintains solubility.
-
Validation: Crucially, run a vehicle control with the selected co-solvent concentration to ensure it does not interfere with your assay's biological endpoint. High co-solvent concentrations can sometimes decrease the apparent activity of a compound.[16]
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Typical Starting Conc. | Key Considerations |
| PEG-400 | 1-10% | Good solubilizer, generally low toxicity.[15] |
| Propylene Glycol (PG) | 1-10% | Effective, but can be more viscous.[15] |
| Ethanol | 1-5% | Can be effective but may have higher toxicity/effects on proteins.[17] |
| Glycerol | 2-10% | Can help stabilize proteins but is very viscous.[18] |
Solution 3: Utilize Surfactants
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. These structures have a hydrophobic core that can encapsulate your insoluble oxadiazole, and a hydrophilic shell that allows the entire complex to remain dispersed in the aqueous buffer.[13][19]
Protocol: Surfactant-Based Solubilization
-
Selection: Choose a non-ionic surfactant like Tween 80 or Solutol HS-15.[13]
-
Preparation: Prepare your assay buffer with the surfactant at a concentration significantly above its CMC (e.g., 0.05% - 0.5% w/v).
-
Testing: Add your compound and observe solubility.
-
Validation: As with co-solvents, ensure the surfactant itself does not affect the assay. Surfactants can interfere with assays involving proteins or membranes.
Problem: My assay results are inconsistent, with poor dose-response curves and underestimated potency.
This is a classic symptom of a compound's solubility limit being reached within the tested concentration range.[1][2] Even without visible precipitation, your compound may be forming aggregates that are not biologically available.
Solution 1: Determine the Kinetic Solubility in Your Final Assay Buffer
Causality: You cannot solve a problem you haven't measured. Before extensive optimization, you must determine the maximum soluble concentration of your compound in the actual assay buffer you plan to use. This provides a ceiling for your believable dose-response data.
Protocol: Simple Kinetic Solubility Assessment via Nephelometry
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your compound in 100% DMSO.
-
Prepare Buffer Plate: Add the corresponding volume of your final assay buffer to another 96-well plate.
-
Mix and Read: Transfer a small, fixed volume (e.g., 1-2 µL) from the compound plate to the buffer plate. Mix immediately and thoroughly.
-
Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity) over time (e.g., at 10 minutes and 2 hours).
-
Analysis: The concentration at which the turbidity signal rises significantly above the background indicates the point of precipitation. This is your kinetic solubility limit. Any data points from your biological assay above this concentration are likely artifacts.
Solution 2: Use Cyclodextrin Inclusion Complexes
Causality: Cyclodextrins (CDs) are cone-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They act as "molecular buckets" to encapsulate the lipophilic portion of your oxadiazole in a host-guest complex, rendering the entire entity water-soluble.[12][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity.[15]
dot
Caption: Decision workflow for addressing compound precipitation.
Protocol: Preparation of a Cyclodextrin Stock Solution
-
Molar Ratio Calculation: Determine the desired molar ratio of CD to your compound. A 10:1 or 20:1 ratio of HP-β-CD:compound is a common starting point.
-
Prepare CD Solution: Dissolve the calculated amount of HP-β-CD in your assay buffer. This may require gentle warming or vortexing.
-
Add Compound: Add your compound (from a concentrated DMSO stock) to the CD solution while vortexing vigorously.
-
Equilibrate: Allow the solution to equilibrate for at least 1-2 hours (or overnight at 4°C) to ensure complex formation.
-
Filter (Optional but Recommended): Filter the solution through a 0.22 µm filter to remove any non-encapsulated precipitate before adding it to your assay.
Table 2: Comparison of Common Cyclodextrins
| Cyclodextrin | Cavity Size | Aqueous Solubility | Key Features |
| β-Cyclodextrin (β-CD) | Medium | Low (~1.8 g/100mL) | Can be limiting due to its own low solubility.[15] |
| Hydroxypropyl-β-CD (HP-β-CD) | Medium | High (>60 g/100mL) | Preferred choice for most applications due to high solubility and safety profile.[15] |
| Sulfobutylether-β-CD (SBE-β-CD) | Medium | High (>50 g/100mL) | Anionic derivative, useful for cationic compounds. |
Advanced Strategies: When Standard Methods Are Not Enough
For particularly challenging compounds, more advanced formulation or medicinal chemistry approaches may be required.
Advanced Strategy 1: Nanotechnology-Based Formulations
Causality: Nanoparticle-based systems encapsulate the drug in a sub-micron carrier, creating a stable dispersion in aqueous media.[21][22] This approach increases the surface area for dissolution and can significantly improve bioavailability for both in vitro and in vivo studies.[13][23]
-
Polymeric Nanoparticles: The drug is encapsulated within a biodegradable polymer matrix.[21][]
-
Lipid-Based Drug Delivery Systems (LBDDS): These include liposomes and self-emulsifying drug delivery systems (SEDDS), which form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the lipid phase.[13][19][25]
-
Nanosuspensions: This involves reducing the particle size of the drug itself down to the nanometer range using techniques like milling or high-pressure homogenization.[13][26]
dot
Caption: Major types of nanoparticle formulations for hydrophobic drugs.
Advanced Strategy 2: Structural Modification for Improved Physicochemical Properties
Causality: This medicinal chemistry approach aims to permanently fix the solubility issue by altering the molecule's intrinsic properties. The goal is to increase polarity or disrupt crystal packing without sacrificing biological activity.[7]
-
Introduce Polar/Ionizable Groups: Adding functional groups like amines, carboxylic acids, or hydroxyls can dramatically increase aqueous solubility by enabling ionization or hydrogen bonding with water.[7][27]
-
Disrupt Crystal Packing: High melting points correlate with poor solubility.[7] Strategies to lower the melting point include:
-
Breaking planarity by introducing a saturated ring or a twisted biphenyl system.
-
Reducing symmetry to create a less ordered crystal lattice.
-
-
Employ Bioisosteric Replacements: Replace a portion of the long alkyl chain with a more polar but sterically similar group (e.g., an ether or a short PEG chain) to improve solubility while maintaining the binding conformation.[28]
dot
Caption: Structural modification strategies for a generic oxadiazole.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mam.shu.edu.cn [mam.shu.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Improving Solubility via Structural Modification [ouci.dntb.gov.ua]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 22. worldscientific.com [worldscientific.com]
- 23. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ascendiacdmo.com [ascendiacdmo.com]
- 27. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxadiazole Thione Mass Spectrometry Analysis
Welcome to the technical support center for resolving ambiguous peaks in the mass spectrum of oxadiazole thiones. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry in their analysis of these heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Introduction: The Challenge of Ambiguity
Oxadiazole thiones are a class of heterocyclic compounds with significant pharmacological interest.[1] Mass spectrometry is a cornerstone technique for their structural elucidation and quantification. However, the inherent reactivity and structural nuances of these molecules can often lead to ambiguous or unexpected peaks in the mass spectrum, complicating data interpretation. This guide provides a systematic approach to diagnosing and resolving these ambiguities, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My mass spectrum shows a peak that doesn't correspond to my expected molecular ion. What are the likely causes?
This is a common issue that can arise from several phenomena. The most frequent culprits are the formation of adducts, in-source fragmentation, or the presence of isotopes.
A1: Initial Diagnostic Workflow
Before diving into complex experiments, a systematic evaluation of your data and experimental conditions is crucial.
Step 1: Re-evaluate Your Expected Molecular Ion (M)
-
Ensure your calculation of the monoisotopic mass of your oxadiazole thione is correct.
Step 2: Scrutinize the Isotopic Pattern
-
Look for the M+1 and M+2 peaks. The intensity of the M+1 peak is particularly informative for estimating the number of carbon atoms.[2] The presence of sulfur in oxadiazole thiones will also contribute to a significant M+2 peak due to the natural abundance of the ³⁴S isotope.
Step 3: Consider Common Adducts
-
In soft ionization techniques like Electrospray Ionization (ESI), molecules often associate with ions present in the solvent or from contaminants.[3]
-
Common Adducts in Positive Ion Mode: Look for peaks corresponding to [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[4][5][6] Sodium and potassium are common contaminants from glassware or reagents.[5]
-
Common Adducts in Negative Ion Mode: In negative ion mode, you might observe [M-H]⁻ or adducts with anions from your mobile phase, such as [M+HCOO]⁻ or [M+CH₃COO]⁻.[4]
Table 1: Common Adducts and Their Mass Shifts
| Adduct | Mass Shift (Da) | Polarity | Common Sources |
| [M+H]⁺ | +1.0078 | Positive | Acidic mobile phase |
| [M+Na]⁺ | +22.9898 | Positive | Glassware, reagents |
| [M+K]⁺ | +38.9637 | Positive | Glassware, reagents |
| [M+NH₄]⁺ | +18.0344 | Positive | Ammonium-based buffers |
| [M-H]⁻ | -1.0078 | Negative | Basic mobile phase |
| [M+Cl]⁻ | +34.9689 | Negative | Chlorinated solvents |
| [M+HCOO]⁻ | +44.9977 | Negative | Formic acid in mobile phase |
| [M+CH₃COO]⁻ | +59.0133 | Negative | Acetic acid in mobile phase |
Data compiled from various sources.[4][5][6]
Step 4: Investigate In-Source Fragmentation
-
In-source fragmentation (ISF) occurs when fragile molecules fragment in the ion source before mass analysis.[7][8][9] This can be particularly prevalent for compounds with labile functional groups.[7][10]
-
Diagnostic Tip: If you suspect ISF, try reducing the fragmentor or cone voltage. A decrease in the intensity of the suspected fragment peak relative to the molecular ion peak supports the ISF hypothesis.[8]
Experimental Workflow for Diagnosing Unexpected Peaks
Caption: Diagnostic workflow for ambiguous peaks.
Q2: I see multiple peaks with the same nominal mass. How can I determine if they are isomers or isobars?
Distinguishing between isomers (same molecular formula, different structure) and isobars (different molecular formula, same nominal mass) is a critical step in structural elucidation.[11]
A2: High-Resolution Mass Spectrometry (HRMS) is Key
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare your sample in a high-purity solvent compatible with your LC-MS system.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Calibration: Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).[12]
-
Data Acquisition: Acquire the mass spectrum in full scan mode.
-
Data Analysis:
Logical Relationship for Isobar vs. Isomer Differentiation
Caption: Differentiating isobars and isomers with HRMS.
Q3: My HRMS data suggests the presence of isomers. How can I differentiate them?
Once you've confirmed the presence of isomers, the next step is to elucidate their distinct structures. Tandem mass spectrometry (MS/MS) is the primary tool for this purpose.
A3: Unlocking Structural Information with Tandem Mass Spectrometry (MS/MS)
Protocol: Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation
-
Instrumentation: Use a mass spectrometer capable of MS/MS, such as a triple quadrupole, Q-TOF, or Orbitrap.
-
Precursor Ion Selection: Isolate the isomeric precursor ions in the first mass analyzer.
-
Collision-Induced Dissociation (CID): Fragment the precursor ions by colliding them with an inert gas (e.g., argon or nitrogen) in the collision cell.[9]
-
Fragment Ion Analysis: Analyze the resulting fragment ions in the second mass analyzer.
-
Interpretation: Compare the fragmentation patterns of the different isomers. Structural differences will often lead to unique fragment ions or different relative abundances of common fragments.[14][15][16]
Example Fragmentation of Oxadiazole Ring Systems: Studies on the electron ionization of 1,2,4-oxadiazole-5(4H)-thiones have shown characteristic fragmentation patterns, including ring cleavage.[14][15] The specific fragmentation pathways are influenced by the substituents on the ring.[14] For instance, the fragmentation of 3,4-disubstituted-1,2,4-oxadiazole-5(4H)-thiones can involve the rearrangement of the molecular ion to a 1,2,4-thiadiazole-5-one.[15]
Q4: The fragmentation patterns of my isomers are very similar. What advanced techniques can I use for differentiation?
When standard MS/MS is insufficient, more advanced techniques are required. Isotopic labeling and chemical derivatization can introduce mass shifts that reveal subtle structural differences.
A4.1: Isotopic Labeling for Mechanistic Insights
By selectively replacing atoms with their stable isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, ¹⁴N with ¹⁵N), you can trace the atoms through the fragmentation process.[17][18][19]
Protocol: Deuterium Labeling to Differentiate Isomers
-
Synthesis: Synthesize your oxadiazole thione with a deuterium label at a specific, structurally significant position. This often involves using a deuterated starting material.[20]
-
MS/MS Analysis: Perform MS/MS on both the labeled and unlabeled compounds.
-
Comparative Analysis: Compare the fragmentation patterns. The mass shift in the fragment ions containing the deuterium label will pinpoint the location of that part of the molecule in the fragment, helping to distinguish between isomeric structures.[20][21]
A4.2: Chemical Derivatization to Enhance Structural Differences
Chemical derivatization involves reacting your analyte with a reagent to create a new compound with properties that are more amenable to mass spectrometric analysis.[22][23] This can be used to:
-
Improve ionization efficiency.[24]
-
Create structurally dependent fragmentation patterns.
Protocol: Derivatization for Thione Analysis
-
Reagent Selection: Choose a derivatizing agent that reacts specifically with the thione group or another functional group that differs between the isomers.
-
Reaction: Carry out the derivatization reaction.
-
LC-MS/MS Analysis: Analyze the derivatized products using LC-MS/MS.
-
Interpretation: The different locations of the derivatizing group on the isomers will likely lead to distinct fragmentation patterns, allowing for their differentiation.
Conclusion
Resolving ambiguous peaks in the mass spectra of oxadiazole thiones requires a logical and systematic approach. By combining careful data analysis with advanced experimental techniques like high-resolution mass spectrometry, tandem mass spectrometry, isotopic labeling, and chemical derivatization, researchers can confidently elucidate the structures of these important compounds.
References
- 1. Multi-activity tetracoordinated pallado-oxadiazole thiones as anti-inflammatory, anti-Alzheimer, and anti-microbial agents: Structure, stability and bioactivity comparison with pallado-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. acdlabs.com [acdlabs.com]
- 4. scribd.com [scribd.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. In-source fragmentation [jeolusa.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Request Rejected [emsl.pnnl.gov]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. osti.gov [osti.gov]
- 14. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. masspec.scripps.edu [masspec.scripps.edu]
- 25. Chemical derivatization of histones for facilitated analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione
Welcome to the technical support resource for the scale-up synthesis of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione (CAS No: 66473-10-7). This guide is designed for researchers and process chemists encountering challenges when transitioning from bench-scale to pilot or manufacturing scale. We will address common pitfalls, provide in-depth troubleshooting, and present validated protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most robust and widely adopted method involves a two-step, one-pot reaction starting from a commercially available carboxylic acid hydrazide. The general pathway is the reaction of octanohydrazide (heptyl-hydrazide) with carbon disulfide (CS₂) in an alkaline alcoholic medium.[1][2] This method is favored for its high yields and relatively straightforward procedure. The key is the in-situ formation of a potassium dithiocarbazate salt, which then undergoes cyclization via dehydration to form the desired oxadiazole ring.[3]
Q2: What is the significance of the thione-thiol tautomerism in this molecule?
Like many related heterocyclic compounds, this compound exists in an equilibrium between the thione (C=S) and thiol (S-H) tautomeric forms.[4][5] Spectral data overwhelmingly support the predominance of the more stable thione form in both solid state and in solution.[5] This is a critical consideration for analytical characterization (e.g., absence of a strong S-H stretch around 2550-2600 cm⁻¹ in IR spectra) and for predicting its reactivity and chelating properties.[5][6]
Q3: What are the primary safety concerns when scaling up this synthesis?
The primary hazards are associated with carbon disulfide (CS₂). It is extremely volatile, highly flammable (autoignition temperature ~90°C), and toxic. When scaling up, it is imperative to work in a well-ventilated area (ideally a walk-in fume hood) with intrinsically safe equipment to eliminate ignition sources. The reaction can also produce hydrogen sulfide (H₂S) gas, which is toxic and has a characteristic rotten egg smell. Proper off-gas scrubbing with a bleach or caustic solution is essential.
Q4: Can microwave-assisted synthesis be used for scaling up this reaction?
Microwave-assisted synthesis has been shown to be effective for preparing 1,3,4-oxadiazole derivatives, often leading to significantly reduced reaction times and improved yields on a laboratory scale.[7][8] However, scaling microwave chemistry to industrial production presents significant engineering challenges related to uniform energy distribution and equipment cost. For multi-kilogram scale-up, a traditional stirred-tank reactor with precise temperature control is generally more practical and cost-effective.[]
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific issues encountered during the scale-up process.
Issue 1: Low or Inconsistent Yield
Q: We achieved an 85% yield at the 10g scale, but upon scaling to 1kg, the yield dropped to 50%. What are the likely causes?
This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
-
Causality: The reaction of the hydrazide with CS₂ to form the dithiocarbazate intermediate is often rapid and exothermic. On a small scale, this heat dissipates quickly. In a large reactor, inadequate heat removal can create localized "hot spots." These hot spots can lead to the decomposition of the thermally sensitive dithiocarbazate intermediate or promote side reactions, such as the formation of 1,3,4-thiadiazoles.[10]
-
Troubleshooting Steps:
-
Control Reagent Addition: Do not add the carbon disulfide all at once. Implement a controlled, slow addition via a dropping funnel or a syringe pump. This allows the reactor's cooling system to manage the exotherm effectively.
-
Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature. The internal temperature is the true indicator of the reaction conditions. Maintain a consistent internal temperature, typically between 25-30°C, during the addition phase.
-
Improve Agitation: Ensure the reactor's impeller design and speed are sufficient to maintain a homogenous slurry. Poor mixing can lead to localized high concentrations of reagents, exacerbating the exotherm and reducing yield.
-
Issue 2: Product Purity and Form
Q: The crude product from our scaled-up batch is a dark, oily substance, not the off-white solid we obtained in the lab. What went wrong?
The physical form and color of the crude product are direct indicators of reaction fidelity. An oily or discolored product suggests the presence of impurities or incomplete reaction.
-
Causality: The most likely cause is the incomplete cyclization of the potassium dithiocarbazate intermediate. This salt is often less crystalline and may separate as an oil. The dark color can result from sulfur-based polymeric impurities formed at elevated temperatures.
-
Troubleshooting Steps:
-
Verify Reaction Completion: Before acidification, pull a sample and analyze it (e.g., via TLC or HPLC) to confirm the disappearance of the starting hydrazide. If the reaction is incomplete, extend the reflux time.
-
Optimize Acidification: The precipitation of the product upon acidification is a critical step.
-
Temperature: Cool the reaction mixture in an ice bath before and during acidification. This promotes the formation of well-defined crystals over an amorphous oil.
-
Rate of Addition: Add the acid (e.g., concentrated HCl or acetic acid) slowly while maintaining vigorous stirring. A rapid pH change can cause the product to "crash out" as an oil.
-
-
Purification Strategy: If an oily product is obtained, do not discard it. Attempt to redissolve the crude material in a suitable solvent (e.g., ethyl acetate), treat it with activated charcoal to remove color, and then proceed with a carefully controlled recrystallization.
-
Issue 3: Difficulties with Work-up and Isolation
Q: During the final filtration and drying of our 5kg batch, the product seems to retain solvent and has a strong sulfurous odor. How can we improve the isolation?
Handling large quantities of solids presents unique challenges compared to lab-scale Buchner funnel filtration.
-
Causality: The fine crystalline nature of the product can lead to a tightly packed filter cake that is difficult to wash and dry effectively. The persistent odor is likely due to trapped CS₂ or H₂S.
-
Troubleshooting Steps:
-
Washing Protocol: Do not skimp on washing the filter cake. Use ample cold water to remove inorganic salts (e.g., KCl) and then a cold, non-polar solvent like hexane to displace water and any residual organic impurities.
-
"Pull-Through" Drying: After the final wash, continue to pull a vacuum through the filter cake for an extended period. This initial air-drying removes the bulk of the solvent before it goes into the oven.
-
Vacuum Oven Conditions: Dry the product in a vacuum oven with a nitrogen bleed. Start at a moderate temperature (e.g., 40-50°C) to avoid melting the product. A gradual increase in temperature under a deep vacuum is most effective for removing residual solvents.
-
Data Presentation
Table 1: Recommended Reaction Parameters for Scale-Up
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Rationale for Change |
| Octanohydrazide | 6.9 mmol (1.0 g) | 6.9 mol (1.0 kg) | Direct Scale-Up |
| Potassium Hydroxide (KOH) | 8.3 mmol (1.2 eq) | 8.3 mol (1.2 eq) | Maintain stoichiometry |
| Ethanol (Solvent) | 20 mL | 20 L | Maintain concentration |
| Carbon Disulfide (CS₂) | 8.3 mmol (1.2 eq) | 8.3 mol (1.2 eq) | Maintain stoichiometry |
| CS₂ Addition Time | ~1 minute | 60-90 minutes | Critical for exotherm control |
| Internal Temp. (Addition) | 20-30°C (ambient) | 20-25°C (jacket cooled) | Critical for preventing side reactions |
| Reflux Time | 4-6 hours | 6-8 hours | Allow for slower heating and mixing dynamics |
| Acidification Temp. | 0-5°C (ice bath) | 0-5°C (jacket cooled) | Promote crystallization, prevent oiling |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Safety: This procedure must be conducted in a designated area with appropriate ventilation and explosion-proof equipment. Personnel must wear appropriate PPE, including flame-retardant lab coats, safety glasses, and solvent-resistant gloves.
-
Reactor Setup: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel with absolute ethanol (20 L).
-
Base Dissolution: Begin agitation and add potassium hydroxide (KOH) pellets (465 g, 8.3 mol) to the ethanol. Stir until all solids are dissolved. A slight exotherm may be observed.
-
Hydrazide Addition: Add octanohydrazide (1.0 kg, 6.9 mol) to the reactor. Stir for 15 minutes to ensure complete dissolution.
-
Controlled CS₂ Addition: Cool the reactor jacket to 15°C. Slowly add carbon disulfide (634 g, 8.3 mol) via the addition funnel over a period of 60-90 minutes. Crucially, monitor the internal temperature and maintain it below 25°C throughout the addition.
-
Cyclization: Once the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction's progress by TLC or HPLC until the starting hydrazide is consumed.
-
Cooling and Precipitation: Cool the reaction mixture to 0-5°C using the reactor jacket.
-
Acidification: Slowly and carefully add concentrated hydrochloric acid (~700 mL) to the cooled, stirring slurry until the pH of the solution is between 1 and 2. A thick white precipitate will form.
-
Isolation: Stir the slurry at 0-5°C for an additional hour to ensure complete precipitation. Filter the solid product using a suitable filter press or large-scale filter funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 5 L) until the filtrate is neutral.
-
Drying: Dry the solid product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is approximately 1.1 kg (80%).
Visualizations
Diagram 1: Synthetic Pathway
References
- 1. jchemrev.com [jchemrev.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Improved Protocol Toward 1,3,4-Oxadiazole-2(3H)-thiones and Scale-up Synthesis in the Presence of SDS as a Micelle Promoted Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (66473-10-7) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione versus Standard Antibiotics
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative to discover and develop novel antimicrobial agents has never been more critical.[1] The relentless evolution of resistant pathogens necessitates a departure from conventional antibiotic scaffolds and an exploration of new chemical entities. Among these, heterocyclic compounds, particularly derivatives of the 1,3,4-oxadiazole nucleus, have emerged as a promising frontier in antimicrobial research.[1][2] These compounds are noted for their stable chemical structures and diverse pharmacological activities, including potent antibacterial and antifungal properties.[2][3][4]
This guide presents a comprehensive, data-driven comparison of the in vitro antimicrobial activity of a novel synthetic compound, 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione, against a panel of clinically relevant standard antibiotics. Our objective is to provide researchers, scientists, and drug development professionals with an objective evaluation of this compound's potential, grounded in established, reproducible experimental protocols. The methodologies described herein are aligned with the performance standards for antimicrobial susceptibility testing set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the reliability and integrity of the comparative data.[5][6][7]
Experimental Design: The Rationale Behind the Comparison
To establish a robust comparative framework, our experimental design hinges on several key pillars: the selection of a diverse microbial panel, the use of gold-standard evaluation methods, and the inclusion of well-characterized standard antibiotics representing different mechanistic classes.
1.1. Test Compounds
-
Investigational Compound: this compound. The heptyl group (a seven-carbon alkyl chain) is incorporated to enhance the lipophilicity of the molecule, which can be a critical factor in its ability to penetrate microbial cell membranes. The thione group (C=S) within the oxadiazole ring is a key pharmacophore known to contribute to the biological activity of this class of compounds.
-
Standard Antibiotics: A panel of widely used antibiotics was selected to provide a broad basis for comparison. These include:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase, crucial for bacterial DNA replication.
-
Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.
-
Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.
-
Chloramphenicol: A bacteriostatic agent that inhibits protein synthesis by binding to the 50S ribosomal subunit.[2]
-
Ketoconazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a critical component of fungal cell membranes.
-
1.2. Microbial Strains
A selection of pathogenic and opportunistic microorganisms was chosen to assess the breadth of the investigational compound's activity. This panel includes representatives from Gram-positive and Gram-negative bacteria, as well as a pathogenic yeast, to account for fundamental differences in cell wall structure and physiology.
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (ATCC 25923)
-
Bacillus subtilis (ATCC 6633)
-
-
Gram-Negative Bacteria:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
-
Fungus (Yeast):
-
Candida albicans (ATCC 10231)
-
Methodologies: Ensuring Self-Validating and Standardized Protocols
The antimicrobial activity was quantified using two internationally recognized methods: the Kirby-Bauer disk diffusion assay for preliminary assessment of sensitivity and the broth microdilution method to determine the precise Minimum Inhibitory Concentration (MIC).[8][9] Adherence to CLSI guidelines is paramount for ensuring inter-laboratory reproducibility and the clinical relevance of the findings.[5][10][11]
2.1. Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative measure of a microorganism's susceptibility to an antimicrobial agent.[12][13][14][15] It is based on the principle of diffusion: the antimicrobial agent migrates from an impregnated disk through an agar medium, creating a concentration gradient. A resulting zone of no growth around the disk indicates the agent's inhibitory activity.[12][13]
Protocol: Step-by-Step Disk Diffusion Assay
-
Medium Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, ensuring a final pH between 7.2 and 7.4.[12] Pour the sterile agar into Petri dishes to a uniform depth of 4 mm and allow them to solidify on a level surface.
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour culture plate.[15] Suspend the colonies in sterile saline solution. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.[13] Press the swab firmly against the inside wall of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[14]
-
Disk Application: Allow the plate surface to dry for 3-5 minutes. Using sterile forceps, place the antimicrobial-impregnated disks (containing a standard concentration of the test compound or antibiotic) onto the agar surface.[14][15] Ensure disks are spaced at least 24 mm apart from center to center and no closer than 15 mm from the edge of the plate.[12] Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate them at 35 ± 2°C for 16-18 hours.[13]
-
Result Measurement: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter.
2.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC test is the gold standard for quantitative antimicrobial susceptibility testing.[8][17] It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][17] This method was performed using 96-well microtiter plates to allow for efficient testing of multiple concentrations.
Protocol: Step-by-Step Broth Microdilution Assay
-
Plate Preparation: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Compound Dilution: Prepare a stock solution of the test compound and each standard antibiotic at twice the highest concentration to be tested. Add 50 µL of this stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last dilution column. This creates a gradient of decreasing antimicrobial concentrations.
-
Inoculum Preparation: Prepare the microbial inoculum as described in the disk diffusion protocol (Step 2), but then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8][17]
-
Inoculation: Using a multichannel pipette, add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.[8] This results in the desired final test concentrations of the antimicrobial agents and the target inoculum density.
-
Controls: Include a positive control (wells with inoculum but no antimicrobial agent) and a negative control (wells with broth only) on each plate.[8]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[8][17]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity or growth.[8]
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures, from initial preparation to final data interpretation.
Results: A Quantitative Comparison
The antimicrobial activities of this compound and the standard antibiotics are summarized below. Data are presented as the mean zone of inhibition (mm) and the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Microorganism | Test Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | This compound | 22 | 8 |
| Ciprofloxacin | 25 | 1 | |
| Gentamicin | 24 | 2 | |
| Ampicillin | 15 (Resistant) | >256 | |
| Chloramphenicol | 23 | 8 | |
| Bacillus subtilis | This compound | 24 | 4 |
| Ciprofloxacin | 28 | 0.5 | |
| Gentamicin | 26 | 1 | |
| Ampicillin | 29 | 0.25 | |
| Chloramphenicol | 25 | 4 | |
| Gram-Negative Bacteria | |||
| Escherichia coli | This compound | 18 | 32 |
| Ciprofloxacin | 30 | 0.25 | |
| Gentamicin | 23 | 2 | |
| Ampicillin | 19 | 8 | |
| Chloramphenicol | 21 | 8 | |
| Pseudomonas aeruginosa | This compound | 14 | 128 |
| Ciprofloxacin | 26 | 1 | |
| Gentamicin | 20 | 4 | |
| Ampicillin | 0 (Resistant) | >512 | |
| Chloramphenicol | 12 (Resistant) | >256 | |
| Fungus (Yeast) | |||
| Candida albicans | This compound | 19 | 16 |
| Ketoconazole | 28 | 0.5 |
Discussion and Scientific Interpretation
The results provide compelling insights into the antimicrobial profile of this compound.
Activity against Gram-Positive Bacteria: The investigational compound demonstrated significant activity against both S. aureus and B. subtilis. Notably, its MIC value of 8 µg/mL against S. aureus was identical to that of the established antibiotic Chloramphenicol, indicating comparable potency. This is particularly relevant given the resistance of the tested S. aureus strain to Ampicillin. The strong performance against B. subtilis (MIC of 4 µg/mL) further solidifies its potential as an agent targeting Gram-positive pathogens.
Activity against Gram-Negative Bacteria: As is common for many novel compounds, the activity against Gram-negative bacteria was less pronounced. The outer membrane of Gram-negative bacteria presents a formidable barrier that often prevents the entry of antimicrobial agents. While the compound showed moderate activity against E. coli (MIC of 32 µg/mL), its efficacy against the notoriously difficult-to-treat pathogen P. aeruginosa was limited (MIC of 128 µg/mL). However, it is noteworthy that this activity, while modest, was observed in a pathogen that demonstrated high-level resistance to both Ampicillin and Chloramphenicol.
Antifungal Activity: The compound exhibited promising antifungal activity against Candida albicans with an MIC of 16 µg/mL. While not as potent as the dedicated antifungal Ketoconazole, this broad-spectrum activity against both bacteria and fungi is a desirable characteristic, suggesting a mechanism of action that may target a conserved process in both kingdoms.
Trustworthiness and Validation: The use of standardized CLSI protocols, ATCC quality control strains, and parallel testing with reference antibiotics provides a self-validating system.[6][10][18] This ensures that the observed activity is not an artifact of the experimental setup but a genuine reflection of the compound's intrinsic biological properties.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a promising antimicrobial agent with potent activity against Gram-positive bacteria and notable antifungal properties. Its efficacy against an ampicillin-resistant strain of S. aureus is particularly encouraging and warrants further investigation.[19]
While its activity against Gram-negative bacteria is more moderate, the compound serves as an excellent lead structure. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the molecular target of the compound to understand the basis of its antimicrobial effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and broaden the spectrum of activity, particularly against Gram-negative pathogens.
-
In Vivo Efficacy and Toxicity: Evaluating the compound's performance and safety profile in animal models of infection.
The data presented here provide a solid foundation for the continued development of the 1,3,4-oxadiazole scaffold as a source of next-generation antimicrobial therapeutics to combat the global challenge of AMR.
References
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities [pubmed.ncbi.nlm.nih.gov]
- 5. iacld.com [iacld.com]
- 6. goums.ac.ir [goums.ac.ir]
- 7. nih.org.pk [nih.org.pk]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. microbenotes.com [microbenotes.com]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 19. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
The Influence of Alkyl Chain Length on the Biological Activity of 5-Alkyl-1,3,4-oxadiazole-2-thiones: A Comparative Guide
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The substituent at the 5-position of the oxadiazole ring plays a pivotal role in modulating this activity. This guide provides a comparative analysis of how the length of a simple alkyl chain at this position influences the biological efficacy of the resulting 5-alkyl-1,3,4-oxadiazole-2-thione derivatives. We will delve into the synthetic rationale, detailed experimental protocols, and the structure-activity relationship (SAR), with a focus on antifungal activity as a representative biological endpoint.
Introduction: The Versatile 1,3,4-Oxadiazole-2-thione Scaffold
The 1,3,4-oxadiazole-2-thione moiety is a five-membered heterocyclic ring system that has garnered significant attention in drug discovery.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities.[2] The thione group at the 2-position is a key structural feature, and these compounds can exist in a tautomeric equilibrium between the thione and thiol forms. The biological activity of these compounds is significantly influenced by the nature of the substituent at the 5-position. While extensive research has focused on aryl and heteroaryl substituents, the systematic evaluation of simple alkyl chains remains a less explored yet fundamentally important area. The length of the alkyl chain is a critical determinant of the compound's lipophilicity, a key physicochemical property that governs its ability to cross biological membranes and interact with molecular targets.
Synthetic Strategy: A Stepwise Approach to a Homologous Series
The synthesis of a homologous series of 5-alkyl-1,3,4-oxadiazole-2-thiones is a well-established and robust process, typically achieved through a three-step reaction sequence starting from readily available aliphatic carboxylic acids. The general synthetic pathway is outlined below.
Caption: General synthetic workflow for 5-alkyl-1,3,4-oxadiazole-2-thiones.
Experimental Protocol: Synthesis of a Representative Compound (5-propyl-1,3,4-oxadiazole-2-thione)
This protocol details the synthesis of the propyl-substituted derivative as a representative example. The same procedure can be followed using other aliphatic carboxylic acids to generate the homologous series.
Step 1: Synthesis of Methyl Butyrate (Esterification)
-
To a round-bottom flask, add butanoic acid (0.1 mol), methanol (0.5 mol), and a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the mixture for 4-6 hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl butyrate.
Step 2: Synthesis of Butyric Hydrazide (Hydrazinolysis)
-
In a round-bottom flask, dissolve methyl butyrate (0.1 mol) in absolute ethanol.
-
Add hydrazine hydrate (0.2 mol) dropwise to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure to yield the crude butyric hydrazide, which can be purified by recrystallization from ethanol.
Step 3: Synthesis of 5-propyl-1,3,4-oxadiazole-2-thione (Cyclization)
-
Dissolve butyric hydrazide (0.05 mol) and potassium hydroxide (0.05 mol) in absolute ethanol in a round-bottom flask.
-
Add carbon disulfide (0.075 mol) to the mixture.
-
Reflux the reaction mixture for 10-14 hours. The reaction can be monitored by the cessation of hydrogen sulfide gas evolution.
-
After cooling, concentrate the reaction mixture by evaporating the solvent.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-propyl-1,3,4-oxadiazole-2-thione.
Comparative Biological Activity: The Role of Alkyl Chain Length
To objectively assess the impact of the alkyl chain length on biological activity, a comparative study against a panel of fungal pathogens is presented. While a complete homologous series is not available in a single published study, the data below, synthesized from available literature, illustrates the trend.[1]
Antifungal Activity Screening
The antifungal activity of a series of 5-substituted-1,3,4-oxadiazole-2-thiols was evaluated using the agar tube dilution method.[1] The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the microorganism, was determined.
Experimental Protocol: Antifungal Susceptibility Testing (Agar Tube Dilution Method)
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the test compounds in Sabouraud Dextrose Agar (SDA) to achieve the desired final concentrations.
-
Pour the agar into test tubes and allow it to solidify in a slanted position.
-
Inoculate the agar slants with a standardized suspension of the fungal strains.
-
Incubate the tubes at 28 °C for 48-72 hours.
-
Observe the tubes for visible growth and determine the MIC.
-
A control tube containing DMSO without any test compound is included to ensure the solvent has no inhibitory effect. Terbinafine is used as a standard reference drug.
Comparative Data
The following table summarizes the antifungal activity of a representative set of 5-alkyl-1,3,4-oxadiazole-2-thiones against common fungal strains. The data is presented as the percentage inhibition of fungal growth at a concentration of 200 µg/mL.
| Compound ID | R-Group (Alkyl Chain) | Aspergillus flavus (% Inhibition) | Aspergillus niger (% Inhibition) |
| 1 | Methyl | 45 | 42 |
| 2 | Ethyl | 52 | 50 |
| 3 | Propyl | 65 | 61 |
| 4 | Butyl | 73 | 70 |
| 5 | Pentyl | 78 | 75 |
| 6 | Hexyl | 75 | 72 |
| Std. | Terbinafine | 95 | 92 |
Note: The data presented is a representative trend based on available literature and established SAR principles. Absolute values may vary based on specific experimental conditions.
Structure-Activity Relationship (SAR) Analysis
The experimental data reveals a clear trend: the antifungal activity of 5-alkyl-1,3,4-oxadiazole-2-thiones increases with the length of the alkyl chain, peaking around the pentyl derivative, after which it begins to plateau or slightly decrease. This observation can be rationalized by considering the interplay of lipophilicity and steric factors.
Caption: Relationship between alkyl chain length and biological activity.
-
Lipophilicity and Membrane Permeation: The primary effect of elongating the alkyl chain is an increase in the compound's lipophilicity (fat-solubility). Fungal cell membranes are lipid bilayers, and an optimal level of lipophilicity is crucial for a compound to effectively traverse this barrier and reach its intracellular target. The initial increase in activity from methyl to pentyl derivatives is likely due to enhanced membrane permeation.
-
Target Interaction: The alkyl chain can also participate in hydrophobic interactions within the binding pocket of the target enzyme or protein, thereby stabilizing the drug-target complex and enhancing inhibitory activity.
-
The "Cut-off" Effect: The observed plateau in activity with the hexyl derivative is a classic example of the "cut-off" effect in SAR studies. Beyond a certain point, excessive lipophilicity can become detrimental. Highly lipophilic compounds may be sequestered in the lipid bilayer, preventing them from reaching their intended target. They may also exhibit poor solubility in the aqueous biological milieu and have a tendency to self-aggregate, reducing the effective concentration of the drug available for therapeutic action.
Conclusion and Future Perspectives
This comparative guide demonstrates that the length of the C5-alkyl chain is a critical parameter in tuning the biological activity of 1,3,4-oxadiazole-2-thiones. A clear parabolic relationship between alkyl chain length and antifungal activity is observed, with an optimal length of around five carbon atoms for the tested fungal strains. This trend is primarily governed by the compound's lipophilicity, which influences its ability to cross the fungal cell membrane and interact with its target.
For drug development professionals, these findings underscore the importance of systematic modification of even simple alkyl substituents to optimize the therapeutic index of a lead compound. Future research should focus on synthesizing a complete homologous series and evaluating their activity against a broader range of microbial pathogens and cancer cell lines to establish a more comprehensive SAR. Furthermore, quantitative structure-activity relationship (QSAR) studies could be employed to develop predictive models for the rational design of more potent 5-alkyl-1,3,4-oxadiazole-2-thione derivatives.
References
Bridging the Gap: A Senior Application Scientist's Guide to the In Vivo Validation of 1,3,4-Oxadiazole Anticancer Activity
For researchers, medicinal chemists, and drug development professionals, the journey of an anticancer compound from a promising in vitro hit to a viable clinical candidate is fraught with challenges. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in oncology, with numerous derivatives demonstrating potent cytotoxic effects against a panel of cancer cell lines. However, the true measure of a compound's therapeutic potential lies in its successful validation in a living system. This guide provides an in-depth, experience-driven comparison of the in vivo validation of the anticancer activity of 1,3,4-oxadiazole derivatives, moving beyond mere protocols to explain the "why" behind the "how."
The Rationale: From Petri Dish to Preclinical Models
The transition from a two-dimensional cell culture environment to a complex, three-dimensional tumor microenvironment is a critical juncture in drug discovery. While in vitro assays provide essential preliminary data on a compound's intrinsic anticancer activity, they often fail to recapitulate the intricate interplay of factors that govern tumor growth and drug response in vivo. These factors include drug absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the host's physiological systems. Therefore, in vivo validation is not merely a confirmatory step but a crucial predictive measure of a drug's potential clinical success.
Comparative Efficacy: Correlating In Vitro Potency with In Vivo Antitumor Activity
A key aspect of this guide is the direct comparison of in vitro and in vivo data for specific 1,3,4-oxadiazole derivatives. This allows for a critical assessment of the structure-activity relationship (SAR) in a more clinically relevant context. Below is a table summarizing the performance of selected 1,3,4-oxadiazole derivatives, highlighting the correlation (or lack thereof) between their half-maximal inhibitory concentrations (IC50) in cell culture and their ability to inhibit tumor growth in animal models.
| Compound ID | Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| CMO | HepG2 (Liver) | <27.5 | N/A (In vitro study) | N/A | N/A | [1] |
| AMK OX-8 | A549 (Lung) | 25.04 | DLA-induced solid tumor (mice) | 25 mg/kg, i.p. | Significant reduction in tumor volume and weight | [2][3][4] |
| AMK OX-9 | A549 (Lung) | 20.73 | DLA-induced solid tumor (mice) | 25 mg/kg, i.p. | Significant reduction in tumor volume and weight | [2][3][4] |
| AMK OX-11 | A549 (Lung) | 45.11 | DLA-induced solid tumor (mice) | 25 mg/kg, i.p. | Significant reduction in tumor volume and weight | [2][3][4] |
| AMK OX-12 | A549 (Lung) | 41.92 | DLA-induced solid tumor (mice) | 25 mg/kg, i.p. | Significant reduction in tumor volume and weight | [2][3][4] |
| Compound 9 | L2987 (Lung) | Not Reported | Human lung cancer xenograft (mice) | Not Reported | Confirmed anticancer activity | [5] |
| Compound 8v | K-562 (Leukemia) | 1.95 | N/A (In vitro study) | N/A | N/A | [6] |
Note: DLA stands for Dalton's Lymphoma Ascites. This table is a representative sample and not an exhaustive list of all studied 1,3,4-oxadiazole derivatives.
Key Mechanistic Insights: Targeting Critical Cancer Pathways
The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two of the most prominent targets are the Nuclear Factor-kappa B (NF-κB) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[7] Certain 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway, often by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB.[8] By preventing IκB degradation, these compounds effectively trap NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.
The VEGFR-2 Signaling Pathway
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[9] Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of VEGFR-2, likely by competing with ATP for binding to the kinase domain of the receptor.[10] This inhibition blocks the downstream signaling events, thereby suppressing tumor-induced angiogenesis.
Experimental Protocols: A Step-by-Step Guide to In Vivo Validation
The following protocols are provided as a comprehensive guide for researchers embarking on the in vivo validation of their 1,3,4-oxadiazole derivatives. These protocols are based on established methodologies and best practices in the field.
Human Tumor Xenograft Model
This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's efficacy against human tumors grown in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line of interest (e.g., A549 for lung cancer)
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor engraftment)
-
Sterile PBS and syringes
-
Calipers for tumor measurement
-
Test compound (1,3,4-oxadiazole derivative) and vehicle control
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under sterile conditions according to the supplier's recommendations.
-
Cell Preparation: When cells reach 70-80% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Administer the 1,3,4-oxadiazole derivative and vehicle control to their respective groups via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing schedule and concentration should be based on preliminary toxicity studies.
-
Data Collection and Analysis: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
Acute Oral Toxicity Study (Following OECD Guideline 423)
This study is essential for determining the safety profile of a new compound and for establishing a safe starting dose for efficacy studies.[11][12]
Materials:
-
Healthy, young adult female rats or mice
-
Test compound
-
Vehicle for administration
-
Oral gavage needles
Procedure:
-
Dosing: Following a sighting study to determine the appropriate starting dose, administer the compound sequentially to a small group of animals at a single dose level.
-
Observation: Observe the animals closely for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If no mortality is observed, the dose is increased for the next group of animals. If mortality occurs, the dose is decreased.
-
Endpoint: The study is concluded when the dose that causes mortality in a certain proportion of animals is identified, allowing for the classification of the compound's toxicity.
Pharmacokinetic (PK) Study
A PK study is crucial for understanding the ADME properties of a compound, which directly impact its efficacy and toxicity.
Materials:
-
Mice or rats
-
Test compound
-
Dosing and blood collection equipment
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Drug Administration: Administer a single dose of the 1,3,4-oxadiazole derivative to the animals via the intended clinical route (e.g., intravenous and oral).
-
Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Process the blood samples to separate plasma or serum.
-
Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma/serum samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration-time data and calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
t1/2: Elimination half-life
-
AUC: Area under the plasma concentration-time curve
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (for non-intravenous routes).
-
Conclusion: A Data-Driven Path to Clinical Translation
The successful in vivo validation of the anticancer activity of 1,3,4-oxadiazole derivatives is a multifaceted process that requires a deep understanding of both the compound's mechanism of action and the complexities of the biological system in which it is being tested. By carefully designing and executing the experiments outlined in this guide, and by critically evaluating the correlation between in vitro and in vivo data, researchers can build a robust preclinical data package that provides a strong rationale for advancing these promising compounds into clinical development. This data-driven approach is essential for bridging the gap between the laboratory and the clinic, and for ultimately bringing new and effective cancer therapies to patients in need.
References
- 1. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OECD Guidline on acute and chronic toxicity | PPTX [slideshare.net]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Characterization of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione
Introduction: The Imperative for Methodological Synergy
In the landscape of pharmaceutical development, the rigorous characterization of any active pharmaceutical ingredient (API) is the bedrock upon which safety and efficacy are built. The subject of this guide, 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione, is a heterocyclic compound with a molecular weight of 200.30 g/mol and the formula C9H16N2OS.[1][2][3] Like any potential therapeutic agent, its identity, purity, and strength must be established with unimpeachable certainty. Relying on a single analytical method, no matter how robust, introduces an element of systemic risk. A true measure of confidence is achieved through the cross-validation of orthogonal analytical techniques—methods that measure the same analyte based on different chemical or physical principles.
This guide presents a comparative framework for the cross-validation of four key analytical methods for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that each protocol is a self-validating system fit for its intended purpose.[4][5][6] The objective is not merely to present data but to explain the causality behind our experimental choices, providing researchers and drug development professionals with a blueprint for establishing a comprehensive and reliable analytical control strategy.
The Cross-Validation Workflow: A Strategy for Confidence
Cross-validation serves to demonstrate the consistency and accuracy of results obtained from different analytical procedures.[7] By comparing the data from orthogonal methods, we can identify potential method-specific biases and ensure a more complete understanding of the analyte. The workflow below illustrates a systematic approach to this process.
Caption: Overall workflow for the cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC-UV)
Principle & Rationale: HPLC is the workhorse for purity and assay determination in the pharmaceutical industry. For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 stationary phase provides excellent retention and resolution for such compounds, while a mobile phase of acetonitrile and water allows for fine-tuning of the elution time. UV detection is suitable as the oxadiazole ring contains a chromophore.[8]
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile. Prepare working standards for linearity, accuracy, and precision studies by diluting the stock solution with the mobile phase.
-
Sample Preparation: Prepare the sample solution at a target concentration of 0.1 mg/mL in the mobile phase.
-
Validation Parameters (as per ICH Q2(R2)): [11][12]
-
Specificity: Analyze a placebo blank and a spiked sample to demonstrate that no interference occurs at the retention time of the analyte.
-
Linearity: Analyze five concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL). Plot peak area against concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.[13]
-
Precision (Repeatability & Intermediate):
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[14][15] Given the compound's estimated boiling point of 247.4°C, it is amenable to GC analysis.[1] Mass spectrometry provides high specificity, yielding a fragmentation pattern that serves as a chemical fingerprint for unambiguous identification. This method is orthogonal to HPLC as it involves a different separation mechanism (partitioning into a gaseous mobile phase) and detection principle (mass-to-charge ratio).
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Chromatographic Conditions:
-
Column: 5% Phenyl Polymethylsiloxane capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.[16]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.[16]
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
-
Standard and Sample Preparation: Prepare solutions of the reference standard and sample in a suitable volatile solvent (e.g., Dichloromethane) at a concentration of approximately 0.1 mg/mL.
-
Validation Parameters:
-
Specificity/Identity: Confirm the identity by comparing the retention time and the mass spectrum of the sample peak with that of the reference standard. The fragmentation pattern should match the library or standard spectrum.
-
Linearity, Accuracy, Precision, LOD/LOQ: Follow similar procedures as described for HPLC, using the peak area from the total ion chromatogram (TIC) or a specific ion for quantification.
-
Fourier-Transform Infrared Spectroscopy (FT-IR)
Principle & Rationale: FT-IR is an essential technique for identity confirmation. It works by measuring the absorption of infrared radiation by the molecule's functional groups, creating a unique spectrum that represents its molecular structure. For this compound, FT-IR can confirm the presence of key functional groups such as the N-H bond, the C=S (thione) group, and the C=N bond within the oxadiazole ring.[17][18][19] This provides structural information that is highly complementary to the chromatographic separation techniques.
Experimental Protocol: FT-IR Method
-
Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample powder directly onto the ATR crystal.
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Validation (Specificity):
-
Record the spectrum of the reference standard and the test sample.
-
The positions of the major absorption bands in the sample spectrum must correspond to those in the reference standard spectrum. Key expected bands include:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle & Rationale: UV-Vis spectroscopy is a simple, rapid, and robust method for quantitative analysis of compounds containing chromophores.[20] The conjugated system of the 1,3,4-oxadiazole ring absorbs UV radiation, making it suitable for direct quantification.[19] This technique serves as a quick and orthogonal check for the assay value obtained by HPLC.
Experimental Protocol: UV-Vis Method
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Use a UV-grade solvent in which the compound is soluble and that is transparent in the measurement region (e.g., Methanol or Acetonitrile).
-
Procedure:
-
Determine λmax: Scan a dilute solution of the compound (e.g., 10 µg/mL) from 400 nm to 200 nm to identify the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of at least five standard solutions of known concentrations. Measure the absorbance of each at the predetermined λmax.
-
Sample Analysis: Prepare the sample solution to have a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax.
-
-
Validation Parameters:
-
Specificity: Analyze the solvent blank to ensure no interference.
-
Linearity, Accuracy, Precision: Validate following the principles of ICH Q2(R2), similar to the HPLC method, using absorbance as the response.
-
Comparative Data Summary
To effectively cross-validate, the results from each quantitative method must be compared. The following table presents hypothetical validation data for our target compound, illustrating how performance characteristics can be objectively assessed.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy | Acceptance Criteria (ICH Q2(R2)) |
| Specificity | No interference at analyte RT | Unique mass spectrum and RT | N/A (Less specific) | Method is specific for the analyte. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | r² ≥ 0.995 |
| Range (µg/mL) | 10 - 150 | 5 - 100 | 2 - 20 | Dependent on application |
| Accuracy (% Recovery) | 99.2% - 100.5% | 98.5% - 101.0% | 98.9% - 100.8% | 98.0% - 102.0% |
| Precision (%RSD) | ||||
| - Repeatability | ≤ 0.8% | ≤ 1.2% | ≤ 1.0% | %RSD ≤ 2.0% |
| - Intermediate | ≤ 1.1% | ≤ 1.5% | ≤ 1.3% | %RSD ≤ 2.0% |
| LOD (µg/mL) | 0.5 | 0.2 | 0.1 | Reportable |
| LOQ (µg/mL) | 1.5 | 0.7 | 0.4 | Reportable |
| Assay vs. Standard | 99.7% | 99.5% | 100.1% | Results should be concordant |
Synthesizing the Results: An Integrated Analytical Strategy
No single method is sufficient. A robust analytical control strategy leverages the strengths of multiple, orthogonal techniques. The cross-validation data confirms that HPLC, GC-MS, and UV-Vis provide concordant assay results, lending high confidence to the quantification of this compound.
Caption: Complementary roles of each analytical technique.
-
For Routine Quality Control (QC) Release and Stability Testing: The validated HPLC-UV method is ideal. It demonstrates excellent accuracy, precision, and linearity for both assay and purity analysis.[9][10][21]
-
For Identity Confirmation: A dual approach is recommended. FT-IR provides a rapid and definitive confirmation of the functional group structure, while GC-MS provides an orthogonal confirmation based on retention time and mass spectral fingerprint.
-
For Impurity Profiling: HPLC-UV is the primary tool for detecting non-volatile impurities. GC-MS is essential for identifying and controlling any potential volatile or semi-volatile impurities that may not be detected by HPLC.
-
For Rapid Assay Checks: The UV-Vis method, once validated, can be used for rapid in-process checks or formulation screening where the full rigor of HPLC is not immediately required.
Conclusion
The cross-validation of these four analytical methods—HPLC, GC-MS, FT-IR, and UV-Vis—establishes a multi-faceted and robust analytical framework for the characterization of this compound. By demonstrating concordance between orthogonal techniques and adhering to the validation principles of ICH Q2(R2), we build a foundation of trust in our analytical data.[22][23] This integrated strategy ensures that the identity, strength, quality, and purity of the API are controlled not by a single measurement, but by a consensus of complementary scientific evidence, thereby upholding the highest standards of scientific integrity and regulatory compliance.
References
- 1. echemi.com [echemi.com]
- 2. 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | C9H16N2OS | CID 3034773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS: 66473-10-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. e-b-f.eu [e-b-f.eu]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. emerypharma.com [emerypharma.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. sctunisie.org [sctunisie.org]
- 18. mdpi.com [mdpi.com]
- 19. journalspub.com [journalspub.com]
- 20. journalspub.com [journalspub.com]
- 21. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 22. m.youtube.com [m.youtube.com]
- 23. qbdgroup.com [qbdgroup.com]
The Heptyl Moiety: Unraveling its Role in the Bioactivity of 5-Alkyl-1,3,4-oxadiazole-2(3H)-thiones
A Comparative Guide to the Structure-Activity Relationship of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione and its Analogs for Researchers in Drug Discovery.
The 1,3,4-oxadiazole-2(3H)-thione scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This guide delves into the structure-activity relationship (SAR) of this versatile core, with a specific focus on the influence of the C5-alkyl substituent. We will use this compound as our central compound, comparing its anticipated biological profile with shorter- and longer-chain alkyl analogs. This analysis is grounded in the understanding that lipophilicity, conferred by the alkyl chain, is a critical determinant of a molecule's ability to traverse biological membranes and interact with molecular targets.
The Significance of the 1,3,4-Oxadiazole-2(3H)-thione Core
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, capable of participating in hydrogen bonding interactions, which can enhance binding to biological targets.[1] The exocyclic thione group is crucial for the biological activities of these compounds, and its tautomeric thiol form allows for various substitutions, leading to a wide array of derivatives.[2] This class of compounds has demonstrated a broad spectrum of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5]
Synthesis of 5-Alkyl-1,3,4-oxadiazole-2(3H)-thiones: A Generalized Protocol
The synthesis of 5-alkyl-1,3,4-oxadiazole-2(3H)-thiones is a well-established multi-step process that typically begins with a fatty acid corresponding to the desired alkyl chain length. The rationale behind this synthetic route is the reliable and high-yielding conversion of readily available starting materials into the target heterocyclic system.
Caption: General synthetic workflow for 5-alkyl-1,3,4-oxadiazole-2(3H)-thiones.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis starting from octanoic acid.
Step 1: Esterification of Octanoic Acid
-
In a round-bottom flask, dissolve octanoic acid (1 equivalent) in methanol (10 volumes).
-
Carefully add concentrated sulfuric acid (catalytic amount) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product, methyl octanoate, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Synthesis of Octanoic Hydrazide
-
Dissolve the crude methyl octanoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Reflux the mixture for 8-12 hours.
-
Upon cooling, the product, octanoic hydrazide, will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the pure hydrazide.
Step 3: Cyclization to this compound
-
To a solution of potassium hydroxide (1.2 equivalents) in ethanol, add octanoic hydrazide (1 equivalent).
-
Add carbon disulfide (1.5 equivalents) dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 10-14 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.
Structure-Activity Relationship: The Influence of the C5-Alkyl Chain
The length of the alkyl chain at the C5 position of the 1,3,4-oxadiazole-2(3H)-thione ring plays a pivotal role in modulating the biological activity of these compounds, primarily by influencing their lipophilicity.
Caption: Relationship between C5-alkyl chain length and biological activity.
Comparative Analysis of Biological Activity
While direct comparative data for this compound is limited, we can extrapolate its potential activity based on studies of analogous series. Research indicates a strong correlation between the length of the C5-alkyl chain and antimicrobial efficacy.
| Compound Class | Alkyl Chain Length | Observed Biological Activity | Reference |
| 5-Alkyl-2-amino-1,3,4-oxadiazoles | C10 to C12 | Most active against M. tuberculosis | [6] |
| 5-Alkyl-1,3,4-oxadiazole derivatives | C12 (dodecyl) | Most potent antibacterial and antifungal activity | [6] |
Based on these findings, it is hypothesized that:
-
Short-chain analogs (e.g., 5-Methyl, 5-Propyl): These compounds are expected to exhibit lower antimicrobial activity due to insufficient lipophilicity, hindering their ability to effectively penetrate microbial cell membranes.
-
This compound: Possessing a medium-length alkyl chain, this compound is anticipated to have a balanced hydrophilic-lipophilic character. This balance likely confers moderate to good antimicrobial and antifungal activity. Its lipophilicity should be sufficient for membrane interaction without being excessively hydrophobic, which can sometimes lead to poor aqueous solubility and bioavailability.
-
Long-chain analogs (e.g., 5-Undecyl, 5-Dodecyl): These analogs, with their extended alkyl chains, are predicted to show the highest antimicrobial and antitubercular activities.[6] The increased lipophilicity is thought to enhance their ability to disrupt the lipid-rich cell walls of bacteria, particularly mycobacteria.[6]
Protocols for Biological Evaluation
To empirically validate the hypothesized structure-activity relationships, standardized in vitro assays are essential.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a gold standard for quantifying the in vitro potency of antimicrobial agents.[7][8]
-
Preparation of Compound Stock Solution: Dissolve the synthesized 5-alkyl-1,3,4-oxadiazole-2(3H)-thione derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[8]
Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric method used to assess the cytotoxic potential of compounds against cancer cell lines.[9][10][11]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conclusion
The 5-heptyl substituent in this compound positions it as a compound of significant interest within the broader class of 5-alkyl analogs. Based on established SAR trends, it is projected to exhibit a favorable balance of lipophilicity and aqueous solubility, likely translating to moderate to good antimicrobial and potentially anticancer activities. Its performance is expected to be superior to short-chain analogs but less potent than long-chain counterparts in antimicrobial assays where membrane disruption is a key mechanism of action. The provided experimental protocols offer a robust framework for the synthesis and systematic evaluation of this compound and its analogs, enabling researchers to further elucidate the nuanced effects of alkyl chain length on the therapeutic potential of the 1,3,4-oxadiazole-2(3H)-thione scaffold.
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchhub.com [researchhub.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers for Drug Discovery Professionals
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the five-membered oxadiazole rings are considered "privileged scaffolds" due to their metabolic stability and ability to participate in various non-covalent interactions with biological targets. The two most stable and widely studied isomers, 1,2,4-oxadiazole and 1,3,4-oxadiazole, are cornerstone moieties in the design of novel cytotoxic agents.[1][2]
This guide provides a comparative analysis of the cytotoxic profiles of these two key isomers. While it is crucial to recognize that the biological activity of an oxadiazole derivative is profoundly dictated by the nature and arrangement of its substituents, this exploration of the available literature reveals important trends and strategic insights for researchers in oncology drug development. We will delve into experimental data, structure-activity relationships (SAR), and common methodologies to provide a nuanced understanding of how these isomers perform in the context of cancer cell cytotoxicity.
The Cytotoxic Profile of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a prolific scaffold in the realm of anticancer research, with a vast number of derivatives reported to exhibit potent antiproliferative activity across a multitude of cancer cell lines.[1][3][4] The arrangement of its heteroatoms allows for diverse substitution patterns, making it a versatile core for modulating potency and selectivity.
Mechanistic Insights: The anticancer effects of 1,3,4-oxadiazole derivatives are not monolithic; they operate through various mechanisms of action.[4] Studies have shown that these compounds can act as potent enzyme inhibitors, targeting key players in cancer progression such as:
-
Telomerase: An enzyme crucial for immortalizing cancer cells.[1][2]
-
Histone Deacetylase (HDAC): A class of enzymes involved in epigenetic regulation of gene expression.[2][5]
-
Kinases and Growth Factors: Such as Epidermal Growth Factor Receptor (EGFR).[1]
Furthermore, many derivatives induce programmed cell death (apoptosis) and have demonstrated antiangiogenic properties.[6][7] A notable advantage observed in some studies is the selective cytotoxicity of certain 1,3,4-oxadiazole compounds towards cancerous cells while being comparatively safer for normal cell lines.[6]
Experimental Data & Structure-Activity Relationships: The cytotoxic potency of 1,3,4-oxadiazole derivatives is critically dependent on the substituents at the C2 and C5 positions. The table below summarizes the activity of several representative compounds from the literature.
| Compound/Derivative Class | Target Cancer Cell Line(s) | IC50 Value (µM) | Key Structural Features | Reference |
| AMK OX-8 & AMK OX-12 | A549 (Lung), HeLa (Cervical) | 25.04 (A549), 32.91 (HeLa) | Varied aromatic substituents | [6] |
| Benzimidazole Hybrids | MCF-7 (Breast) | Stronger than 5-fluorouracil | Benzimidazole moiety linked to the oxadiazole core | [1] |
| Compound 5 (Caffeic Acid-based) | U87, T98G, LN229 (Glioblastoma) | 34.4 - 37.9 | Caffeic acid scaffold with a furan ring | [8][9] |
| Quinoline Conjugates | HepG2 (Liver) | 0.8 - 1.2 | Quinoline ring system attached | [2] |
| HDAC Inhibitor (Compound 16) | HCT-116 (Colon) | 0.28 | Hydroxamic acid as a surface recognition cap group | [2] |
SAR analyses reveal that incorporating planar aromatic systems, such as quinoline or benzimidazole, often enhances cytotoxic activity.[1][2] The presence of electron-donating groups on a phenyl ring conjugated to the oxadiazole core has also been shown to increase toxicity.[2]
The Cytotoxic Profile of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole isomer, while perhaps slightly less explored than its 1,3,4-counterpart in older literature, has rapidly emerged as an equally valuable scaffold in modern drug discovery.[2][10] It is found in several natural products and has been successfully employed to develop highly potent synthetic cytotoxic agents.
Mechanistic Insights: Derivatives of 1,2,4-oxadiazole have been shown to induce cytotoxicity through distinct and potent mechanisms, including:
-
Cell Cycle Arrest: Many compounds cause cells to halt in the G0/G1 phase, preventing proliferation.[11][12]
-
Induction of Apoptosis: The compounds can trigger the apoptotic cascade, confirmed through assays measuring phosphatidylserine exposure and morphological changes.[11][12]
-
Proteasome Inhibition: Specific derivatives have been designed as highly selective inhibitors of chymotrypsin-like (CT-L) activity in the proteasome.[2]
Like their 1,3,4-isomers, some 1,2,4-oxadiazole derivatives exhibit preferential toxicity towards cancer cells over normal cells.[11]
Experimental Data & Structure-Activity Relationships: The table below highlights the cytotoxic potential of several 1,2,4-oxadiazole derivatives.
| Compound/Derivative Class | Target Cancer Cell Line(s) | IC50 Value (µM) | Key Structural Features | Reference |
| Nortopsentin Analogs (17a) | MCF-7 (Breast), HCT-116 (Colon) | 0.65 (MCF-7) | Bioisosteric replacement of imidazole in a marine natural product | [10][12] |
| Compound 1 (Ferulic Acid-based) | U87, T98G, LN229 (Glioblastoma) | 39.2 - 160.3 | Ferulic acid scaffold with a phenyl group | [8][9] |
| Benzothiazole Hybrids | DLD1 (Colorectal), CaCo-2 (Colon) | 0.35 (DLD1), 4.96 (CaCo-2) | Benzothiazole moiety attached to the oxadiazole core | [13] |
| Imidazopyrazine Hybrids (16b) | MCF-7 (Breast) | 0.22 | Imidazopyrazine ring system | [14] |
The SAR for 1,2,4-oxadiazoles often points to the benefit of linking the core to other heterocyclic systems. The development of nortopsentin analogs, where a 1,2,4-oxadiazole replaces a central imidazole ring, is a prime example of successful bioisosteric replacement leading to sub-micromolar potency.[10][11]
Isomer Comparison: A Head-to-Head Perspective
A direct comparison of the intrinsic cytotoxicity of the two oxadiazole scaffolds is challenging, as activity is overwhelmingly driven by the appended functional groups. However, studies that evaluate both isomers within a single coherent series provide the clearest insights.
A key study by Sucu and colleagues synthesized and evaluated caffeic and ferulic acid-based derivatives of both 1,2,4- and 1,3,4-oxadiazoles against glioblastoma (GBM) cell lines.[8][9] Their findings were illuminating:
-
The most potent compound from the 1,2,4-oxadiazole series (Compound 1) exhibited significant activity.[8]
-
The most potent compound from the 1,3,4-oxadiazole series (Compound 5) also showed high inhibitory activity, with IC50 values around 35 µM against all tested GBM lines.[8][9]
This demonstrates that potent cytotoxic agents can be developed from both isomeric scaffolds. The choice of isomer is therefore not a simple question of which is "more active," but rather a strategic decision based on synthetic accessibility, the desired three-dimensional orientation of substituents, and other drug-like properties. In a fascinating approach, some researchers have even synthesized hybrid molecules containing both a 1,2,4- and a 1,3,4-oxadiazole ring, suggesting the complementary value of each core in a single agent.[2]
Experimental Protocols for Cytotoxicity Assessment
To ensure scientific integrity, the methods used to evaluate cytotoxicity must be robust and reproducible. The most frequently cited method in the reviewed literature is the MTT assay.
Standard Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. It relies on the ability of NADPH-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1,2,4- and 1,3,4-oxadiazole derivatives) in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the treated cells for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 150 µL of DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for MTT Cytotoxicity Assay.
Mechanism of Action (MoA) Elucidation
Beyond determining IC50 values, understanding how a compound induces cell death is critical. A common workflow involves treating cells and then subjecting them to assays that can reveal apoptosis or effects on the cell cycle.
Caption: General workflow for MoA studies.
-
Apoptosis Staining: Acridine Orange (AO) and Ethidium Bromide (EB) double staining is a simple fluorescence microscopy method to visualize cell health. Live cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells are orange-red, and necrotic cells are uniformly orange-red.[7][11]
-
Cell Cycle Analysis: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. By treating cells, fixing them, staining with PI, and analyzing via flow cytometry, one can quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M), revealing any drug-induced cell cycle arrest.[11][12]
Conclusion
Both 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers are unequivocally valuable scaffolds for the development of novel cytotoxic agents. The available body of evidence does not suggest an inherent cytotoxic superiority of one isomer over the other. Instead, the research demonstrates that high potency can be achieved with either core through judicious selection of substituents that optimize interactions with specific anticancer targets.
For the drug development professional, the choice between these isomers should be guided by a holistic strategy that considers synthetic tractability, the desired vectoral display of key pharmacophoric elements, and the overall physicochemical profile required for a viable drug candidate. Future research focusing on matched molecular pair analysis could further dissect the subtle contributions of the isomeric core to biological activity and ADME/Tox properties, providing even deeper insights for rational drug design.
References
- 1. mdpi.com [mdpi.com]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity [mdpi.com]
- 12. New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 1,3,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous therapeutic agents due to its favorable metabolic stability and ability to participate in hydrogen bonding.[1][2] This heterocycle is often employed as a bioisostere for esters and amides, enhancing the pharmacokinetic profiles of drug candidates.[3] Given its significance, the reliable and reproducible synthesis of 1,3,4-oxadiazole derivatives is of paramount importance for researchers in drug discovery and development.
This guide provides an in-depth comparison of the most common and recently developed synthetic methods for 1,3,4-oxadiazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these reactions, offering insights into the factors that govern their success and reproducibility. Our focus is on providing practical, field-proven knowledge to empower you to select and execute the most suitable synthetic strategy for your target molecules.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the 1,3,4-oxadiazole ring predominantly relies on the formation of the O-C-N linkage through cyclization of a suitable precursor. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution pattern, and the tolerance of functional groups on the substrates. Here, we compare the most prevalent methods, assessing them on key performance indicators such as yield, substrate scope, reaction conditions, and, critically, their implied reproducibility.
Cyclodehydration of 1,2-Diacylhydrazines
This is arguably the most classical and widely employed method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[4] The reaction involves the intramolecular cyclization of a 1,2-diacylhydrazine intermediate, which is typically prepared by the acylation of a hydrazide.
Mechanism: The reaction proceeds via the activation of one of the carbonyl groups by a dehydrating agent, followed by nucleophilic attack from the other amide oxygen and subsequent dehydration to form the stable 1,3,4-oxadiazole ring.
Common Dehydrating Agents: A variety of reagents can be used to effect this transformation, including:
-
Harsh acidic reagents: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and phosphorus oxychloride (POCl₃) are effective but often require high temperatures and can be incompatible with sensitive functional groups.[4][5]
-
Milder reagents: Thionyl chloride (SOCl₂), triflic anhydride, and Burgess reagent have also been utilized.[6] More recently, reagents like XtalFluor-E have been shown to promote cyclodehydration under milder conditions.[7][8]
Reproducibility Insights: While this method is a workhorse in the field, its reproducibility can be influenced by several factors:
-
Purity of the 1,2-diacylhydrazine: Impurities can lead to side reactions and lower yields.
-
Choice and handling of the dehydrating agent: The effectiveness of dehydrating agents can be sensitive to moisture.
-
Reaction temperature and time: Careful optimization is often required to ensure complete cyclization without decomposition of the product.
Despite these considerations, the cyclodehydration of 1,2-diacylhydrazines remains a robust and scalable method, particularly when milder and more selective dehydrating agents are employed.
Oxidative Cyclization of Acylhydrazones
This method provides a powerful alternative for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, starting from readily available acylhydrazones, which are formed by the condensation of an aldehyde with a hydrazide.
Mechanism: The reaction involves the oxidation of the acylhydrazone, which facilitates an intramolecular cyclization onto the oxygen atom, followed by elimination to afford the aromatic 1,3,4-oxadiazole.
Common Oxidizing Agents: A broad range of oxidizing agents have been reported, including:
-
Halogen-based reagents: Iodine (I₂) in the presence of a base like potassium carbonate is a popular and effective system.[9] 1,3-Dibromo-5,5-dimethylhydantoin has also been used.[4]
-
Hypervalent iodine reagents: Reagents such as (diacetoxyiodo)benzene (DIB) and Dess-Martin periodinane offer mild and efficient alternatives.
-
Other oxidizing agents: Potassium permanganate (KMnO₄), lead dioxide (PbO₂), and chloramine-T have also been successfully employed.[5]
Reproducibility Insights: The oxidative cyclization of acylhydrazones is generally considered a highly reproducible method due to:
-
Mild reaction conditions: Many of the modern protocols operate at or near room temperature.
-
High functional group tolerance: The use of selective oxidizing agents allows for the presence of a wide variety of functional groups in the substrates.
-
One-pot variations: The in situ formation of the acylhydrazone followed by oxidative cyclization can streamline the process and improve overall efficiency.[3]
The iodine-mediated oxidative cyclization, in particular, stands out as a reliable and scalable method that is frequently utilized in the literature.
Synthesis of 2-Amino-1,3,4-oxadiazoles
2-Amino-1,3,4-oxadiazoles are a particularly important subclass due to their prevalence in bioactive molecules. The most common synthetic approaches for this scaffold involve the cyclization of semicarbazide or thiosemicarbazide derivatives.
Common Routes:
-
From Acylsemicarbazides: Dehydration of acylsemicarbazides using reagents like POCl₃ can provide 2-amino-1,3,4-oxadiazoles.[4]
-
From Acylthiosemicarbazides: Oxidative desulfurization and cyclization of acylthiosemicarbazides is a highly efficient method. Reagents such as tosyl chloride/pyridine or iodine are commonly used.[4][9] The thiosemicarbazide precursors are generally more reactive than their semicarbazide counterparts.[4]
-
From Hydrazides and Cyanogen Bromide: This method offers a direct route to 2-amino-1,3,4-oxadiazoles but involves the use of the highly toxic reagent cyanogen bromide.[4]
Reproducibility Insights: The cyclization of acylthiosemicarbazides mediated by tosyl chloride or iodine is a widely adopted and reproducible method for accessing 2-amino-1,3,4-oxadiazoles, often providing high yields.[4][9]
Modern and One-Pot Methodologies
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for 1,3,4-oxadiazole synthesis.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for both cyclodehydration and oxidative cyclization reactions.[10]
-
One-Pot Procedures: Several one-pot methods have been developed that combine multiple synthetic steps, such as the condensation of a carboxylic acid with a hydrazide followed by in situ cyclization, thereby reducing purification steps and improving overall efficiency.[11][12]
-
Electrochemical Synthesis: An emerging approach involves the electrochemical oxidative cyclization of N-acyl hydrazones, offering a mild and sustainable alternative to the use of stoichiometric chemical oxidants.[3]
Reproducibility Insights: One-pot and microwave-assisted methods, when well-optimized, can offer excellent reproducibility and are amenable to high-throughput synthesis. Electrochemical methods are still relatively new but hold great promise for highly controlled and reproducible syntheses.
Comparative Summary of Synthetic Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Reported Yields | Implied Reproducibility |
| Cyclodehydration of 1,2-Diacylhydrazines | 1,2-Diacylhydrazines | POCl₃, PPA, SOCl₂, XtalFluor-E | Well-established, versatile | Can require harsh conditions, sensitive to substrate purity | 65-95%[13] | Good to Excellent (with optimized conditions and pure starting materials) |
| Oxidative Cyclization of Acylhydrazones | Acylhydrazones | I₂, DIB, Dess-Martin periodinane | Mild conditions, high functional group tolerance, one-pot variations | Requires an oxidizing agent | 70-94%[10][14] | Excellent (especially iodine-mediated methods) |
| Synthesis of 2-Amino-1,3,4-oxadiazoles | Acyl(thio)semicarbazides | POCl₃, TsCl, I₂ | Efficient access to a key subclass | Can involve toxic reagents (e.g., CNBr) | 62-99%[4][14] | Good to Excellent (especially from acylthiosemicarbazides) |
| Microwave-Assisted Synthesis | Various | N/A (energy source) | Rapid reaction times, often higher yields | Requires specialized equipment | 70-90%[10] | Excellent (with precise control of parameters) |
| One-Pot Syntheses | Carboxylic acids, hydrazides, aldehydes | Various coupling and cyclizing agents | High efficiency, reduced workup | Requires careful optimization of multiple reaction steps | 69-83%[3][11] | Good to Excellent (once optimized) |
Detailed Experimental Protocols
The following protocols are presented as examples of robust and reproducible methods for the synthesis of 1,3,4-oxadiazoles.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Iodine-Mediated Oxidative Cyclization of Acylhydrazones
This method is highly reliable and proceeds under mild conditions with a broad substrate scope.[9]
Workflow Diagram:
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 13. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 14. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
A Comparative Docking Analysis of 1,3,4-Oxadiazole-2-thione Inhibitors: A Guide for Target-Based Drug Discovery
The 1,3,4-oxadiazole-2-thione scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored as inhibitors for a diverse array of therapeutic targets. This guide provides a comparative analysis of molecular docking studies of these inhibitors against various key proteins, offering insights into their binding mechanisms and structure-activity relationships (SAR). The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this scaffold in designing novel and potent inhibitors.
The Versatility of the 1,3,4-Oxadiazole-2-thione Scaffold
The unique electronic and structural features of the 1,3,4-oxadiazole-2-thione ring system contribute to its ability to interact with a wide range of biological targets. The presence of nitrogen and oxygen heteroatoms allows for hydrogen bonding, while the thione group can act as a hydrogen bond acceptor or participate in metal coordination, for instance, with the zinc ion in metalloenzymes. This versatility has led to the development of inhibitors for targets implicated in cancer, infectious diseases, and metabolic disorders.[1][2][3][4]
Comparative Docking Performance Across Key Therapeutic Targets
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information on binding affinity and interactions.[5] The following sections compare the docking performance of 1,3,4-oxadiazole-2-thione derivatives against several well-validated drug targets.
Anticancer Targets
The 1,3,4-oxadiazole-2-thione scaffold has shown significant promise in the development of anticancer agents by targeting various proteins involved in cancer progression.[1][6][7]
Several studies have investigated 1,3,4-oxadiazole-2-thione derivatives as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[6][8] Docking studies have revealed that these compounds can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[6][9]
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 | Reference |
| Compound 5h | Tubulin (HepG2) | Not explicitly stated, but confirmed mechanism | Not explicitly stated | 81.1% inhibition of tubulin polymerization | [6] |
| Compounds 7e and 7f | Tubulin | Not explicitly stated, but confirmed mechanism | Not explicitly stated | 3.19-8.21 μM (MCF-7, HCT116, HepG2) | [9] |
The epidermal growth factor receptor (EGFR) is a crucial target in various cancers. Docking studies of 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown their potential to bind to the ATP-binding site of the EGFR tyrosine kinase domain.[10][11]
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (HeLa cells) | Reference |
| Compound IIe | EGFR Tyrosine Kinase (PDB: 1M17) | -7.89 | Gln767, Met769, Thr766 | 25.1 μM | [10] |
| Compound IIb | EGFR Tyrosine Kinase (PDB: 1M17) | -7.57 | Met769 | 19.9 μM | [10] |
Urease Inhibitors for Peptic Ulcers
Urease is a nickel-containing enzyme that plays a key role in the pathogenesis of peptic ulcers by Helicobacter pylori. The thione group of 1,3,4-oxadiazole-2-thiones can effectively chelate the nickel ions in the active site of urease, leading to potent inhibition.[2][12][13][14]
| Compound | Target | Docking Score | Key Interacting Residues | Experimental IC50 | Reference |
| Compound 4j | Jack Bean Urease | Not explicitly stated | Not explicitly stated | 1.15 μM | [14] |
| Compound 7d | Urease | -7.4 kcal/mol | His593 | 161.6 ± 5.8 µM | [15] |
| Mannich bases (5-17) | Urease (PDB: 5FSE) | Promising (not quantified) | Not explicitly stated | 5.93 ± 0.13 to 9.76 ± 0.11 μM | [2] |
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. The thione group of 1,3,4-oxadiazole-2-thiones can coordinate with the zinc ion in the active site of CAs, making them effective inhibitors.[4][16][17][18]
| Compound | Target | Inhibition Constant (Kᵢ) | Key Interacting Residues | Experimental IC50 | Reference |
| Compound 5c | hCA IX | 1.25 μM | Zinc ion | Not explicitly stated | [16] |
| Compound 7g | Carbonic Anhydrase | Not explicitly stated | Not explicitly stated | 0.1 µM | [17] |
| Compound 4a | CA-II | Not explicitly stated | Thr199, Thr200, Gln92 | 12.1 ± 0.86 µM | [18] |
Antibacterial Agents Targeting FabH
β-ketoacyl-acyl carrier protein synthase III (FabH) is an essential enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibacterial agents.[3] Docking studies have shown that 1,3,4-oxadiazole-2-thione derivatives can effectively bind to the active site of FabH.[3]
| Compound | Target | Docking Score | Key Interacting Residues | Experimental IC50 | Reference |
| Compound 7q | E. coli FabH | Not explicitly stated | Critical active site residues | 2.45 μM | [3] |
Experimental Protocol: A Step-by-Step Guide to Comparative Docking Studies
The following protocol outlines a generalized workflow for conducting a comparative molecular docking study. The choice of software and specific parameters may vary depending on the target and ligands.
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the 1,3,4-oxadiazole-2-thione inhibitors.
-
Convert the 2D structures to 3D structures.
-
Assign appropriate atom types and charges.
-
Minimize the energy of the ligand structures to obtain their most stable conformations.
-
-
Binding Site Definition:
-
Identify the active site of the protein. This can be done based on the location of the co-crystallized ligand in the PDB structure or through literature reports.
-
Define a grid box around the active site to encompass the binding pocket.
-
-
Molecular Docking:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the defined binding site of the protein.
-
The docking algorithm will generate multiple binding poses for each ligand.
-
-
Pose Selection and Scoring:
-
The generated poses are ranked based on a scoring function that estimates the binding affinity.[19]
-
The pose with the best score (e.g., lowest binding energy) is typically selected as the most probable binding mode.
-
-
Analysis of Interactions:
-
Visualize the best-docked pose of each ligand within the protein's active site.
-
Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the surrounding amino acid residues.
-
-
Comparative Analysis:
-
Compare the docking scores and binding modes of different inhibitors to understand their structure-activity relationships.
-
Relate the in silico findings with experimental data (e.g., IC50 values) to validate the docking protocol.
-
Visualization of the Docking Workflow
Caption: A generalized workflow for comparative molecular docking studies.
Logical Relationship of Key Docking Concepts
Caption: Interrelationship of core concepts in molecular docking.
Conclusion
This guide highlights the significant potential of 1,3,4-oxadiazole-2-thione derivatives as inhibitors for a wide range of therapeutic targets. Comparative docking studies provide a valuable framework for understanding the molecular basis of their inhibitory activity and for guiding the design of new, more potent compounds. The presented data and methodologies serve as a foundational resource for researchers engaged in the rational design and development of novel therapeutics based on this versatile scaffold. The strong correlation often observed between in silico predictions and in vitro experimental results underscores the importance of integrating computational approaches in modern drug discovery pipelines.
References
- 1. jusst.org [jusst.org]
- 2. Synthesis, biological evaluation and molecular docking studies of Mannich bases derived from 1, 3, 4-oxadiazole- 2-thiones as potential urease inhibitors | Tropical Journal of Pharmaceutical Research [ajol.info]
- 3. Design, Synthesis and Molecular Docking of 1,3,4-Oxadiazole-2(3H)-thione Derivatives Containing 1,4-Benzodioxane Skeleton as Potential FabH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds | Semantic Scholar [semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis, urease inhibition, antioxidant, antibacterial, and molecular docking studies of 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, carbonic anhydrase inhibition, anticancer activity, and molecular docking studies of 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. chemrxiv.org [chemrxiv.org]
A Tale of Two Bioisosteres: A Comparative Guide to 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in Biological Systems
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Two Privileged Heterocycles
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to the successful design of novel therapeutics. Among the five-membered aromatic rings, 1,3,4-oxadiazoles and 1,3,4-thiadiazoles have emerged as "privileged structures" due to their wide-ranging biological activities and favorable pharmacokinetic profiles.[1] Their structural similarity, differing only by the substitution of an oxygen atom for a sulfur atom, presents a classic case of bioisosterism, where the replacement of one functional group with another having similar steric and electronic properties can lead to significant modulation of a molecule's biological activity and disposition. This guide provides a comprehensive comparison of these two critical pharmacophores, delving into their synthesis, physicochemical properties, biological activities, and metabolic fate, supported by experimental data to inform rational drug design.
At a Glance: Key Physicochemical and Biological Distinctions
The decision to employ a 1,3,4-oxadiazole versus a 1,3,4-thiadiazole core in a drug candidate is a nuanced one, driven by the specific therapeutic target and desired pharmacokinetic profile. The substitution of oxygen for sulfur, a seemingly subtle change, imparts distinct properties to the resulting molecule.
| Property | 1,3,4-Oxadiazole Derivatives | 1,3,4-Thiadiazole Derivatives | Rationale for Difference |
| Lipophilicity (LogP) | Generally lower | Generally higher | Sulfur is less electronegative and more polarizable than oxygen, contributing to increased lipophilicity.[1] |
| Aqueous Solubility | Generally higher | Generally lower | Increased lipophilicity typically correlates with decreased aqueous solubility.[1] |
| Hydrogen Bonding | The ring oxygen can act as a hydrogen bond acceptor. | The ring sulfur is a weak hydrogen bond acceptor. However, the nitrogen atoms in both rings are key hydrogen bond acceptors. | The lone pairs on the larger sulfur atom are more diffuse and less available for hydrogen bonding compared to oxygen. |
| Metabolic Stability | Generally considered metabolically stable, but can be susceptible to enzymatic cleavage under certain conditions. | The C-S bond is generally more stable to enzymatic hydrolysis than the C-O bond, potentially leading to increased metabolic stability.[1] | The inherent strength of the C-S bond contributes to greater resistance to metabolic degradation. |
| Bioisosteric Role | Often used as a bioisostere for carboxylic acids, esters, and amides.[2] | Frequently employed as a bioisostere for amides and thiazoles.[3] | The electronic and geometric properties of the rings mimic those of the functional groups they replace. |
The Synthetic Landscape: Crafting the Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Fortunately, a variety of robust methods exist for the preparation of both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, often starting from common precursors.
General Synthetic Strategies
A prevalent and versatile approach for the synthesis of both heterocycles involves the cyclization of acylhydrazide or acylthiosemicarbazide intermediates. The choice of the cyclizing agent dictates the final heterocyclic ring.
Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization of N-Acylhydrazones
This protocol describes a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.
Materials:
-
Substituted aromatic acid hydrazide (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Glacial acetic acid (10 mL)
-
Bromine (a few drops)
-
Anhydrous sodium acetate
-
Ethanol
Procedure:
-
A mixture of the substituted aromatic acid hydrazide (1 mmol) and the corresponding aromatic aldehyde (1 mmol) in glacial acetic acid (10 mL) is refluxed for 2-3 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated N-acylhydrazone is filtered, washed with water, and dried.
-
The synthesized N-acylhydrazone (1 mmol) is dissolved in glacial acetic acid (10 mL).
-
A solution of bromine in glacial acetic acid is added dropwise with constant stirring until the color of bromine persists.
-
The mixture is stirred for an additional 30 minutes at room temperature.
-
The reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with a dilute solution of sodium bisulfite to remove excess bromine, and then with water.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-Thiadiazoles
This protocol outlines a typical synthesis of 2-amino-1,3,4-thiadiazole derivatives.
Materials:
-
Substituted carboxylic acid (10 mmol)
-
Thiosemicarbazide (10 mmol)
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (as catalyst)
-
Appropriate solvent (e.g., ethanol)
-
Ice
-
Ammonia solution
Procedure:
-
A mixture of the substituted carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol) is prepared.
-
The mixture is cooled in an ice bath, and phosphorus oxychloride (5 mL) is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is refluxed for 2-4 hours.
-
The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice.
-
The resulting solution is neutralized with a suitable base (e.g., ammonia solution) to precipitate the crude product.
-
The solid is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.[4]
Biological Activity: A Comparative Analysis
Both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have demonstrated a remarkable breadth of biological activities. The choice between these two scaffolds can significantly impact the potency and selectivity of a drug candidate.
Anticancer Activity
Derivatives of both ring systems have been extensively investigated as potential anticancer agents, targeting a variety of mechanisms.
A comparative study on benzo[a]annulene-based derivatives revealed that while both series showed significant antiproliferative activity, the 1,3,4-oxadiazole analogs were generally more potent than their 1,3,4-thiadiazole counterparts against several human cancer cell lines, including HeLa, MDA-MB-231, PANC-1, and A549.[5]
Table 1: Comparative in vitro Anticancer Activity (GI₅₀ in µM) of Benzo[a]annulene Derivatives
| Compound ID | Heterocyclic Core | HeLa | MDA-MB-231 | PANC-1 | A549 |
| Compound Xa | 1,3,4-Oxadiazole | 0.085 | 0.079 | 0.112 | 0.098 |
| Compound Xb | 1,3,4-Thiadiazole | 1.245 | 1.873 | 2.034 | 1.567 |
(Data synthesized from trends reported in the literature for illustrative purposes.[5])
Conversely, in a series of phthalimide-containing derivatives, the 1,3,4-thiadiazole analogs demonstrated superior cytotoxic effects against the HeLa cell line compared to the corresponding 1,3,4-oxadiazole and 1,2,4-triazole derivatives.[6] This highlights the principle that the superiority of one scaffold over the other is highly dependent on the overall molecular structure and the specific biological target.
Antimicrobial Activity
Both scaffolds are integral to the development of novel antibacterial and antifungal agents. The 1,3,4-thiadiazole ring, in particular, is a component of several clinically used drugs, including the cephalosporin antibiotic Cefazolin.[7]
In one study, a series of hybrid molecules containing either a 1,3,4-oxadiazole or a 1,3,4-thiadiazole ring linked to other heterocyclic systems were synthesized and evaluated for their antimicrobial activity. While both series showed promising results, the thiadiazole derivatives, in some cases, exhibited broader-spectrum activity against both Gram-positive and Gram-negative bacteria.
Pharmacokinetics and Metabolism: The In Vivo Journey
A molecule's journey through the body is as critical as its interaction with its target. The choice between a 1,3,4-oxadiazole and a 1,3,4-thiadiazole can have profound implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
As previously noted, the greater lipophilicity of thiadiazole derivatives can enhance membrane permeability and, consequently, absorption.[6] However, this can also lead to decreased aqueous solubility, potentially posing formulation challenges.
Metabolic stability is another key differentiator. While both rings are generally robust, the 1,3,4-oxadiazole ring can be more susceptible to hydrolytic cleavage in certain contexts. The substitution with a 1,3,4-thiadiazole can block this metabolic pathway, leading to a longer half-life in vivo.
Conclusion: A Strategic Choice in Drug Design
The 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds are not merely interchangeable parts in the molecular architect's toolkit. They are distinct bioisosteres, each with a unique set of physicochemical and biological properties. The decision to employ one over the other should be a data-driven, strategic choice based on the specific goals of the drug discovery program.
The 1,3,4-oxadiazole ring often provides a more polar, and potentially more soluble, core, and in many cases, has demonstrated superior potency in anticancer studies. In contrast, the 1,3,4-thiadiazole ring can enhance lipophilicity and metabolic stability, which may be advantageous for improving oral bioavailability and duration of action.
Ultimately, the most effective approach often involves the synthesis and evaluation of both series of analogs. This comparative analysis allows for the empirical determination of which scaffold, in a given molecular context, provides the optimal balance of potency, selectivity, and pharmacokinetic properties for the development of a successful therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione (CAS No. 66473-10-7). As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to ensuring their entire lifecycle, including disposal, is managed with the highest standards of safety and environmental stewardship. The following procedures are designed to provide clear, actionable intelligence to researchers and laboratory managers, ensuring that waste streams are handled in a manner that mitigates risk and adheres to regulatory standards.
Section 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the foundational step in safe handling and disposal. This compound is classified under the Globally Harmonized System (GHS) with specific known hazards. While comprehensive toxicological and ecological data may be limited, the available information, particularly Safety Data Sheets (SDS), mandates a cautious approach.
The primary identified hazard is its potential to act as a skin sensitizer.[1][2] An allergic skin reaction can be triggered upon contact, making dermal exposure a key risk to mitigate.[1][2] Furthermore, related oxadiazole and thiadiazole structures have been noted to cause skin, eye, and respiratory irritation.[3][4][5] Therefore, it is prudent to handle this compound as a potential irritant to all routes of exposure.
Table 1: GHS Hazard Profile for this compound
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Skin Sensitization, Cat. 1 | ⚠️ | Warning | H317: May cause an allergic skin reaction.[1][2] |
| Potential Additional Hazards (based on related structures) | ⚠️ | Warning | H315: Causes skin irritation.[3][4][5] H319: Causes serious eye irritation.[3][4][5] H335: May cause respiratory irritation.[3][5] |
The causality behind these warnings lies in the chemical's reactivity. The thione group and the heterocyclic ring system can interact with biological macromolecules, such as proteins in the skin, leading to an immune response (sensitization) or direct irritation.
Section 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)
Before waste is generated, and during its handling for disposal, the implementation of stringent safety protocols is non-negotiable. The principle of "As Low As Reasonably Achievable" (ALARA) exposure must be applied.
Mandatory PPE Protocol:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contamination is suspected.[2][4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent accidental eye contact.[3][4]
-
Body Protection: A standard laboratory coat must be worn. For tasks with a higher risk of splashes or dust generation, a chemical-resistant apron is recommended.[4]
-
Respiratory Protection: Handling of the solid compound outside of a certified chemical fume hood or ventilated enclosure requires respiratory protection to avoid inhaling dust.[2][3][4]
The rationale for this level of PPE is to create multiple barriers against the primary exposure routes: dermal contact and inhalation.
Section 3: Spill Management Protocol
Accidental spills must be managed immediately and effectively to prevent personnel exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or vacuum up the material. AVOID generating dust.[3][4] For solutions, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect Waste: Place all spilled material and contaminated absorbents into a designated, sealable waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste along with the chemical itself.
Section 4: Waste Segregation and Containment
Proper containment is critical to prevent leaks and ensure the safety of personnel handling the waste downstream. The core principle is that chemical waste must be treated as hazardous from the point of generation.[6]
Containment Workflow:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a tightly sealing lid.[7] The original product container is often a suitable choice.[7]
-
Label the Container: The container must be clearly and indelibly labeled. The label must include:
-
The words "HAZARDOUS WASTE ".[7]
-
The full chemical name: "This compound ".
-
The associated hazards (e.g., "Skin Sensitizer," "Irritant").
-
The date accumulation started.
-
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[7] Incompatible materials can lead to dangerous reactions.
-
Store Securely: Keep the waste container closed at all times except when adding waste.[7][8] Store it in a designated, well-ventilated satellite accumulation area (SAA) away from drains and sources of ignition.[3][4][7]
The following diagram illustrates the decision-making process for handling and preparing this chemical for final disposal.
Caption: Decision workflow for handling and disposal.
Section 5: Step-by-Step Disposal Procedure
The ultimate disposal of this compound must be conducted via an approved hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]
Operational Disposal Plan:
-
Finalize Waste Accumulation: Once the experiment or process is complete, ensure all waste, including any contaminated labware (e.g., pipette tips, weighing boats), is collected in the designated hazardous waste container.
-
Ensure Proper Containment: Double-check that the container is properly labeled, sealed, and not leaking.
-
Consult Institutional Policy: Refer to your organization's specific chemical hygiene plan and hazardous waste management guidelines. These are typically managed by an Environmental Health & Safety (EHS or EHSO) department.[8]
-
Arrange for Pickup: Contact your EHS/EHSO office to arrange for the pickup of the hazardous waste container.[8] They will manage the logistics of transferring the waste to a licensed disposal vendor.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
Section 6: Regulatory Framework
In the United States, the management and disposal of chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] As a chemical waste generator, you are legally required to determine if your waste is hazardous.[4][9] Given the GHS classification of this compound as a skin sensitizer, it must be managed as hazardous waste to ensure compliance with federal, state, and local regulations.[4][6]
By adhering to these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your research activities are environmentally responsible and compliant with the law.
References
- 1. 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | C9H16N2OS | CID 3034773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Handling 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione
Foundational Understanding: The Chemical Profile and Hazard Landscape
Welcome, colleagues. In our work, precision and safety are paramount. This guide addresses the safe handling of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione (CAS No. 66473-10-7), a heterocyclic compound with significant research interest. The 1,3,4-oxadiazole core is a well-recognized pharmacophore, with derivatives being explored for a range of biological activities, including anticancer properties.[1][2] This inherent bioactivity necessitates a cautious and well-informed approach to laboratory handling.
The primary documented hazard for this specific molecule is its potential to cause an allergic skin reaction, classified as Skin Sensitization, Category 1.[3][4] This means that repeated or prolonged contact may lead to an allergic response. While comprehensive toxicological data for this exact derivative is limited, the precautionary principle dictates that we also consider hazards associated with structurally similar compounds. For instance, other oxadiazole-thione derivatives have been shown to cause skin, eye, and respiratory irritation.[5][6] Therefore, our safety protocols are designed to mitigate these known and potential risks comprehensively.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂OS | [3][7][8] |
| Molecular Weight | ~200.3 g/mol | [3][8] |
| CAS Number | 66473-10-7 | [3][4][7] |
| Boiling Point | 247.4°C at 760 mmHg | [7] |
| Flash Point | 103.4°C | [7] |
| Density | 1.16 g/cm³ | [7] |
The Core of Safety: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a critical, risk-based decision. Our objective is to establish impermeable barriers between you and the chemical, addressing all potential routes of exposure: dermal, ocular, and respiratory.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Item | Specification & Rationale |
| Engineering Controls | Certified Chemical Fume Hood | Rationale: The compound's boiling point suggests low volatility at room temperature, but handling procedures (e.g., heating, sonicating, aerosolizing) can generate vapors or dust. A fume hood is mandatory to control potential inhalation exposure and odor, a common concern with thiol-containing compounds.[9] |
| Hand Protection | Nitrile Rubber Gloves | Specification: Minimum thickness of >0.11 mm with a breakthrough time of >480 minutes.[9] Rationale: As a known skin sensitizer, robust hand protection is non-negotiable.[4] Always double-glove when handling the pure compound or concentrated solutions. Inspect gloves for any signs of degradation or perforation before and during use. |
| Eye & Face Protection | Tightly-fitting Safety Goggles with Side-Shields | Rationale: Protects against accidental splashes of solutions or contact with airborne solid particles. Given the irritation potential of similar compounds, standard safety glasses are insufficient.[5][6] |
| Skin & Body Protection | Laboratory Coat & Disposable Coveralls | Specification: A standard laboratory coat should be worn at all times. For handling larger quantities or in situations with a higher risk of splashes, consider disposable Tychem coveralls for enhanced protection.[9][10] Rationale: Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | N95 Respirator or Full-Face Respirator | Rationale: While the fume hood is the primary control, respiratory protection may be required if engineering controls are not available or during spill cleanup. An N95 is suitable for weighing the solid, but if irritation is experienced or exposure limits are exceeded, a full-face respirator with a multi-sorbent cartridge is necessary.[9][10][11] |
Procedural Integrity: The Step-by-Step Handling Protocol
A successful experiment is a safe experiment. The following workflow is designed to be a self-validating system, ensuring safety at every stage.
Preparation and Pre-Handling Safety Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble All PPE: Before approaching the chemical storage location, don your lab coat, safety goggles, and primary gloves.
-
Prepare a Decontamination Station: Within the fume hood, prepare a designated area for decontaminating equipment. For thiol-containing compounds, a freshly prepared 1:1 bleach and water bath is effective for neutralizing the active group on glassware and utensils.[9]
-
Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware, etc.) and a designated, sealed waste container inside the fume hood.
Handling and Transfer of this compound
-
Don Second Pair of Gloves: Before opening the primary container, put on a second pair of nitrile gloves.
-
Weighing the Compound: If weighing the solid, do so within the fume hood. Use a disposable weigh boat to minimize contamination of the balance. Minimize the creation of dust.[5]
-
Transfer: For liquid transfers, use a syringe or cannula to minimize odor and aerosol release.[9] For solids, use a dedicated spatula.
-
Reaction Setup: If setting up a reaction, ensure the system is closed or has an outlet that passes through a bleach trap to neutralize any volatile byproducts.[9]
-
Immediate Decontamination: Immediately place any contaminated disposable items (e.g., weigh boats, pipette tips) into the designated sealed waste container within the fume hood. Place non-disposable items (spatulas, glassware) into the bleach bath.[9]
Post-Handling Decontamination and Disposal
-
Glove Removal: Remove the outer pair of gloves and dispose of them in the designated waste container.
-
Final Cleanup: With the inner gloves still on, wipe down the work surface in the fume hood.
-
Final Glove Removal: Remove the inner pair of gloves and dispose of them.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after the procedure is complete.[5]
-
Waste Management:
-
Solid Waste: All contaminated solid waste (gloves, weigh boats, etc.) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: The neutralized bleach solution from decontamination must also be disposed of as hazardous waste.[9] Unused solutions of the compound should be collected in a separate, labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[4][5]
-
Emergency Response: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek immediate medical attention.[4][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Small Spill (Contained in Fume Hood): Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a designated hazardous waste container.[12] Clean the spill area with a decontaminating solution.
-
Large Spill: Evacuate the immediate area and notify your institution's safety officer. Prevent the spill from entering drains.[5][6]
Workflow Visualization
The following diagram outlines the critical path for safely handling this compound, from initial preparation to final disposal.
Caption: Safe Handling & Decontamination Workflow.
References
- 1. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | C9H16N2OS | CID 3034773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. This compound | CAS: 66473-10-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 12. gpcsilicones.com [gpcsilicones.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
